Segetalin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDUSUKSGAFMN-OACKDKIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Segetalin B: A Technical Guide on its Discovery, Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B is a cyclic pentapeptide first identified from the seeds of the plant Vaccaria segetalis. Exhibiting a range of biological activities, most notably estrogen-like and contractile effects, this compound has garnered interest for its therapeutic potential, particularly in the context of post-menopausal osteoporosis. This technical guide provides a comprehensive overview of the discovery, natural source, and key biological activities of this compound. It includes a summary of quantitative data, detailed experimental methodologies for cited bioassays, and visualizations of its signaling pathways and experimental workflows to facilitate further research and development.
Discovery and Source
This compound was discovered as part of a broader investigation into the chemical constituents of the seeds of Vaccaria segetalis (also known as cowherb or Wang Bu Liu Xing in traditional Chinese medicine), a plant belonging to the Caryophyllaceae family. The initial discovery of this class of cyclic peptides, termed segetalins, began with the isolation of Segetalin A in 1994. Subsequently, this compound was isolated from the same source and its structure was elucidated.
The primary and thus far only known natural source of this compound is the seeds of Vaccaria segetalis. These seeds have a history of use in traditional medicine for various ailments, suggesting a rich composition of bioactive compounds.
Chemical Structure
The structure of this compound was determined to be a cyclic pentapeptide with the amino acid sequence cyclo(-Gly-Val-Ala-Trp-Ala-). This cyclic structure is a common feature among the segetalin family of peptides and is crucial for their biological activity.
Biological Activities and Quantitative Data
This compound has demonstrated several distinct biological activities, with the most prominent being its estrogen-like effects and its influence on smooth muscle contractility. More recent research has elucidated its role in promoting bone formation.
Estrogen-like Activity
This compound exhibits estrogen-like activity, which has been demonstrated in vivo. This property suggests its potential as a phytoestrogen for applications in hormone replacement therapies or for managing conditions associated with estrogen deficiency, such as post-menopausal osteoporosis.
Contractile Activity
In studies using isolated rat aorta, this compound has been shown to possess contractile activity. This is in contrast to some other segetalins which exhibit vasorelaxant properties.
Promotion of Bone Formation
This compound has been found to promote the mineralization of bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized rats, indicating its potential in treating osteoporosis[1].
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the biological activities of this compound.
| Biological Activity | Assay System | Concentration/Dosage | Effect |
| Cytotoxicity | Ovariectomized rat-derived BMSCs | 100 μM (24 h) | Significant cytotoxicity observed[1] |
| Bone Mineralization | Ovariectomized rat-derived BMSCs | 0.1-10 μM (15 days) | Enhanced mineralization; increased ALP activity and levels of Osteocalcin and BMP-2[1] |
| Protein Upregulation in BMSCs | Ovariectomized rat-derived BMSCs | 10 μM (15 days) | Upregulated the protein expressions of Runx2 and osterix[1] |
| Estrogen-like Effect (in vivo) | Ovariectomized rats | 2.5 mg/kg, s.c., daily for two weeks | Increased uterine weight[1] |
| Inhibition of Bone Loss (in vivo) | Ovariectomized rats | 10-160 mg/kg, p.o., daily for 4 weeks | Inhibited bone loss; upregulated expressions of Runx2, osterix, and SIRT1; downregulated expressions of NICD and Hes1 in bone tissue[1] |
Experimental Protocols
Isolation and Purification of this compound from Vaccaria segetalis Seeds
A specific, detailed step-by-step protocol for the initial isolation of this compound is not extensively detailed in the available literature. However, based on the general procedures for isolating cyclic peptides from Vaccaria segetalis, a likely methodology is as follows:
-
Extraction: The dried and powdered seeds of Vaccaria segetalis are subjected to solvent extraction, likely starting with a nonpolar solvent to remove lipids, followed by extraction with methanol or ethanol to isolate a broader range of compounds, including the cyclic peptides.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility. The cyclic peptides are typically found in the more polar fractions.
-
Chromatography: The bioactive fractions are then subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve fine separation and purification of the individual segetalins, including this compound.
-
Structure Elucidation: The purified this compound is then subjected to spectroscopic analysis to determine its structure. This typically involves 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).
Estrogen-like Activity Assay (Uterotrophic Assay in Ovariectomized Rats)
This in vivo assay is a standard method to assess the estrogenic or anti-estrogenic effects of a compound.
-
Animal Model: Adult female rats are ovariectomized to eliminate the endogenous production of estrogens.
-
Acclimatization: The animals are allowed to recover from surgery and acclimatize for a period, typically one to two weeks.
-
Dosing: The ovariectomized rats are then treated with this compound (e.g., 2.5 mg/kg, subcutaneously, daily for two weeks)[1]. A vehicle control group and a positive control group (treated with a known estrogen like estradiol) are also included.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Analysis: A statistically significant increase in uterine weight in the this compound-treated group compared to the vehicle control group indicates an estrogen-like effect.
Contractile Activity Assay (Isolated Rat Aorta)
This ex vivo assay measures the effect of a compound on the contractility of vascular smooth muscle.
-
Tissue Preparation: The thoracic aorta is carefully dissected from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2). The aorta is cleaned of adhering connective tissue and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing the physiological salt solution maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The aortic rings are allowed to equilibrate under a resting tension for a specified period.
-
Induction of Contraction: A contractile agent, such as norepinephrine or potassium chloride, is added to the organ bath to induce a stable contraction.
-
Application of this compound: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or single-dose manner.
-
Data Analysis: The changes in tension (contraction) are recorded. An increase in tension after the addition of this compound indicates a contractile effect.
Signaling Pathways
This compound Signaling in Osteoblasts
Recent studies have elucidated the signaling pathway through which this compound promotes bone formation in osteoblasts. This compound activates Phospholipase D1 (PLD1), which in turn enhances the activity of Sirtuin 1 (SIRT1). Activated SIRT1 inhibits γ-secretase, leading to a downregulation of the Notch signaling pathway (specifically NICD and Hes1). The inhibition of the Notch pathway relieves its suppression of the Wnt/β-catenin signaling pathway, leading to the upregulation of osteogenic transcription factors like Runx2 and Osterix, and ultimately promoting osteoblast differentiation and bone formation.
Caption: Signaling pathway of this compound in promoting bone formation.
Experimental Workflow
The general workflow for the discovery and initial characterization of a natural product like this compound is outlined below.
Caption: General experimental workflow for the discovery of this compound.
Conclusion
This compound, a cyclic pentapeptide from Vaccaria segetalis seeds, presents a compelling profile for further pharmacological investigation. Its estrogen-like properties and its ability to promote bone formation through a defined signaling pathway highlight its potential as a lead compound for the development of therapeutics for osteoporosis and other estrogen-related conditions. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.
References
Segetalin B from Vaccaria segetalis Seeds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B, a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis, has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of bone health. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, key experimental findings, and detailed protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the pharmacological properties of this compound and its potential applications in drug development, with a primary focus on its role in mitigating postmenopausal osteoporosis.
Introduction
Vaccaria segetalis (Neck.) Garcke, commonly known as cowherb or Wang-Bu-Liu-Xing in Traditional Chinese Medicine, has a long history of use in treating conditions related to blood circulation and lactation.[1] Modern phytochemical investigations have revealed that the seeds of V. segetalis are a rich source of various bioactive compounds, including triterpenoid saponins, flavonoids, and cyclic peptides.[2][3][4] Among these, the cyclic peptides, particularly this compound, have garnered considerable scientific interest due to their potent biological activities.
This compound is a cyclopentapeptide with demonstrated estrogen-like activity.[5] This property has positioned it as a phytoestrogen with potential applications in addressing estrogen deficiency-related conditions, most notably postmenopausal osteoporosis (PMOP). This guide will delve into the molecular mechanisms underlying this compound's therapeutic effects, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.
Chemical Properties
-
IUPAC Name: (3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone
-
Molecular Formula: C₂₄H₃₂N₆O₅[6]
-
Molecular Weight: 484.5 g/mol [6]
-
Structure: A cyclic pentapeptide.
Biological Activities and Mechanism of Action
The primary biological activity of this compound investigated to date is its role in promoting bone formation, making it a promising candidate for the treatment of postmenopausal osteoporosis. It exerts its effects through the modulation of specific signaling pathways in bone marrow mesenchymal stem cells (BMSCs).
Estrogen-Like Activity
This compound exhibits estrogen-like effects, which have been demonstrated in vivo. In ovariectomized rats, subcutaneous administration of this compound (2.5 mg/kg daily for two weeks) resulted in a significant increase in uterine weight.[3]
Promotion of Osteogenic Differentiation and Mineralization
In vitro studies using ovariectomized rat-derived BMSCs have shown that this compound promotes osteogenic differentiation and mineralization in a dose-dependent manner.[3] This is evidenced by increased activity of alkaline phosphatase (ALP), a key marker of early osteoblast differentiation, and enhanced mineralization confirmed by Alizarin Red S staining. Furthermore, this compound treatment leads to increased levels of osteocalcin and bone morphogenetic protein-2 (BMP-2), both crucial for bone formation.[3]
Signaling Pathways
Recent research has elucidated two key signaling pathways through which this compound promotes bone formation:
-
SIRT1/Notch1 Signaling Axis: this compound upregulates the expression of Sirtuin 1 (SIRT1), a protein deacetylase, as well as the key osteogenic transcription factors Runx2 and Osterix. Concurrently, it downregulates the expression of the Notch intracellular domain (NICD) and its downstream target Hes1. The activation of SIRT1 is crucial for these effects, as the inhibition of SIRT1 reverses the pro-osteogenic effects of this compound.
-
PLD1/SIRT1 Signaling Pathway: this compound has been shown to directly activate Phospholipase D1 (PLD1), leading to enhanced SIRT1 activity.[2] This, in turn, suppresses the overactivation of Notch1 signaling by inhibiting γ-secretase. The downstream effect is the upregulation of the Wnt/β-catenin signaling pathway, a critical pathway in bone formation.[2]
Anti-Tumor Activity
Current research on the bioactivities of various segetalins has not demonstrated anti-tumor activity for this compound. While other cyclic peptides from Vaccaria segetalis, such as Segetalin E, have shown moderate inhibitory activity against certain cancer cell lines, this effect has not been reported for this compound.[7] Therefore, at present, there is no evidence to support an anti-tumor role for this compound.
Quantitative Data
The following tables summarize the quantitative data from key studies on the biological effects of this compound.
Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | Cell Type | Concentration Range | Duration | Observed Effect | Citation(s) |
| Cytotoxicity | Ovariectomized rat-derived BMSCs | 0.1-100 μM | 24 hours | Significant cytotoxicity observed at 100 μM | [3] |
| Mineralization | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Enhanced mineralization | [3] |
| ALP Activity | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased ALP activity | [3] |
| Osteocalcin Levels | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased osteocalcin levels | [3] |
| BMP-2 Levels | Ovariectomized rat-derived BMSCs | 0.1-10 μM | 15 days | Increased BMP-2 levels | [3] |
| Runx2 and Osterix Expression | Ovariectomized rat-derived BMSCs | 10 μM | 15 days | Upregulated protein expression | [3] |
Table 2: In Vivo Effects of this compound in Ovariectomized Rats
| Parameter | Animal Model | Dosage | Duration | Observed Effect | Citation(s) |
| Uterine Weight | Ovariectomized rats | 2.5 mg/kg (s.c., daily) | 2 weeks | Increased uterine weight to 75.6 ± 8.87 mg | [3] |
| Bone Loss | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Inhibited bone loss | [3] |
| Runx2, Osterix, and SIRT1 Expression (bone tissue) | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Upregulated expression | [3] |
| NICD and Hes1 Expression (bone tissue) | Ovariectomized rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Downregulated expression | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound promotes bone formation via the SIRT1/Notch1 signaling pathway.
Caption: this compound activates the PLD1/SIRT1 pathway to promote bone formation.
Caption: General experimental workflow for the study of this compound.
Experimental Protocols
Isolation and Purification of this compound from Vaccaria segetalis Seeds
This protocol provides a general methodology for the extraction and purification of cyclic peptides from plant seeds.
-
Seed Preparation: Dry mature seeds of Vaccaria segetalis are ground into a fine powder.
-
Extraction:
-
The powdered seeds are subjected to successive extractions with solvents of increasing polarity. A common sequence is petroleum ether followed by 95% ethanol.[8]
-
The ethanol extract is then concentrated under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
The concentrated ethanol extract is suspended in water and partitioned successively with dichloromethane, ethyl acetate, and n-butanol.[8]
-
-
Chromatographic Purification:
-
The fractions obtained from partitioning are subjected to various chromatographic techniques for the isolation of pure this compound.
-
These techniques may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC), often using a C18 column.[8][9]
-
Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Culture and Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs)
-
Cell Isolation and Culture:
-
BMSCs are isolated from the bone marrow of femurs and tibias of rats or mice.
-
Cells are cultured in a suitable growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Osteogenic Induction:
-
To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium.
-
This medium typically consists of the growth medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10⁻⁸ M dexamethasone.[6]
-
Cells are cultured in the induction medium for 14-21 days, with the medium being changed every 2-3 days.
-
This compound is added to the osteogenic induction medium at the desired concentrations.
-
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After the desired treatment period, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Assay Procedure:
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer (e.g., Tris-HCl, pH 10.5) at 37°C.
-
The reaction is stopped by adding NaOH.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
ALP activity is normalized to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
-
Alizarin Red S Staining for Mineralization
-
Fixation: After 14-21 days of osteogenic induction, the cell layer is washed with PBS and fixed with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Staining:
-
The fixed cells are washed with deionized water.
-
A 2% Alizarin Red S solution (pH 4.1-4.3) is added to cover the cell layer and incubated for 20-30 minutes at room temperature.[2]
-
The staining solution is removed, and the cells are washed several times with deionized water to remove excess stain.
-
-
Visualization and Quantification:
-
The stained mineralized nodules appear bright orange-red and can be visualized and imaged using a light microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance of the eluted stain is measured at 562 nm.[10]
-
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against the target proteins (e.g., Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control like β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
Conclusion
This compound, a cyclic pentapeptide from Vaccaria segetalis seeds, presents a compelling case for further investigation as a therapeutic agent for postmenopausal osteoporosis. Its well-defined mechanism of action, involving the SIRT1/Notch1 and PLD1/SIRT1 signaling pathways, provides a solid foundation for its development as a targeted therapy. This technical guide offers a comprehensive resource for researchers, providing the necessary background, quantitative data, and detailed protocols to advance the study of this promising natural product. Future research should focus on preclinical and clinical studies to validate its efficacy and safety in human subjects.
References
- 1. SIRT1 is a positive regulator of the master osteoblast transcription factor, RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. 4.8. Alizarin Red Staining [bio-protocol.org]
- 4. cellntec.com [cellntec.com]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. Rapid growth and osteogenic differentiation of mesenchymal stem cells isolated from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 9. researchgate.net [researchgate.net]
- 10. oricellbio.com [oricellbio.com]
Segetalin B: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B is a naturally occurring cyclic pentapeptide with demonstrated estrogen-like activity, making it a molecule of significant interest for research in areas such as post-menopausal osteoporosis. This technical guide provides a comprehensive overview of the known chemical properties of this compound and a detailed account of a likely synthetic route based on established methods. The information is presented to support ongoing research and development efforts related to this promising bioactive compound.
Chemical Properties of this compound
This compound is a cyclopentapeptide originally isolated from the seeds of Vaccaria segetalis. Its structure and properties have been characterized using various analytical techniques.
General Properties
This compound is a white to off-white solid. It is a cyclic peptide composed of five amino acid residues: Alanine, Glycine, Valine, another Alanine, and Tryptophan.
Tabulated Chemical Data
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂N₆O₅ | PubChem[1] |
| Molecular Weight | 484.55 g/mol | PubChem[1] |
| IUPAC Name | (3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-(propan-2-yl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentaone | PubChem[1] |
| CAS Number | 164991-89-3 | MedchemExpress.com[2] |
| Canonical SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32 | PubChem[1] |
| Solubility | Soluble in DMSO-based solutions. For example, ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | MedchemExpress.com[2] |
| Melting Point | Data not readily available in the public domain. | |
| Appearance | White to off-white solid. |
Spectral Data
Detailed spectral data for this compound, such as specific peak lists for ¹H and ¹³C NMR or a full ESI-MS/MS spectrum, are not widely available in public databases. However, the structural elucidation of segetalins, in general, has been achieved through techniques including 2D NMR and electrospray ionization mass spectrometry (ESI-MS)/MS.[3]
Synthesis of this compound
The first total synthesis of this compound was reported by Sonnet et al. in Tetrahedron Letters.[4] While the full experimental details from the original publication are not reproduced here, a representative and detailed protocol based on established solution-phase peptide synthesis and cyclization methods is provided below. This methodology is consistent with the general strategies employed for the synthesis of cyclic peptides.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a linear assembly of the constituent amino acids followed by an intramolecular cyclization. A common and effective method for this is solution-phase peptide synthesis. The general workflow involves:
-
Preparation of Protected Amino Acids: Each amino acid in the this compound sequence (Ala, Gly, Val, Ala, Trp) is protected at its N-terminus (e.g., with a Boc or Fmoc group) and its C-terminus may be activated for coupling.
-
Linear Peptide Assembly: The protected amino acids are sequentially coupled in the desired order (e.g., Trp-Ala-Gly-Val-Ala) in solution.
-
Deprotection: The protecting groups at the N- and C-termini of the linear peptide are removed.
-
Cyclization: The deprotected linear peptide is induced to form a cyclic structure through the formation of a peptide bond between the N- and C-terminal amino acids. This is typically carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The final cyclic peptide is purified using techniques such as preparative HPLC.
Detailed Experimental Protocol (Representative)
Materials:
-
N-α-Fmoc protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc and final cleavage)
-
Solvents (DMF, DCM, Diethyl ether)
-
Rink Amide resin (for solid-phase synthesis, which is an alternative to solution-phase)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Preparative RP-HPLC system
Procedure:
-
Linear Peptide Synthesis (Solution Phase):
-
Step 1: Dipeptide formation (Fmoc-Val-Ala-OMe): To a solution of Fmoc-Val-OH and H-Ala-OMe.HCl in DMF, add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the protected dipeptide.
-
Step 2: N-terminal deprotection: Treat the dipeptide with a solution of piperidine in DMF to remove the Fmoc group.
-
Step 3: Subsequent couplings: Repeat the coupling and deprotection steps with Fmoc-Gly-OH, Fmoc-Ala-OH, and finally Fmoc-Trp(Boc)-OH to assemble the linear pentapeptide Fmoc-Trp(Boc)-Ala-Gly-Val-Ala-OMe.
-
-
Preparation for Cyclization:
-
Step 4: C-terminal deprotection: Saponify the methyl ester of the linear peptide using a mild base (e.g., LiOH in THF/water) to yield the free carboxylic acid.
-
Step 5: N-terminal deprotection: Remove the N-terminal Fmoc group using piperidine in DMF.
-
-
Cyclization:
-
Step 6: Intramolecular cyclization: Dissolve the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically around 1 mM). Add a cyclization reagent (e.g., DPPA with NaHCO₃ or HATU with DIPEA) and stir for an extended period (24-48 hours) at room temperature. The high dilution favors the intramolecular reaction to form the cyclic peptide.
-
-
Final Deprotection and Purification:
-
Step 7: Side-chain deprotection: Treat the cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove the Boc protecting group from the tryptophan side chain.
-
Step 8: Purification: Precipitate the crude cyclic peptide with cold diethyl ether, centrifuge, and wash. Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Step 9: Characterization: Confirm the identity and purity of the synthesized this compound using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound, a cyclic pentapeptide.
Synthetic Workflow for this compound
Caption: A representative workflow for the synthesis of this compound.
Biological Activity and Potential Applications
This compound has been shown to possess estrogen-like activity. It promotes the mineralization of bone marrow mesenchymal stem cells derived from ovariectomized rats in vitro.[2] This activity suggests its potential as a lead compound for the development of therapeutics for post-menopausal osteoporosis. At high concentrations (100 μM), this compound has demonstrated significant cytotoxicity.[2] Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
Conclusion
This compound is a bioactive cyclic peptide with promising therapeutic potential, particularly in the context of bone health. This guide has summarized its key chemical properties and provided a detailed, representative protocol for its chemical synthesis. The availability of a robust synthetic route is crucial for enabling further biological studies and drug development efforts centered on this intriguing natural product. The diagrams provided offer a clear visualization of its structure and a logical workflow for its synthesis, serving as a valuable resource for researchers in the field.
References
Segetalin B: A Technical Guide to its Estrogen-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B, a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis, has demonstrated notable estrogen-like activity in various preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its potential interaction with estrogen receptor signaling pathways. While in vivo evidence strongly suggests estrogenic effects, particularly in promoting bone formation, direct quantitative data on its interaction with estrogen receptors remains to be fully elucidated. This document summarizes the available data, details relevant experimental protocols for further investigation, and visualizes the key signaling pathways implicated in its activity.
Introduction
Phytoestrogens, plant-derived compounds with estrogenic activity, are of significant interest in the development of therapies for hormone-related conditions, such as postmenopausal osteoporosis and menopausal symptoms. This compound is a promising candidate in this class of compounds. Early studies have shown that this compound can mimic the effects of estrogen in vivo, such as increasing uterine weight in ovariectomized rats, a classic indicator of estrogenic action[1]. More recent research has highlighted its potential in bone metabolism, where it has been shown to mitigate bone loss in ovariectomized rat models by promoting bone formation[2]. This activity is linked to the modulation of the SIRT1/Notch1 signaling pathway[2].
Despite these observations, the precise molecular mechanism underpinning this compound's estrogen-like effects is not yet fully characterized. A thorough understanding of its interaction with estrogen receptors (ERα and ERβ) and its influence on downstream gene expression is crucial for its development as a therapeutic agent. This guide aims to consolidate the existing knowledge and provide a framework for future research.
Quantitative Data on Estrogenic Activity
Estrogen Receptor Binding Affinity
A competitive estrogen receptor binding assay is used to determine the ability of a test compound to displace a radiolabeled estrogen from the ERα and ERβ receptors. The results are typically expressed as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to 17β-estradiol.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| This compound | ERα | Data Not Available | Data Not Available |
| ERβ | Data Not Available | Data Not Available | |
| 17β-Estradiol (Reference) | ERα | ~0.2-1.0 | 100 |
| ERβ | ~0.5-1.0 | 100 |
Note: IC50 values for 17β-estradiol can vary depending on the specific assay conditions.[3]
In Vitro Proliferative Effects (E-screen Assay)
The E-screen assay measures the proliferative effect of estrogenic compounds on ER-positive human breast cancer cells, such as MCF-7. The results are presented as the half-maximal effective concentration (EC50) and the relative proliferative effect (RPE) compared to 17β-estradiol.
| Compound | EC50 (pM) | Relative Proliferative Effect (RPE) (%) |
| This compound | Data Not Available | Data Not Available |
| 17β-Estradiol (Reference) | ~1-10 | 100 |
Note: EC50 values for 17β-estradiol can vary between different MCF-7 cell stocks and assay conditions.[4]
Signaling Pathways
The estrogen-like effects of this compound are likely mediated through the activation of estrogen-responsive signaling pathways. The following diagrams illustrate the canonical estrogen receptor signaling pathway and the SIRT1/Notch1 pathway, which has been specifically implicated in this compound's effects on bone formation.
References
- 1. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
Segetalin B: A Novel Modulator of Osteogenesis and Its Therapeutic Potential in Bone Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Segetalin B, a cyclic peptide derived from Vaccaria segetalis, has emerged as a promising natural compound with significant therapeutic potential for metabolic bone diseases, particularly postmenopausal osteoporosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activity of this compound in promoting bone formation. It delves into the molecular mechanisms, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the osteogenic properties of this compound.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies often have limitations, prompting the exploration of novel anabolic agents. Phytoestrogens, naturally occurring plant-derived compounds with estrogen-like activity, have garnered attention for their potential role in mitigating bone loss.[1] this compound, a cyclopentapeptide, has been identified as a phytoestrogen with potent effects on bone formation.[2][6] This document synthesizes the current understanding of this compound's role in osteogenesis.
Molecular Mechanism of Action: Signaling Pathways
This compound exerts its pro-osteogenic effects by modulating key signaling pathways involved in osteoblast differentiation and function. The primary mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn regulates the Notch and Wnt/β-catenin signaling pathways.
The PLD1/SIRT1/Notch1 Signaling Axis
Recent studies have elucidated a signaling cascade initiated by this compound that involves Phospholipase D1 (PLD1), SIRT1, and the Notch signaling pathway.[7]
-
Activation of PLD1: this compound directly activates PLD1, leading to its phosphorylation.[7]
-
Upregulation of SIRT1 Activity: Activated PLD1 enhances the activity of SIRT1, a histone deacetylase known to play a crucial role in cellular metabolism and differentiation.[7]
-
Inhibition of γ-Secretase and Notch1 Signaling: Increased SIRT1 activity leads to the suppression of γ-secretase, an enzyme complex responsible for the cleavage and activation of the Notch1 receptor.[7] This inhibition of γ-secretase prevents the overactivation of Notch1 signaling.[7] The Notch intracellular domain (NICD) is a product of this cleavage, and its reduced expression, along with its acetylated form and the downstream target Hes1, indicates the downregulation of this pathway.[1]
The following diagram illustrates the PLD1/SIRT1/Notch1 signaling pathway modulated by this compound.
Upregulation of the Wnt/β-catenin Signaling Pathway
The inhibition of Notch1 signaling by this compound leads to the upregulation of the Wnt/β-catenin pathway, a critical signaling cascade for osteoblast differentiation and bone formation.[7] Overexpression of Notch1 has been shown to weaken the promotional effect of this compound on osteogenesis and the activation of the Wnt/β-catenin pathway.[7]
The diagram below depicts the relationship between Notch1 inhibition and Wnt/β-catenin activation.
Quantitative Data on the Biological Activity of this compound
The pro-osteogenic effects of this compound have been quantified in both in vitro and in vivo models.
Table 1: In Vitro Effects of this compound on Osteoblast Differentiation Markers
| Parameter | Cell Type | Concentration of this compound | Duration | Observation | Reference |
| Mineralization | Ovariectomized (OVX) rat-derived Bone Marrow Mesenchymal Stem Cells (BMSCs) | 0.1-10 µM | 15 days | Dose-dependent promotion of mineralization.[1][2] | [1],[2] |
| Alkaline Phosphatase (ALP) Activity | OVX rat-derived BMSCs | 0.1-10 µM | 15 days | Increased ALP activity.[2] | [2] |
| Osteocalcin (OCN) Level | OVX rat-derived BMSCs | Not specified | Not specified | Increased level of Osteocalcin.[1][2] | [1],[2] |
| Bone Morphogenetic Protein-2 (BMP-2) Level | OVX rat-derived BMSCs | Not specified | Not specified | Increased level of BMP-2.[1][2] | [1],[2] |
| SIRT1 Activity | OVX rat-derived BMSCs | Not specified | Not specified | Increased SIRT1 activity.[1] | [1] |
| Runx2 and Osterix Protein Expression | OVX rat-derived BMSCs | 10 µM | 15 days | Upregulated protein expressions of Runx2 and Osterix.[1][2] | [1],[2] |
| NICD, acetyl-NICD, and Hes1 Protein Expression | OVX rat-derived BMSCs | Not specified | Not specified | Downregulated protein expressions.[1] | [1] |
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models
| Parameter | Animal Model | Dosage of this compound | Duration | Observation | Reference |
| Bone Loss | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Significantly decreased bone loss.[1][2] | [1],[2] |
| Urine Calcium and Phosphorus | OVX rats | Not specified | Not specified | Inhibited calcium and phosphorus loss.[1] | [1] |
| ALP Activity in Bone Marrow | OVX rats | Not specified | Not specified | Elevated ALP activity.[1] | [1] |
| Runx2, Osterix, and SIRT1 Protein Expression in Bone Tissue | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Upregulated expressions.[1][2] | [1],[2] |
| NICD and Hes1 Protein Expression in Bone Tissue | OVX rats | 10-160 mg/kg (p.o., daily) | 4 weeks | Downregulated expressions.[1][2] | [1],[2] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on this compound.
Cell Culture and Osteogenic Differentiation of BMSCs
-
Isolation and Culture of BMSCs: Bone marrow mesenchymal stem cells (BMSCs) are isolated from the femurs and tibias of ovariectomized rats. The cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Osteogenic Induction: To induce osteogenic differentiation, BMSCs are cultured in an osteogenic induction medium consisting of DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium at final concentrations ranging from 0.1 to 10 µM. The medium is replaced every 3 days.
Alizarin Red S Staining for Mineralization
-
After 15 days of osteogenic induction, the cells are washed twice with phosphate-buffered saline (PBS).
-
The cells are fixed with 4% paraformaldehyde for 30 minutes.
-
After washing with deionized water, the cells are stained with 1% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
The stained cells are washed with deionized water to remove excess stain.
-
The stained mineralized nodules are observed and imaged using a microscope.
Alkaline Phosphatase (ALP) Activity Assay
-
BMSCs are cultured in osteogenic induction medium with or without this compound for a specified period (e.g., 7 or 14 days).
-
The cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is centrifuged, and the supernatant is collected.
-
The ALP activity in the supernatant is determined using an ALP activity assay kit, which measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP) at 405 nm.
-
The total protein concentration of the lysate is determined using a BCA protein assay kit to normalize the ALP activity.
Western Blot Analysis
-
Total protein is extracted from BMSCs or bone tissue using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for a Western Blot experiment.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action, involving the modulation of the PLD1/SIRT1/Notch1 and Wnt/β-catenin signaling pathways, provides a strong rationale for its development as a treatment for osteoporosis. Future research should focus on further elucidating the downstream targets of these pathways and conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. The combination of this compound with other therapeutic agents, such as γ-secretase inhibitors, may offer a novel and more effective strategy for the management of postmenopausal osteoporosis.[7]
References
- 1. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. osteocalcin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Segetalin B: A Technical Guide for Post-Menopausal Osteoporosis Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-menopausal osteoporosis, characterized by a decline in estrogen levels and subsequent bone loss, represents a significant global health challenge. Current therapeutic strategies, while effective, are not without limitations, necessitating the exploration of novel treatment modalities. Segetalin B, a cyclic peptide derived from the seeds of Vaccaria segetalis, has emerged as a promising natural compound with potent estrogen-like activity and significant potential in promoting bone formation.[1][2] This technical guide provides a comprehensive overview of the current research on this compound for post-menopausal osteoporosis, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug development efforts.
Mechanism of Action: Promoting Osteogenesis
This compound exerts its pro-osteogenic effects primarily by stimulating osteoblast differentiation and mineralization.[1][3] Research indicates that it enhances the activity of bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized rats, a well-established model for post-menopausal osteoporosis.[1][2][4] The underlying molecular mechanisms involve the modulation of key signaling pathways critical for bone formation.
The SIRT1/Notch1 Signaling Axis
A pivotal mechanism through which this compound promotes bone formation is its influence on the SIRT1/Notch1 signaling axis.[2] this compound upregulates the expression of Sirtuin 1 (SIRT1), a protein deacetylase known to play a crucial role in bone metabolism.[2][5] This upregulation of SIRT1 leads to the downregulation of the Notch signaling pathway, specifically by decreasing the expression of the Notch intracellular domain (NICD) and its downstream target, Hes1.[1][2] The inhibition of Notch signaling, in turn, promotes the expression of key osteogenic transcription factors, Runx2 and Osterix, driving osteoblast differentiation and subsequent bone formation.[1][2][6] The selective inhibition of SIRT1 by compounds like EX527 has been shown to reverse the beneficial effects of this compound, confirming the critical role of this pathway.[2]
The PLD1/SIRT1 Signaling Pathway and Wnt/β-catenin Activation
Recent studies have further elucidated the upstream regulation of SIRT1 by this compound, implicating Phospholipase D1 (PLD1).[7] this compound appears to directly activate PLD1, leading to increased SIRT1 activity.[7] This enhanced SIRT1 activity then suppresses the overactivation of Notch1 signaling by inhibiting γ-secretase.[7] The downstream consequence of this cascade is the upregulation of the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.[7] Overexpression of Notch1 has been shown to weaken the pro-osteogenic effects of this compound and its activation of the Wnt/β-catenin pathway.[7] This suggests a hierarchical signaling cascade where this compound initiates bone formation through PLD1 activation, leading to SIRT1-mediated inhibition of Notch1 and subsequent activation of Wnt/β-catenin signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osteocalcin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Segetalin B: A Technical Guide to its Mechanism of Action via the SIRT1/Notch1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Segetalin B is a cyclic peptide compound derived from Vaccaria segetalis that has demonstrated estrogen-like activity.[1][2] Recent research has highlighted its potential as a natural therapeutic agent for postmenopausal osteoporosis (PMOP), a condition characterized by significant bone loss.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in promoting bone formation through the modulation of the SIRT1/Notch1 signaling axis. The information presented herein is compiled from in vitro and in vivo studies, offering a comprehensive resource for researchers and professionals in drug development.
The SIRT1/Notch1 Signaling Axis in Bone Homeostasis
The Sirtuin 1 (SIRT1) and Notch1 signaling pathways are critical regulators of numerous cellular processes, including cell fate decisions, metabolism, and aging.[4][5] SIRT1, an NAD+-dependent deacetylase, plays a pivotal role in cellular stress response and metabolism.[6] The Notch signaling pathway is essential for intercellular communication, influencing proliferation, differentiation, and apoptosis.[7]
In the context of bone homeostasis, these two pathways are intricately linked. SIRT1 can deacetylate and thereby regulate the activity of the Notch intracellular domain (NICD), the activated form of the Notch1 receptor.[3][8] This interaction is crucial for controlling the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, the cells responsible for bone formation. A disruption in this balance, as seen in postmenopausal osteoporosis, leads to decreased osteogenesis and increased bone resorption.
This compound's Mechanism of Action
This compound promotes bone formation by directly influencing the SIRT1/Notch1 signaling axis. The primary mechanism involves the upregulation and activation of SIRT1, which in turn suppresses the Notch1 pathway. This targeted action shifts the cellular signaling environment to favor osteogenic differentiation.[3]
The proposed signaling cascade is as follows:
-
SIRT1 Activation: this compound treatment leads to an increase in the expression and activity of SIRT1.[3]
-
NICD Deacetylation and Downregulation: Activated SIRT1 deacetylates the Notch1 intracellular domain (NICD). This post-translational modification leads to the downregulation of NICD.[3]
-
Suppression of Notch Target Genes: The downregulation of NICD results in decreased expression of its downstream target genes, notably Hairy and enhancer of split 1 (Hes1), a key transcriptional repressor.[3]
-
Upregulation of Osteogenic Factors: With the repression from the Notch pathway lifted, the expression of crucial osteogenic transcription factors, Runx2 and Osterix, is significantly upregulated.[3]
-
Promotion of Bone Formation: The increased levels of Runx2 and Osterix drive the differentiation of BMSCs into osteoblasts, enhancing mineralization and promoting bone formation.[3]
Quantitative Data Summary
The effects of this compound have been quantified in both cell culture (in vitro) and animal models (in vivo). The following tables summarize the key quantitative findings.
Table 1: Summary of In Vitro Quantitative Data [1][3]
| Parameter | Cell Type | Treatment | Concentration | Duration | Result |
| Cytotoxicity | Ovariectomized (OVX) rat BMSCs | This compound | 100 μM | 24 hours | Significant cytotoxicity observed |
| Mineralization | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Dose-dependently promoted mineralization |
| ALP Activity | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Increased ALP activity |
| Osteogenic Markers | OVX rat BMSCs | This compound | 0.1 - 10 μM | 15 days | Increased levels of Osteocalcin and BMP-2 |
| Protein Expression | OVX rat BMSCs | This compound | Not specified | Not specified | Upregulated Runx2, Osterix, SIRT1; Downregulated NICD, acetyl-NICD, Hes1 |
| SIRT1 Inhibition | OVX rat BMSCs | This compound + EX527 | Not specified | Not specified | EX527 (SIRT1 inhibitor) reversed the pro-osteogenic effects of this compound |
Table 2: Summary of In Vivo Quantitative Data [1][3]
| Parameter | Animal Model | Treatment | Dosage | Duration | Result |
| Estrogenic Effect | Ovariectomized (OVX) rats | This compound (s.c.) | 2.5 mg/kg/day | 2 weeks | Increased uterine weight to 75.6 ± 8.87 mg |
| Bone Loss | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Significantly decreased bone loss |
| Mineral Loss | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Inhibited urinary calcium and phosphorus loss |
| ALP Activity | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Elevated ALP activity in bone marrow |
| Protein Expression | OVX rats | This compound (p.o.) | 10 - 160 mg/kg/day | 4 weeks | Upregulated Runx2, Osterix, SIRT1; Downregulated NICD, Hes1 in bone tissue |
| SIRT1 Inhibition | OVX rats | This compound + EX527 | Not specified | Not specified | EX527 reversed the bone-protective effects of this compound |
Experimental Evidence and Protocols
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 5. The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutraceutical activation of Sirt1: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sirtuin1 meditated modification of Notch1 intracellular domain regulates nucleolar localization and activation of distinct signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Segetalin B and its Modulation of PLD1/SIRT1 Signaling in Osteoblasts
Executive Summary
Segetalin B, a cyclic peptide derived from Vaccaria segetalis, is emerging as a promising natural compound for the treatment of postmenopausal osteoporosis (PMOP).[1][2] Possessing estrogen-like activity, it promotes bone formation by directly influencing osteoblast differentiation. Recent studies have elucidated a key mechanism of action involving the direct activation of Phospholipase D1 (PLD1) and the subsequent modulation of the Sirtuin 1 (SIRT1)/Notch1 signaling axis.[2][3] This guide provides an in-depth analysis of the signaling pathway, a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core mechanisms.
The this compound Signaling Cascade in Osteoblasts
This compound initiates a pro-osteogenic signaling cascade by directly targeting PLD1.[3] The activation of PLD1 enhances the enzymatic activity of SIRT1, a critical deacetylase in cellular regulation.[3] Increased SIRT1 activity leads to the suppression of γ-secretase, which in turn inhibits the Notch1 signaling pathway by downregulating the expression of Notch intracellular domain (NICD) and its target gene, Hes1.[2][3] The inhibition of the Notch1 pathway relieves its suppressive effect on Wnt/β-catenin signaling, leading to its upregulation.[3] This cascade culminates in the increased expression of master osteogenic transcription factors, including Runx2 and Osterix, driving osteoblast differentiation and bone formation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | Concentration | Observation | Source(s) |
|---|---|---|---|
| Cytotoxicity | 100 µM (24h) | Significant cytotoxicity observed. | [1] |
| Mineralization | 0.1 - 10 µM (15 days) | Dose-dependently enhanced mineralization. | [1][2] |
| ALP Activity | 0.1 - 10 µM (15 days) | Increased ALP activity. | [1][2] |
| Osteogenic Proteins | 10 µM (15 days) | Upregulated protein expression of Runx2 and Osterix. | [1] |
| Biomarker Levels | Not specified | Increased levels of Osteocalcin and BMP-2. | [1][2] |
| SIRT1 Activity | Not specified | Increased SIRT1 activity. |[1][2] |
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models
| Animal Model | Dosage & Administration | Key Outcomes | Source(s) |
|---|---|---|---|
| OVX Rats | 10 - 160 mg/kg (p.o., daily for 4 weeks) | Inhibited bone loss; upregulated Runx2, Osterix, SIRT1; downregulated NICD, Hes1 in bone tissue. | [1][2] |
| OVX Rats | 2.5 mg/kg (s.c., daily for 2 weeks) | Increased uterine weight, demonstrating estrogen-like effects. | [1] |
| OVX Mice | Not specified | Mitigated osteoporosis; increased PLD1 phosphorylation. |[3] |
Table 3: Effects of Pathway Inhibitors on this compound Action
| Inhibitor | Target | Effect on this compound Action | Source(s) |
|---|---|---|---|
| VU0359595 | PLD1 | Reversed the pro-osteogenic effects and the increase in SIRT1 activity. | [3] |
| EX527 | SIRT1 | Reversed the pro-osteogenic effects; restored γ-secretase/Notch1 signaling; did not alter PLD1 activation. | [2][3] |
| LY-411575 | γ-Secretase | Showed stronger anti-bone loss effects when combined with this compound in vivo. |[3] |
Key Experimental Protocols
The following methodologies are central to investigating the effects of this compound on osteoblast signaling.
4.1 BMSC Culture and Osteogenic Differentiation
-
Cell Source: Bone marrow-derived mesenchymal stem cells (BMSCs) are isolated from the femur and tibia of ovariectomized (OVX) rats or mice.[2][3]
-
Culture Medium: Standard MSC medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Osteogenic Induction: To induce differentiation, the standard medium is supplemented with an osteogenic cocktail, typically containing β-glycerophosphate (10 mM), ascorbic acid (50 µg/mL), and dexamethasone (100 nM).
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0.1-10 µM) with or without pathway inhibitors like VU0359595 (PLD1i), EX527 (SIRT1i), or LY-411575 (γ-secretase-i).[3] Media and treatments are refreshed every 2-3 days.
4.2 Alkaline Phosphatase (ALP) Activity and Staining
-
Purpose: To measure the activity of an early osteogenic marker.[4]
-
Protocol:
-
After treatment for a specified period (e.g., 7 days), cells are washed with PBS and lysed.
-
The lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The colorimetric change is measured at 405 nm using a spectrophotometer.
-
For staining, fixed cells are incubated with a BCIP/NBT solution until a purple precipitate forms.
-
4.3 Mineralization Assay (Alizarin Red S Staining)
-
Purpose: To detect calcium deposition, a marker of late-stage osteoblast differentiation.[4]
-
Protocol:
-
After 15-21 days of differentiation, cells are washed and fixed in 4% paraformaldehyde.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
After washing, the stained calcium nodules are visualized and can be quantified by dissolving the stain in cetylpyridinium chloride and measuring absorbance at 562 nm.
-
4.4 Western Blot Analysis
-
Purpose: To quantify the expression levels of key signaling proteins.
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against p-PLD1, PLD1, SIRT1, Runx2, Osterix, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH).[2][3]
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Segetalin B: A Technical Guide to its Effects on Bone Marrow Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Segetalin B, a cyclopentapeptide derived from Vaccaria segetalis, on bone marrow mesenchymal stem cells (BMSCs). This compound has demonstrated estrogen-like activity and shows promise in promoting osteogenic differentiation, suggesting its potential as a therapeutic agent for conditions like post-menopausal osteoporosis. This document outlines the quantitative effects of this compound, detailed experimental protocols for its study, and the signaling pathways involved in its mechanism of action.
Quantitative Effects of this compound on BMSC Osteogenic Differentiation
This compound has been shown to significantly promote the osteogenic differentiation of BMSCs. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Rat Bone Marrow Mesenchymal Stem Cells
| Concentration | Treatment Duration | Effect | Key Markers Increased |
| 0.1-10 µM | 15 days | Enhanced mineralization of BMSCs from ovariectomized rats.[1] | Alkaline Phosphatase (ALP) activity, Osteocalcin, Bone Morphogenetic Protein-2 (BMP-2).[1] |
| 10 µM | 15 days | Upregulated protein expression of key osteogenic transcription factors.[1] | Runt-related transcription factor 2 (Runx2), Osterix.[1] |
| 0.1-100 µM | 24 hours | Showed significant cytotoxicity only at the highest concentration.[1] | N/A |
Table 2: In Vivo Effects of this compound on Ovariectomized Rats
| Dosage | Administration Route | Treatment Duration | Effect | Key Markers Modulated |
| 10-160 mg/kg | Oral (p.o.), daily | 4 weeks | Inhibited bone loss.[1] | Upregulated: Runx2, Osterix, SIRT1. Downregulated: NICD, Hes1.[1] |
| 2.5 mg/kg | Subcutaneous (s.c.), daily | 2 weeks | Demonstrated estrogen-like effects by increasing uterine weight.[1] | N/A |
Signaling Pathway of this compound in BMSCs
This compound is understood to promote bone formation through its influence on the SIRT1/Notch1 signaling axis.[1] The proposed pathway suggests that this compound upregulates SIRT1, which in turn downregulates the Notch1 signaling pathway, leading to the increased expression of osteogenic markers.
References
Segetalin B's Regulation of Osteogenic Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Segetalin B, a cyclic peptide with estrogen-like activity, has emerged as a promising natural compound for promoting bone formation.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's role in regulating osteogenic differentiation. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document synthesizes current research findings to facilitate further investigation and potential therapeutic applications of this compound in bone regeneration and the treatment of osteoporosis.[1][2]
Quantitative Data Summary
The pro-osteogenic effects of this compound have been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent enhancement of osteoblast differentiation and mineralization.
In Vitro Efficacy of this compound on Osteogenic Markers
This compound has been shown to dose-dependently promote the mineralization of bone marrow mesenchymal stem cells (BMSCs).[3] This is accompanied by a significant increase in the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and the expression of key osteogenic transcription factors and markers.[3][4]
| This compound Concentration | ALP Activity (% of Control) | Mineralization (Alizarin Red S Staining, % of Control) | Runx2 Expression (Fold Change) | Osterix Expression (Fold Change) |
| 0 µM (Control) | 100 | 100 | 1.0 | 1.0 |
| Low Dose (e.g., 1 µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Medium Dose (e.g., 10 µM) | Significantly Increased | Significantly Increased | Significantly Upregulated | Significantly Upregulated |
| High Dose (e.g., 20 µM) | Significantly Increased | Significantly Increased | Significantly Upregulated | Significantly Upregulated |
Note: Specific quantitative values from dose-response studies are not fully available in the public domain. The table reflects the reported trends of significant, dose-dependent increases.
In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models
In animal models of postmenopausal osteoporosis, treatment with this compound has been shown to mitigate bone loss, improve bone microarchitecture, and enhance biochemical markers of bone formation.
| Treatment Group | Bone Mineral Density (BMD) | Bone Volume/Total Volume (BV/TV) | Serum ALP Activity | Serum Osteocalcin |
| Sham | Normal | Normal | Normal | Normal |
| OVX + Vehicle | Decreased | Decreased | Decreased | Decreased |
| OVX + this compound (Low Dose) | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX |
| OVX + this compound (High Dose) | Significantly Increased vs. OVX | Significantly Increased vs. OVX | Significantly Increased vs. OVX | Significantly Increased vs. OVX |
Note: This table summarizes the observed trends. Specific quantitative measurements would be dependent on the animal model and study design.
Signaling Pathways
This compound exerts its pro-osteogenic effects by modulating key signaling pathways that govern bone metabolism. The primary mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn regulates the Notch and Wnt/β-catenin signaling cascades.
PLD1/SIRT1/γ-Secretase/Notch1 Axis
Recent studies have elucidated a signaling pathway where this compound directly activates Phospholipase D1 (PLD1).[5] This activation leads to an increase in SIRT1 activity.[5] SIRT1, a deacetylase, then inhibits the activity of γ-secretase, a key enzyme in the Notch signaling pathway.[5] The inhibition of γ-secretase prevents the cleavage and release of the Notch Intracellular Domain (NICD), thereby downregulating Notch signaling.[5] Reduced Notch signaling, characterized by decreased expression of its downstream target Hes1, alleviates the inhibition of the Wnt/β-catenin pathway, ultimately promoting the expression of osteogenic genes like Runx2 and Osterix.[4][5]
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a critical regulator of bone formation. By inhibiting the Notch signaling pathway, this compound effectively disinhibits Wnt/β-catenin signaling. This allows for the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the transcription of target genes essential for osteoblast differentiation, including Runx2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on osteogenic differentiation.
Cell Culture and Osteogenic Induction of BMSCs
-
Cell Seeding : Plate bone marrow-derived mesenchymal stem cells (BMSCs) in 6-well plates at a density of 1 x 10^5 cells per well.
-
Culture Medium : Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Osteogenic Induction : Once cells reach 80-90% confluency, replace the culture medium with osteogenic induction medium consisting of DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.
-
Treatment : Add this compound at desired concentrations (e.g., 1, 10, 20 µM) to the osteogenic induction medium. A vehicle control (e.g., DMSO) should be used.
-
Medium Change : Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis : After the desired induction period (e.g., 7 days), wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a lysis buffer (e.g., 0.1% Triton X-100 in PBS) on ice for 30 minutes.
-
Centrifugation : Centrifuge the cell lysates at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant for ALP activity and protein concentration measurement.
-
ALP Reaction : In a 96-well plate, mix a portion of the supernatant with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction : Stop the reaction by adding 3 M NaOH.
-
Measurement : Measure the absorbance at 405 nm using a microplate reader.
-
Normalization : Normalize the ALP activity to the total protein concentration of the sample, determined by a BCA or Bradford protein assay.
Alizarin Red S Staining for Mineralization
-
Fixation : After the induction period (e.g., 21 days), wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing : Wash the fixed cells three times with deionized water.
-
Staining : Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
Washing : Aspirate the staining solution and wash the cells four times with deionized water to remove excess stain.
-
Visualization : Visualize and photograph the mineralized nodules using a microscope.
-
Quantification (Optional) : To quantify the staining, destain the cells by adding 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubate for 15 minutes at room temperature. Measure the absorbance of the extracted stain at 562 nm.
Western Blot Analysis
-
Protein Extraction : Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against Runx2, Osterix, SIRT1, NICD, Hes1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Segetalin B: A Cyclopentapeptide with Therapeutic Potential in Osteoporosis and Beyond
Introduction:
Segetalin B is a naturally occurring cyclopentapeptide isolated from the seeds of Vaccaria segetalis.[1] As a member of the Caryophyllaceae-type cyclopeptides, it has garnered interest for its diverse biological activities.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a primary focus on its well-documented estrogen-like effects and its promise in the management of post-menopausal osteoporosis.[1][4] The guide will delve into its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Therapeutic Potential in Post-Menopausal Osteoporosis
The most significant therapeutic potential of this compound identified to date lies in its ability to mitigate bone loss associated with estrogen deficiency, a hallmark of post-menopausal osteoporosis.[1]
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on bone metabolism.
Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | Concentration/Dose | Duration | Observation |
| Cytotoxicity | 100 µM | 24 hours | Significant cytotoxicity observed[1] |
| BMSC Mineralization | 0.1-10 µM | 15 days | Enhanced mineralization of ovariectomized rat-derived BMSCs[1] |
| Alkaline Phosphatase (ALP) Activity | 0.1-10 µM | 15 days | Increased ALP activity[1] |
| Osteocalcin Levels | 0.1-10 µM | 15 days | Increased osteocalcin levels[1] |
| Bone Morphogenetic Protein 2 (BMP-2) Levels | 0.1-10 µM | 15 days | Increased BMP-2 levels[1] |
| Runx2 Protein Expression | 10 µM | 15 days | Upregulated protein expression[1] |
| Osterix Protein Expression | 10 µM | 15 days | Upregulated protein expression[1] |
Table 2: In Vivo Effects of this compound in Ovariectomized Rats
| Parameter | Dose | Administration Route | Duration | Observation |
| Uterine Weight | 2.5 mg/kg | Subcutaneous (s.c.) | 2 weeks (daily) | Increased uterine weight, indicating estrogen-like effects[1] |
| Uterine Weight | Not specified | Not specified | Not specified | Increased uterine weight to 75.6±8.87 mg[1] |
| Bone Loss | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Inhibited bone loss[1] |
| Urine Calcium Content | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Significantly increased[1] |
| Urine Phosphorus Content | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Significantly increased[1] |
| Runx2 Protein Expression (Bone Tissue) | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Upregulated[1] |
| Osterix Protein Expression (Bone Tissue) | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Upregulated[1] |
| SIRT1 Protein Expression (Bone Tissue) | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Upregulated[1] |
| NICD Protein Expression (Bone Tissue) | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Downregulated[1] |
| Hes1 Protein Expression (Bone Tissue) | 10-160 mg/kg | Oral (p.o.) | 4 weeks (daily) | Downregulated[1] |
Mechanism of Action in Osteoporosis
This compound exerts its pro-osteogenic effects through a multi-target mechanism that involves the upregulation of key osteogenic transcription factors and the modulation of specific signaling pathways.
The available data suggests that this compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts. This is evidenced by the increased expression of Runx2 and Osterix, two master regulators of osteogenesis.[1] Furthermore, this compound enhances the activity of alkaline phosphatase (ALP) and the production of osteocalcin and bone morphogenetic protein 2 (BMP-2), all of which are crucial for bone matrix formation and mineralization.[1]
A key aspect of this compound's mechanism appears to be its interaction with the SIRT1 signaling pathway. Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including bone metabolism. This compound has been shown to upregulate SIRT1 activity.[1] This upregulation of SIRT1 is associated with the downregulation of Notch signaling components, specifically the Notch intracellular domain (NICD) and its downstream target Hes1.[1] The Notch signaling pathway is known to inhibit osteoblast differentiation; therefore, its suppression by this compound further contributes to the promotion of bone formation.
Caption: Signaling pathway of this compound in promoting osteogenesis.
Experimental Protocols
In Vitro Mineralization Assay:
-
Cell Line: Bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized rats.
-
Treatment: this compound at concentrations of 0.1, 1, and 10 µM.
-
Incubation Period: 15 days.
-
Assays:
-
Mineralization: Assessed by staining with Alizarin Red S to visualize calcium deposits.
-
ALP Activity: Measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Osteocalcin and BMP-2 Levels: Quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Protein Expression (Runx2, Osterix): Determined by Western blot analysis.
-
In Vivo Ovariectomized Rat Model:
-
Animal Model: Ovariectomized rats to mimic post-menopausal estrogen deficiency.
-
Treatment Groups:
-
Vehicle control.
-
This compound administered orally (p.o.) at doses of 10, 40, and 160 mg/kg daily for 4 weeks.
-
This compound administered subcutaneously (s.c.) at a dose of 2.5 mg/kg daily for two weeks (for estrogen-like activity assessment).
-
-
Outcome Measures:
-
Bone mineral density and bone microarchitecture assessed by micro-computed tomography (µCT).
-
Biochemical markers in urine (calcium and phosphorus content).
-
Uterine weight to assess estrogenic activity.
-
Protein expression of Runx2, Osterix, SIRT1, NICD, and Hes1 in bone tissue by Western blot or immunohistochemistry.
-
Caption: Experimental workflow for evaluating this compound in osteoporosis models.
Other Potential Therapeutic Applications
While the research on this compound is most mature in the context of osteoporosis, preliminary findings and the activities of related cyclopeptides suggest other potential areas of investigation.
Vasoregulatory Effects
In an experiment examining the vasorelaxant activity of segetalins on rat aorta contraction induced by norepinephrine, this compound exhibited a contractile activity.[2][5] This is in contrast to segetalins F, G, and H, which showed relaxant activity, a difference attributed to the presence of basic Lys and Arg residues in the latter.[2][5] The contractile nature of this compound, potentially due to its Trp residue, suggests a possible role in conditions requiring vasoconstriction, though this requires further investigation.[5]
Anticancer Potential (Contextual)
The broader family of Caryophyllaceae-type cyclopeptides has demonstrated various biological activities, including cytotoxic effects against cancer cells.[2][3] For instance, Segetalin E has shown moderate inhibitory activity against lymphocytic leukemia P-388 cells and higher inhibitory actions against Dalton's lymphoma ascites and Ehrlich's ascites carcinoma cell lines.[2][5][6] While direct anticancer activity for this compound has not been explicitly reported in the provided literature, its structural similarity to other bioactive segetalins suggests that its potential in this area may warrant exploration.[2]
Anti-inflammatory Potential (Hypothetical)
Several natural compounds, including various peptides, exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB, MAPK, and STAT3.[7][8][9][10] Although there is no direct evidence for this compound as an anti-inflammatory agent, the known anti-inflammatory effects of other cyclopeptides from the Caryophyllaceae family suggest this as a plausible, yet unexplored, therapeutic avenue.[2]
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate, particularly for the treatment of post-menopausal osteoporosis. Its well-defined mechanism of action, involving the stimulation of osteoblast differentiation and bone formation through the SIRT1 and Runx2/Osterix pathways, provides a strong rationale for its further development. The orally active nature of this compound enhances its clinical translational potential.[1]
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with its targets.
-
Conducting more extensive preclinical studies to evaluate its long-term safety and efficacy.
-
Exploring its potential in other bone-related disorders.
-
Investigating its contractile properties for potential cardiovascular applications.
-
Screening for potential anticancer and anti-inflammatory activities, given the profile of related cyclopeptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]
- 6. Synthetic and biological studies on natural cyclic heptapeptide: segetalin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
Segetalin B: A Technical Guide to a Novel Phytoestrogen for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B, a cyclic pentapeptide derived from the seeds of Vaccaria segetalis, is emerging as a compound of significant interest in the field of endocrinology and drug discovery.[1] Unlike classical phytoestrogens, preclinical studies indicate that this compound exerts potent estrogen-like effects through an indirect mechanism, activating estrogen receptor (ER)-dependent transcription without directly binding to the receptor itself.[1] This unique mode of action presents a novel avenue for developing selective estrogen receptor modulators (SERMs) with potentially distinct therapeutic profiles. This document provides a comprehensive technical overview of this compound, summarizing its bioactivity, detailing experimental protocols for its characterization, and visualizing its proposed signaling pathways and experimental workflows.
Introduction and Chemical Properties
This compound is a natural cyclopentapeptide isolated from Vaccaria segetalis (Wang Bu Liu Xing), a plant with a history in traditional medicine for applications related to hormone regulation.[1][2] Its estrogenic activity has been demonstrated to be more potent than the related compound, Segetalin A.[3]
-
Source: Seeds of Vaccaria segetalis[1]
-
Compound Class: Cyclic Peptide[3]
-
Amino Acid Sequence: Cyclo(-Gly-Val-Ala-Trp-Ala-)[3]
Mechanism of Action: An Indirect Phytoestrogen
The primary distinguishing feature of this compound is its mechanism of action. While it induces downstream estrogenic effects, such as promoting the proliferation of ER-positive MCF-7 breast cancer cells and increasing uterine weight in animal models, it does not appear to function as a classical ER ligand.[1] Mechanistic studies have shown that this compound activates ER-dependent gene transcription without directly binding to the estrogen receptor alpha (ERα).[1] This suggests that this compound modulates the estrogen signaling pathway through an intermediary factor or a novel interaction with coregulatory proteins.
In preclinical models for postmenopausal osteoporosis, this compound has been shown to modulate specific signaling pathways in bone tissue, notably by upregulating the expression of Runx2, Osterix, and SIRT1, while downregulating the Notch signaling components NICD and Hes1.[4]
Quantitative Bioactivity Data
Quantitative data from in vitro and in vivo studies are summarized below, providing reference concentrations and observed effects.
| Assay Type | Model System | Concentration / Dose | Observation | Reference |
| In Vitro Cytotoxicity | Rat Bone Marrow Mesenchymal Stem Cells (BMSCs) | 100 µM (24h) | Significant cytotoxicity observed. | [4] |
| In Vitro Mineralization | Ovariectomized Rat-derived BMSCs | 0.1 - 10 µM (15 days) | Enhanced mineralization; increased ALP activity, Osteocalcin, and BMP-2 levels. | [4] |
| In Vitro Gene Expression | Ovariectomized Rat-derived BMSCs | 10 µM (15 days) | Upregulated protein expression of Runx2 and Osterix. | [4] |
| In Vivo Uterotrophic | Ovariectomized Rats | 2.5 mg/kg (s.c., daily for 2 weeks) | Significant increase in uterine weight. | [4] |
| In Vivo Osteoporosis | Ovariectomized Rats | 10 - 160 mg/kg (p.o., daily for 4 weeks) | Inhibited bone loss; regulated key bone signaling proteins (Runx2, SIRT1, etc.). | [4] |
Detailed Experimental Protocols
The following protocols provide a framework for assessing the phytoestrogenic activity of this compound.
Protocol 1: In Vivo Rat Uterotrophic Assay
This assay is a standard method for determining estrogen-like activity by measuring the increase in uterine weight in immature or ovariectomized female rats.[4]
Objective: To determine the estrogenic effect of this compound in vivo.
Materials:
-
Immature or ovariectomized female Sprague-Dawley rats (21-25 days old).
-
This compound.
-
Vehicle (e.g., corn oil, 0.9% saline with 0.5% carboxymethylcellulose).
-
Positive Control: 17β-Estradiol (E2).
-
Negative Control: Vehicle only.
-
Analytical balance, gavage needles or injection supplies.
Procedure:
-
Acclimatization: Acclimate animals for at least 3-5 days upon arrival. For ovariectomy models, allow a 7-14 day recovery period post-surgery to ensure depletion of endogenous estrogens.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (e.g., 0.1-1 µg/kg E2).
-
Group 3-5: this compound at various doses (e.g., 2.5, 5, 10 mg/kg).
-
-
Dosing: Administer the assigned treatment (subcutaneously or orally) daily for a period of 3 to 7 consecutive days.
-
Necropsy: On the day after the final dose, euthanize the animals via an approved method.
-
Uterine Dissection: Carefully dissect the uterus, freeing it from fat and connective tissue. Blot the uterus gently to remove luminal fluid and record the wet weight immediately.
-
Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant increase indicates estrogenic activity.
Protocol 2: In Vitro MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.[1]
Objective: To quantify the proliferative (estrogenic) potential of this compound in vitro.
Materials:
-
MCF-7 human breast cancer cell line.
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS).
-
Hormone-Stripped Medium: Phenol red-free DMEM/F12 with 10% charcoal-stripped FBS (CS-FBS).
-
This compound stock solution (in DMSO or ethanol).
-
Positive Control: 17β-Estradiol (E2).
-
ER Antagonist: ICI 182,780 (Fulvestrant).
-
Proliferation Assay Reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well cell culture plates, microplate reader.
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well in regular culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with hormone-stripped medium and incubate for 24-48 hours to synchronize cells and minimize background estrogenic effects.
-
Treatment: Prepare serial dilutions of this compound and controls (E2, vehicle) in hormone-stripped medium. Replace the medium in the wells with the treatment solutions. To confirm ER-dependence, include co-treatment groups of this compound with an excess of ICI 182,780.
-
Incubation: Incubate the plate for 5-6 days to allow for cell proliferation.
-
Quantify Proliferation: Add the chosen proliferation assay reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the specified time.
-
Readout: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot a dose-response curve and calculate the EC50 value for this compound. A significant reduction in proliferation in the presence of ICI 182,780 confirms the effect is ER-mediated.
Conclusion and Future Directions
This compound represents a novel class of phytoestrogen with a unique, indirect mechanism of action.[1] Its ability to activate ER-dependent pathways without direct receptor binding opens up new possibilities for research into estrogen signaling and the development of next-generation SERMs. Further investigation is required to identify its direct molecular target and fully elucidate the signaling cascade it initiates. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound in hormone-related conditions such as osteoporosis and menopausal symptoms.[1][4]
References
Segetalin B: Molecular Targets in Bone Metabolism – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Segetalin B, a cyclopentapeptide derived from Vaccaria segetalis, has emerged as a promising natural compound with potent pro-osteogenic properties. Exhibiting estrogen-like activity, it primarily promotes bone formation through the modulation of intricate signaling pathways within bone marrow mesenchymal stem cells (BMSCs). This technical guide provides a comprehensive overview of the molecular targets of this compound in bone metabolism, with a focus on its mechanism of action in promoting osteoblast differentiation and function. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Introduction to this compound and Bone Metabolism
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Disruptions in this equilibrium can lead to metabolic bone diseases such as osteoporosis. This compound is an orally active cyclopentapeptide that has demonstrated potential in mitigating bone loss, particularly in models of post-menopausal osteoporosis[1]. Its primary mechanism of action involves the stimulation of osteogenic differentiation of BMSCs, the progenitors of osteoblasts[1]. This guide delves into the molecular intricacies of this compound's effects on bone metabolism, providing a foundational resource for further research and drug development.
Molecular Targets of this compound in Osteogenic Differentiation
The pro-osteogenic effects of this compound are primarily mediated through a novel signaling cascade that ultimately enhances the expression of key osteogenic transcription factors. The central pathway involves the activation of Phospholipase D1 (PLD1), leading to a series of downstream events that promote bone formation.
The PLD1-SIRT1-Notch1 Signaling Axis
Recent studies have elucidated a key signaling pathway initiated by this compound, involving the sequential modulation of PLD1, Sirtuin 1 (SIRT1), and the Notch signaling pathway[2].
-
Phospholipase D1 (PLD1) Activation: this compound has been shown to directly activate PLD1 by increasing its phosphorylation[2]. PLD1 is an enzyme that hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid, which is involved in various cellular processes, including cell differentiation.
-
Sirtuin 1 (SIRT1) Activity Enhancement: The activation of PLD1 by this compound leads to an increase in the activity of SIRT1, an NAD+-dependent deacetylase[2]. SIRT1 plays a crucial role in cellular metabolism and has been implicated in the regulation of bone mass.
-
Inhibition of γ-Secretase and Notch1 Signaling: Enhanced SIRT1 activity, in turn, suppresses the activity of γ-secretase, a multi-protein complex responsible for the cleavage of several transmembrane proteins, including Notch1[2]. This inhibition of γ-secretase leads to a downregulation of Notch1 signaling. Specifically, the expression of the Notch intracellular domain (NICD) and its downstream target Hes1 are reduced[1]. The Notch signaling pathway is a critical regulator of cell fate decisions, and its overactivation can inhibit osteoblast differentiation.
Upregulation of the Wnt/β-catenin Signaling Pathway
The suppression of Notch1 signaling by the this compound-induced PLD1/SIRT1 axis leads to the activation of the canonical Wnt/β-catenin signaling pathway[2]. The Wnt/β-catenin pathway is a well-established, critical regulator of osteoblast differentiation and bone formation[3][4]. Activation of this pathway results in the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of osteoblast-specific genes.
Key Osteogenic Transcription Factors and Markers
The culmination of the this compound-induced signaling cascade is the upregulation of essential transcription factors and markers for osteoblast differentiation:
-
Runx2 and Osterix: this compound treatment leads to a significant increase in the protein expression of Runt-related transcription factor 2 (Runx2) and Osterix (also known as Sp7)[1]. These are master transcription factors required for the commitment of mesenchymal stem cells to the osteoblast lineage and for the subsequent maturation of osteoblasts.
-
Osteogenic Markers: The promotion of osteoblast differentiation by this compound is further evidenced by the increased levels of alkaline phosphatase (ALP) activity, Bone Morphogenetic Protein-2 (BMP-2), and Osteocalcin[1]. These are all well-established markers of osteoblast function and bone formation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on bone metabolism.
Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | Cell Type | Concentration | Duration | Effect | Reference |
| Cytotoxicity | Rat BMSCs | 100 µM | 24 hours | Significant | [1] |
| Mineralization | Rat BMSCs | 0.1-10 µM | 15 days | Enhanced | [1] |
| ALP Activity | Rat BMSCs | 0.1-10 µM | 15 days | Increased | [1] |
| Osteocalcin Levels | Rat BMSCs | 0.1-10 µM | 15 days | Increased | [1] |
| BMP-2 Levels | Rat BMSCs | 0.1-10 µM | 15 days | Increased | [1] |
| Runx2 Expression | Rat BMSCs | 10 µM | 15 days | Upregulated | [1] |
| Osterix Expression | Rat BMSCs | 10 µM | 15 days | Upregulated | [1] |
| PLD1 Phosphorylation | OVX Mouse BMSCs | Not specified | Not specified | Significantly increased | [2] |
| SIRT1 Activity | OVX Mouse BMSCs | Not specified | Not specified | Enhanced | [2] |
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Rats
| Parameter | Animal Model | Dosage | Duration | Effect | Reference |
| Bone Loss | OVX Rats | 10-160 mg/kg (p.o.) | 4 weeks | Inhibited | [1] |
| Runx2 Expression | OVX Rat Bone Tissue | 10-160 mg/kg (p.o.) | 4 weeks | Upregulated | [1] |
| Osterix Expression | OVX Rat Bone Tissue | 10-160 mg/kg (p.o.) | 4 weeks | Upregulated | [1] |
| SIRT1 Expression | OVX Rat Bone Tissue | 10-160 mg/kg (p.o.) | 4 weeks | Upregulated | [1] |
| NICD Expression | OVX Rat Bone Tissue | 10-160 mg/kg (p.o.) | 4 weeks | Downregulated | [1] |
| Hes1 Expression | OVX Rat Bone Tissue | 10-160 mg/kg (p.o.) | 4 weeks | Downregulated | [1] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. BMP2 Protein Regulates Osteocalcin Expression via Runx2-mediated Atf6 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues associated with assessing nuclear localization of N-terminally unphosphorylated β-catenin with monoclonal antibody 8E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of bone metabolism by Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Segetalin B from Vaccaria segetalis Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Segetalin B is a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis. It has garnered significant interest in the scientific community for its estrogen-like activities and its potential as a therapeutic agent for post-menopausal osteoporosis.[1] This document provides a detailed protocol for the extraction and purification of this compound, enabling researchers to obtain a high-purity compound for further pharmacological studies. The protocol is based on established methodologies, including solvent extraction, liquid-liquid partitioning, and high-speed counter-current chromatography (HSCCC). Additionally, the role of this compound in the SIRT1/Notch1 signaling pathway, which is crucial for its bone formation promoting effects, is illustrated.
Data Presentation
The following table summarizes the quantitative data for the purification of this compound from a crude extract of Vaccaria segetalis seeds using High-Speed Counter-Current Chromatography (HSCCC).
| Parameter | Value | Reference |
| Starting Material | Crude Extract of Vaccaria segetalis seeds | [1] |
| Amount of Crude Extract | 190 mg | [1] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Yield of this compound | 38.0 mg | [1] |
| Purity of this compound (by HPLC) | 98.1% | [1] |
Experimental Protocols
Preparation of Plant Material
Dry, mature seeds of Vaccaria segetalis are the starting material for the extraction process. The seeds should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction
This protocol describes a common method for the initial extraction of cyclic peptides from Vaccaria segetalis seeds.
Materials:
-
Powdered seeds of Vaccaria segetalis
-
Petroleum ether
-
95% Ethanol
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Defatting: The powdered seeds are first extracted with petroleum ether to remove lipids and other nonpolar compounds. This is typically done by soaking the powder in petroleum ether, followed by filtration. This step is repeated two to three times.
-
Ethanol Extraction: The defatted seed powder is then extracted with 95% ethanol. The mixture is agitated for a specified period to ensure thorough extraction of the target compounds. This process is repeated three times to maximize the yield.
-
Concentration: The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Liquid-Liquid Partitioning
The crude extract is further fractionated by liquid-liquid partitioning to separate compounds based on their polarity.
Materials:
-
Concentrated crude extract
-
Distilled water
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
Procedure:
-
The concentrated crude extract is suspended in distilled water.
-
The aqueous suspension is then successively partitioned with dichloromethane, ethyl acetate, and n-butanol in a separatory funnel.
-
Each solvent fraction is collected separately. The cyclic peptides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
-
The solvent from each fraction is evaporated to yield the respective dried fractions.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a specific and efficient method for the preparative separation of this compound from the crude extract fraction.[1]
Instrumentation:
-
High-Speed Counter-Current Chromatograph
Solvent System:
-
A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5 is used.[1]
Procedure:
-
Preparation of the Solvent System: The four solvents are mixed in the specified ratio, thoroughly shaken, and allowed to separate into two distinct phases (upper and lower phase).
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed.
-
The crude extract (190 mg dissolved in a small volume of the solvent mixture) is injected into the system.[1]
-
-
Fraction Collection: The effluent from the column is collected in fractions.
-
Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Isolation: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Bone Formation
Caption: this compound promotes bone formation via the SIRT1/Notch1 pathway.
References
Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Purification of Segetalin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Segetalin B, a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis, has garnered significant interest due to its notable biological activities. Primarily, it exhibits estrogen-like effects and has been shown to promote bone formation by stimulating the differentiation of osteoblasts.[1][2][3] These properties make this compound a promising candidate for further investigation in the development of therapeutics for conditions such as post-menopausal osteoporosis. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the preparative separation and purification of natural products like this compound from complex crude extracts.[4][5] This document provides detailed application notes and protocols for the purification of this compound using HSCCC.
Data Presentation
Table 1: HSCCC Purification of this compound from Vaccaria segetalis Crude Extract
| Parameter | Value | Reference |
| Starting Material | Crude extract from Vaccaria segetalis seeds | [6] |
| Initial Sample Weight | 190 mg | [6] |
| Yield of this compound | 38.0 mg | [6] |
| Purity of this compound | 98.1% (determined by HPLC) | [6] |
| Yield of Segetalin A | 28.5 mg | [6] |
| Purity of Segetalin A | 95.6% (determined by HPLC) | [6] |
Experimental Protocols
Preparation of Crude Extract from Vaccaria segetalis Seeds
A general procedure for obtaining a crude extract rich in cyclic peptides from Vaccaria segetalis seeds involves solvent extraction.
Protocol:
-
Grind the dried seeds of Vaccaria segetalis to a fine powder.
-
Extract the powdered seeds sequentially with petroleum ether to remove lipids.
-
Following defatting, extract the residue with 95% ethanol.
-
Evaporate the ethanol from the extract under reduced pressure to obtain a concentrated residue.
-
Suspend the residue in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with this compound and other cyclic peptides.
-
Evaporate the ethyl acetate to dryness to yield the crude extract for further purification.
Initial Clean-up of Crude Extract by Silica Gel Chromatography
Prior to HSCCC, an initial clean-up step using silica gel column chromatography is recommended to remove highly polar and non-polar impurities.[1]
Protocol:
-
Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable non-polar solvent such as petroleum ether.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and mix it with a small amount of silica gel to create a dry slurry.
-
Carefully load the slurry onto the top of the prepared column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity, for example, a petroleum ether-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent to obtain a partially purified extract for HSCCC.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
This protocol is based on a published method for the separation of this compound.[6]
a. Two-Phase Solvent System Preparation:
-
The recommended two-phase solvent system is composed of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5 .[6]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
b. HSCCC Instrument Parameters (Typical):
-
Apparatus: Preparative HSCCC instrument
-
Revolution Speed: 850 rpm (optimization may be required)
-
Mobile Phase: The lower aqueous phase
-
Flow Rate: 2.0 mL/min (optimization may be required)
-
Detection: UV at a suitable wavelength (e.g., 214 nm or 280 nm for peptides)
-
Temperature: Ambient
c. HSCCC Separation Procedure:
-
Fill the multilayer coil of the HSCCC instrument entirely with the stationary phase (upper organic phase).
-
Rotate the centrifuge at the set speed (e.g., 850 rpm).
-
Pump the mobile phase (lower aqueous phase) into the column in the head-to-tail direction.
-
Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the partially purified sample (dissolved in a small volume of the biphasic solvent system).
-
Continue the elution with the mobile phase.
-
Monitor the effluent with a UV detector and collect fractions at regular intervals.
-
After the target peaks have eluted, stop the separation.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound. The identity and purity can be confirmed by HRESI-TOF-MS and NMR analysis.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway of this compound in Osteoblast Differentiation
References
- 1. Application of high-speed counter-current chromatography for preparative separation of cyclic peptides from Vaccaria segetalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the HPLC Analysis of Segetalin B
Introduction
Segetalin B is a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis.[1] It has garnered significant interest in pharmaceutical research due to its potential biological activities. As a cyclic peptide, its analysis by High-Performance Liquid Chromatography (HPLC) requires specific methodological considerations to achieve optimal separation and quantification. This document provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₆O₅ | [2] |
| Molecular Weight | 484.5 g/mol | [2] |
| Structure | Cyclic Pentapeptide | [1] |
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Ultrasonic bath
2. Reagents and Standards
-
This compound analytical standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Methanol (HPLC grade)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a plant extract is provided below.
-
Extraction: Weigh 1 g of powdered Vaccaria segetalis seeds and place it in a flask. Add 20 mL of 70% methanol and extract by sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Method Parameters
The following parameters can be used as a starting point for method development and optimization. For cyclic peptides, a C18 column is a common choice, and a gradient elution with acetonitrile and water, often with an acid modifier like TFA or formic acid to improve peak shape, is typically employed.[3][4]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
6. Data Analysis and Quantification
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the analytical standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample can then be determined from this curve.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the analysis.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time | 15.8 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Mandatory Visualization
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Segetalin B for Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Segetalin B, a cyclic peptide with demonstrated estrogen-like activity, to promote osteoblast differentiation. The information is intended for researchers in bone biology, scientists in drug discovery, and professionals in pharmaceutical development investigating novel therapeutics for bone-related disorders such as post-menopausal osteoporosis.
Introduction
This compound is a cyclopentapeptide originally isolated from Vaccaria segetalis. Research has highlighted its potential as a pro-osteogenic agent, making it a compound of interest for osteoporosis research. It has been shown to enhance the mineralization of bone marrow mesenchymal stem cells (BMSCs) and upregulate key markers of osteoblast differentiation.[1] Mechanistically, this compound promotes bone formation by activating the PLD1/SIRT1 signaling pathway, which subsequently inhibits the overactivation of Notch1 signaling mediated by γ-secretase.[2] This cascade ultimately leads to the upregulation of the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's effect on osteoblast differentiation, based on in vitro studies using bone marrow-derived mesenchymal stem cells (BMSCs) from an ovariectomized (OVX) rat model, which mimics post-menopausal osteoporosis.[1][2]
Table 1: Effective Concentrations and Incubation Times for this compound
| Parameter | Value | Cell Type | Notes |
| Effective Concentration Range | 0.1 - 10 µM | OVX Rat BMSCs | Concentrations in this range enhance mineralization and ALP activity.[1] |
| Cytotoxic Concentration | 100 µM | OVX Rat BMSCs | Significant cytotoxicity observed after 24 hours of incubation.[1] |
| Optimal Incubation Time | 15 days | OVX Rat BMSCs | Sufficient time to observe significant increases in mineralization and osteogenic markers.[1] |
Table 2: Effects of this compound on Osteoblast Differentiation Markers (15-day incubation)
| Marker | Effect | Method of Detection |
| Alkaline Phosphatase (ALP) Activity | Increased | ALP Activity Assay |
| Mineralization (Calcium Deposition) | Enhanced | Alizarin Red S Staining |
| Osteocalcin (OCN) | Increased | Not specified (likely ELISA or Western Blot) |
| Bone Morphogenetic Protein 2 (BMP-2) | Increased | Not specified (likely ELISA or Western Blot) |
| Runt-related transcription factor 2 (Runx2) | Upregulated (protein expression) | Western Blot |
| Osterix (Osx) | Upregulated (protein expression) | Western Blot |
| Sirtuin 1 (SIRT1) Activity | Increased | Not specified (likely activity assay) |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound promotes osteoblast differentiation.
Caption: this compound signaling pathway in osteoblast differentiation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the effect of this compound on osteoblast differentiation.
Caption: Experimental workflow for this compound-induced osteoblast differentiation.
Detailed Experimental Protocols
Protocol 1: Culture and Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs) with this compound
This protocol is adapted for an in vitro model using BMSCs, a common cell type for studying osteogenesis.
Materials:
-
BMSCs (e.g., from ovariectomized rats)
-
Growth Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 10 mM β-glycerophosphate and 50 µg/mL ascorbic acid.[5][6]
-
This compound (stock solution in DMSO, stored at -20°C or -80°C)[1]
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed BMSCs into multi-well plates at a density of 3 × 10⁴ cells/well (for a 12-well plate) and culture in Growth Medium for 24 hours to allow for cell attachment.[5]
-
Initiation of Differentiation: After 24 hours, replace the Growth Medium with ODM.
-
This compound Treatment:
-
Prepare working solutions of this compound in ODM at final concentrations of 0.1 µM, 1 µM, and 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Include a positive control group (ODM without this compound) and a negative control group (Growth Medium only).
-
-
Incubation and Media Change: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Replace the respective media every 2-3 days for a total of 15 days.[5]
-
Analysis: At specific time points (e.g., day 7 for ALP activity, day 15 for mineralization), proceed with the desired assays.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[5][7]
Materials:
-
Cultured cells from Protocol 1 (typically around day 7)
-
Cell lysis buffer (e.g., 1% NP-40 or similar detergent-based buffer)[5]
-
ALP activity assay kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay for normalization of ALP activity.
-
ALP Assay:
-
Follow the manufacturer's instructions for the ALP activity assay kit. This typically involves adding the cell lysate to a reaction buffer containing the pNPP substrate.
-
Incubate at the recommended temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Normalize the ALP activity to the total protein concentration for each sample. Compare the ALP activity in this compound-treated groups to the control groups.
Protocol 3: Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[8][9]
Materials:
-
Cultured cells from Protocol 1 (typically at day 15)
-
4% Paraformaldehyde (PFA) or 70% Ethanol for fixation
-
Deionized water
-
Alizarin Red S solution (e.g., 2% w/v, pH 4.1-4.3)
-
Microscope
Procedure:
-
Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA or 70% ethanol to each well and incubating for 15-30 minutes at room temperature.
-
-
Washing: Discard the fixative and wash the wells thoroughly with deionized water (3-4 times) to remove any residual fixative.
-
Staining:
-
Add Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-30 minutes.
-
Visually monitor the staining process; distinct red-orange deposits should form.
-
-
Final Washing: Carefully aspirate the ARS solution and wash the wells with deionized water several times until the wash water is clear.
-
Visualization and Quantification (Optional):
-
Image the stained wells using a microscope or a high-resolution scanner.
-
For quantification, the stain can be eluted by adding a solution like 10% cetylpyridinium chloride and incubating for 1 hour. The absorbance of the eluted stain can then be measured at a specific wavelength (e.g., 562 nm).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. The protocols outlined above provide a framework for researchers to investigate its effects on osteoblast differentiation in a controlled laboratory setting. The long incubation period of 15 days appears crucial for observing the full pro-osteogenic effects of this compound, from the upregulation of early differentiation markers to the eventual mineralization of the extracellular matrix. Further investigation into the downstream targets of the PLD1/SIRT1/Notch1 pathway will provide deeper insights into the precise molecular mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of Osteoblastic Differentiation-Inducing Constituents from Peanut Sprouts and Development of Optimal Extraction Method [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Segetalin B Ovariectomized Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postmenopausal osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. The ovariectomized (OVX) rat is a well-established and widely utilized animal model that mimics the estrogen deficiency-induced bone loss observed in postmenopausal women. Segetalin B, a cyclic pentapeptide derived from the seeds of Vaccaria segetalis, has emerged as a promising therapeutic agent for osteoporosis.[1] It exhibits estrogen-like activity and has been shown to promote bone formation by stimulating osteoblast differentiation and mineralization.[1] This document provides a comprehensive set of protocols for utilizing the OVX rat model to investigate the efficacy of this compound.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative changes in key parameters based on existing literature on the OVX rat model. These data provide a baseline for evaluating the therapeutic effects of this compound.
Table 1: Expected Impact of Ovariectomy on Bone Mineral Density (BMD)
| Time Post-Ovariectomy | Anatomical Site | Expected % Decrease in BMD (vs. Sham) |
| 6 weeks | Femur | Approximately 25.5% |
| 8 weeks | Femur | Approximately 28.0% |
| 8 weeks | 4th Lumbar Vertebra | Approximately 12.0%[2] |
Table 2: Expected Impact of Ovariectomy on Serum Bone Turnover Markers
| Biomarker | Parameter | Expected % Change (vs. Sham) at 8 weeks Post-OVX |
| Osteocalcin (OCN) | Bone Formation | ~75.4% Increase[2] |
| Alkaline Phosphatase (ALP) | Bone Formation | ~70.6% Increase[2] |
| C-terminal telopeptide of type I collagen (CTX-1) | Bone Resorption | ~72.5% Increase[2] |
Table 3: Anticipated Effects of this compound in the Ovariectomized Rat Model
| Parameter | Treatment Group | Expected Outcome |
| Uterine Weight | This compound (2.5 mg/kg, s.c., daily for 2 weeks) | Increased to approximately 75.6 ± 8.87 mg[1] |
| Bone Loss | This compound (10-160 mg/kg, p.o., daily for 4 weeks) | Inhibition of bone loss |
| Gene Expression (Bone Tissue) | This compound (10-160 mg/kg, p.o., daily for 4 weeks) | Upregulation of Runx2, Osterix, and SIRT1; Downregulation of NICD and Hes1[1] |
Note: While the effects of ovariectomy are well-quantified, specific numerical data on the dose-dependent effects of purified this compound on BMD, serum markers, and histomorphometry in OVX rats are limited in publicly available literature. The data in Table 3 are based on reported qualitative outcomes and effects on gene expression and uterine weight.
Experimental Protocols
Protocol 1: Induction of the Ovariectomized (OVX) Rat Model
-
Animal Selection:
-
Use healthy, female Sprague-Dawley or Wistar rats, approximately 3-6 months of age.
-
House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard laboratory chow and water.
-
Allow for an acclimatization period of at least one week prior to surgery.
-
-
Surgical Procedure:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Shave the dorsal aspect of the rat and sterilize the surgical site with an appropriate antiseptic.
-
Make a single longitudinal incision through the skin in the mid-dorsal region.
-
Create small incisions through the underlying muscle wall on both sides of the spinal column to access the peritoneal cavity.
-
Locate and gently exteriorize the ovaries.
-
Ligate the fallopian tubes and associated blood vessels with absorbable sutures.
-
Excise the ovaries.
-
Close the muscle and skin incisions with sutures or surgical clips.
-
For the sham control group, perform the same procedure, including manipulation of the ovaries, but without ligation and excision.
-
Administer appropriate post-operative analgesia and monitor the animals for recovery.
-
-
Confirmation of Ovariectomy:
-
Monitor for the cessation of the estrous cycle via daily vaginal smears.
-
At the termination of the study, confirm uterine atrophy by weighing the excised uterus. A significant reduction in uterine weight compared to the sham group indicates successful ovariectomy.
-
Optionally, measure serum estradiol levels, which should be significantly lower in the OVX group.
-
Protocol 2: Administration of this compound
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Ensure the suspension is homogenous before each administration.
-
-
Dosage and Administration:
-
Based on existing literature, a dosage range of 10-160 mg/kg of body weight, administered orally once daily, is a suitable starting point for efficacy studies.[1]
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage.
-
The treatment period typically ranges from 4 to 12 weeks.
-
Protocol 3: Assessment of Bone Mineral Density (BMD)
-
Methodology:
-
Utilize dual-energy X-ray absorptiometry (DXA) for the non-invasive measurement of BMD.
-
-
Procedure:
-
Anesthetize the rat.
-
Position the animal on the DXA scanning platform.
-
Perform scans of the lumbar spine and femur.
-
Use the manufacturer's software to analyze the bone mineral density (g/cm²).
-
Protocol 4: Analysis of Serum Biochemical Markers
-
Sample Collection:
-
At the end of the experimental period, collect blood from the rats via cardiac puncture under deep anesthesia.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the samples at approximately 1,500 x g for 15 minutes to separate the serum.
-
Aliquot and store the serum at -80°C until analysis.
-
-
Biochemical Assays:
-
Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the serum concentrations of:
-
Bone formation markers: Alkaline Phosphatase (ALP) and Osteocalcin (OCN).
-
Bone resorption marker: C-terminal telopeptide of type I collagen (CTX-1).
-
-
Protocol 5: Bone Histomorphometry
-
Tissue Preparation:
-
Euthanize the animals and carefully dissect the femurs and lumbar vertebrae.
-
Fix the bones in 10% neutral buffered formalin.
-
Dehydrate the specimens through a graded series of ethanol and embed them in polymethyl methacrylate (PMMA).
-
-
Sectioning and Staining:
-
Using a microtome, cut undecalcified longitudinal sections of the bones.
-
Stain the sections using the von Kossa method to identify mineralized bone, and counterstain with toluidine blue to visualize cellular components.
-
-
Microscopic Analysis:
-
Using a light microscope equipped with an image analysis software, quantify the following trabecular bone parameters in a defined region of interest (e.g., the distal femoral metaphysis):
-
Bone Volume per Tissue Volume (BV/TV, %): Represents the fraction of the tissue volume that is occupied by bone.
-
Trabecular Thickness (Tb.Th, µm): The average thickness of the trabeculae.
-
Trabecular Number (Tb.N, /mm): The number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp, µm): The average distance between trabeculae.
-
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key phases of the this compound OVX rat model experiment.
Proposed Signaling Pathway of this compound in Osteoblasts
Caption: A diagram of the proposed signaling cascade initiated by this compound in osteoblasts.
References
Application Notes and Protocols for In Vivo Studies of Segetalin B in Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo therapeutic potential of Segetalin B for the treatment of osteoporosis, based on available preclinical research. Detailed protocols for key experiments are provided to facilitate the design and execution of further studies.
Introduction
This compound, a cyclic peptide derived from the seeds of Vaccaria segetalis, has demonstrated promising estrogen-like activity and bone-protective effects in animal models of postmenopausal osteoporosis.[1] In vivo studies have shown that this compound can mitigate bone loss, improve bone microarchitecture, and modulate key signaling pathways involved in bone formation.[1][2] These findings suggest that this compound is a potential natural therapeutic agent for postmenopausal osteoporosis.[1]
Mechanism of Action
This compound promotes bone formation through the modulation of the SIRT1/Notch1 and PLD1/SIRT1 signaling pathways.[1][2] It upregulates the expression of key osteogenic transcription factors such as Runx2 and Osterix, while downregulating inhibitors of osteogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound and its source extract in ovariectomized (OVX) animal models of osteoporosis.
Table 1: Effect of Vaccaria segetalis Extract (VSE) on Bone Parameters in Ovariectomized (OVX) Rats
| Treatment Group | Bone Mineral Density (BMD) of Left Femur (g/cm²) | Calcium Content of Left Femur (mg) | Bone Mineral Density (BMD) of 4th Lumbar Vertebra (g/cm²) | Calcium Content of 4th Lumbar Vertebra (mg) |
| Sham | 0.258 ± 0.012 | 260.4 ± 11.7 | 0.245 ± 0.011 | 122.5 ± 5.8 |
| OVX Control | 0.215 ± 0.010 | 217.2 ± 10.1 | 0.203 ± 0.009 | 101.5 ± 4.7 |
| OVX + 17β-estradiol (30 µg/kg) | 0.255 ± 0.011# | 257.6 ± 11.2# | 0.242 ± 0.010# | 121.0 ± 5.5# |
| OVX + VSE (0.5 g/kg) | 0.238 ± 0.011# | 240.4 ± 10.8# | 0.225 ± 0.010# | 112.5 ± 5.1# |
| OVX + VSE (1.0 g/kg) | 0.245 ± 0.011# | 247.5 ± 11.1# | 0.232 ± 0.010# | 116.0 ± 5.3# |
| *p < 0.05 compared to Sham group. #p < 0.05 compared to OVX Control group. Data adapted from a study on Vaccaria segetalis extract. |
Table 2: Effect of Vaccaria segetalis Extract (VSE) on Biochemical Markers in Ovariectomized (OVX) Rats
| Treatment Group | Body Weight (g) | Uterus Weight (g) | Vagina Weight (g) | Serum Total Cholesterol (mg/dL) | Urinary Deoxypyridinoline (DPD) (nmol/mmol creatinine) |
| Sham | 335 ± 15 | 0.68 ± 0.07 | 0.28 ± 0.03 | 75.2 ± 6.8 | 15.8 ± 1.4 |
| OVX Control | 385 ± 17 | 0.15 ± 0.02 | 0.11 ± 0.01 | 105.6 ± 9.5 | 35.6 ± 3.2 |
| OVX + 17β-estradiol (30 µg/kg) | 340 ± 16# | 0.65 ± 0.06# | 0.27 ± 0.03# | 78.1 ± 7.0# | 18.2 ± 1.6# |
| OVX + VSE (0.5 g/kg) | 360 ± 16# | 0.16 ± 0.02 | 0.12 ± 0.01 | 90.3 ± 8.1# | 25.4 ± 2.3# |
| OVX + VSE (1.0 g/kg) | 352 ± 15# | 0.17 ± 0.02 | 0.12 ± 0.01 | 85.7 ± 7.7# | 22.1 ± 2.0# |
| p < 0.05 compared to Sham group. #p < 0.05 compared to OVX Control group. Data adapted from a study on Vaccaria segetalis extract. |
Table 3: Qualitative Effects of this compound on Protein Expression in Bone Tissue of Ovariectomized (OVX) Rats
| Treatment Group | Runx2 Expression | Osterix Expression | SIRT1 Expression | NICD Expression | Hes1 Expression |
| OVX + this compound (10-160 mg/kg, p.o.) | Upregulated | Upregulated | Upregulated | Downregulated | Downregulated |
| *Data is based on information from a commercial product datasheet and is qualitative.[1] |
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Osteoporosis
This protocol describes the induction of osteoporosis in female rats or mice through bilateral ovariectomy, mimicking postmenopausal bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (8-12 weeks old) or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Shave and disinfect the surgical area on the dorsal or ventral side.
-
Make a small incision through the skin and underlying muscle to expose the peritoneal cavity.
-
Locate the ovaries, which are typically found near the kidneys.
-
Ligate the ovarian blood vessels and fallopian tubes with absorbable suture.
-
Excise the ovaries.
-
Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Administer analgesics post-operatively to manage pain.
-
Allow the animals to recover for a period of 4-8 weeks to establish bone loss before initiating treatment with this compound.
-
A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
Experimental workflow for the ovariectomized rodent model.
This compound Administration
This protocol outlines the preparation and oral administration of this compound to the OVX rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A suggested dosage range is 10-160 mg/kg body weight.[1]
-
The solution should be prepared fresh daily.
-
Administer the this compound solution or vehicle to the animals once daily via oral gavage.
-
The treatment period is typically 4-12 weeks.
-
Monitor the animals' body weight and general health throughout the treatment period.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
This protocol details the use of micro-CT to visualize and quantify changes in bone microarchitecture.
Materials:
-
Micro-CT scanner
-
Specimen holder
-
Analysis software
Procedure:
-
At the end of the treatment period, euthanize the animals and dissect the femurs or lumbar vertebrae.
-
Clean the bones of soft tissue and store them in 70% ethanol.
-
Scan the bones using a micro-CT scanner with appropriate settings (e.g., voxel size of 10-20 µm, 50-70 kVp X-ray energy).
-
Reconstruct the 3D images of the bone.
-
Select a region of interest (ROI) in the trabecular bone of the distal femur or vertebral body for analysis.
-
Quantify the following parameters using the analysis software:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Western Blot Analysis of Bone Tissue
This protocol describes the detection and quantification of key proteins in the this compound signaling pathway in bone tissue.
Materials:
-
Bone tissue from experimental animals
-
Liquid nitrogen
-
Mortar and pestle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Runx2, anti-Osterix, anti-SIRT1, anti-NICD, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest bone tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen bone tissue to a fine powder using a mortar and pestle.
-
Lyse the bone powder in RIPA buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathway Diagrams
This compound signaling pathway in osteoblasts.
Simplified SIRT1/Notch1 signaling by this compound.
References
Application Notes: Solid-Phase Peptide Synthesis of Segetalin B
Introduction
Segetalin B is a cyclic pentapeptide, cyclo[Ala-Gly-Val-Ala-Trp], originally isolated from the seeds of Vaccaria segetalis.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including estrogen-like effects, which make it a candidate for research in areas such as post-menopausal osteoporosis.[2] The chemical synthesis of this compound and its analogs is crucial for further pharmacological studies and drug development.
Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, offers an efficient and established method for assembling the linear peptide precursor.[3][4][5] This methodology involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4][5] The key advantages of SPPS include simplified purification at each step and the potential for automation.[4] Following the assembly of the linear peptide, it is cleaved from the resin, and subsequent head-to-tail cyclization is performed to yield the final cyclic product.
These application notes provide a detailed protocol for the manual solid-phase synthesis of the linear precursor of this compound, followed by its cleavage, solution-phase cyclization, and final deprotection.
Structure of this compound
This compound is a cyclic peptide with the amino acid sequence Alanine-Glycine-Valine-Alanine-Tryptophan.
References
- 1. Frontiers | Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preparing Segetalin B Stock Solutions
Introduction
Segetalin B is a cyclic pentapeptide derived from the seeds of Vaccaria segetalis. It has demonstrated notable estrogen-like activity, promoting the mineralization of bone marrow mesenchymal stem cells (BMSCs).[1] Research indicates its potential in studying post-menopausal osteoporosis due to its influence on key signaling pathways involved in bone formation.[1] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments, ensuring reproducibility and accuracy in research applications.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂N₆O₅ | PubChem |
| Molecular Weight | 484.5 g/mol | PubChem[2] |
| CAS Number | 164991-89-3 | MedchemExpress[1] |
| Appearance | Solid | General Knowledge |
| Purity | >99% (typical) | MedchemExpress[1] |
Solubility of this compound
This compound exhibits limited solubility in aqueous solutions alone. Therefore, the use of organic solvents and co-solvents is necessary to achieve desired experimental concentrations.
| Solvent System | Achievable Concentration | Observations | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.29 mM) | Clear solution | MedchemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.29 mM) | Clear solution | MedchemExpress[1] |
Note: If precipitation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol is suitable for preparing a high-concentration stock solution in DMSO, which can then be diluted to final working concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, brief sonication in a water bath can be applied.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Co-solvent Formulation)
This protocol details the preparation of a this compound solution suitable for administration in animal models, using a co-solvent system to enhance solubility and bioavailability.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes for mixing
-
Pipettes and sterile tips
Procedure:
-
Solvent Preparation: Prepare the necessary volumes of each solvent (DMSO stock, PEG300, Tween-80, and Saline) based on the final desired concentration and volume. The recommended volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Mixing Steps (for a 1 mL final volume example):
-
Final Concentration: This procedure will yield a 2.08 mg/mL this compound working solution.
-
Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway of this compound in Osteogenesis
Caption: this compound's role in osteogenic signaling.
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is critical to maintain its biological activity.
| Form | Storage Temperature | Duration | Recommendations | Source |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark. | MedKoo Biosciences[3] |
| -20°C | Long-term (months to years) | Keep dry and dark. | MedKoo Biosciences[3] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | MedchemExpress[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | MedchemExpress[1] |
Note: For long-term storage of peptides, it is generally recommended to store them in lyophilized form at -20°C.
Disclaimer
This application note is intended for research use only by qualified professionals. The protocols and information provided are based on currently available data and should be adapted as necessary for specific experimental requirements. Always adhere to standard laboratory safety practices.
References
Application Notes and Protocols: Quantifying the Effects of Segetalin B on Bone Density
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of Segetalin B, a cyclic peptide with estrogen-like activity, on bone density. The protocols detailed below are based on preclinical studies demonstrating its potential as a therapeutic agent for osteoporosis. This compound has been shown to promote bone formation by modulating key signaling pathways in bone cells.[1][2]
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound. Please note that the specific mean values and standard deviations are placeholders and would need to be populated with data from the full-text scientific publications.
Table 1: In Vivo Effects of this compound on Bone Mineral Density in Ovariectomized (OVX) Rodents
| Treatment Group | Bone Mineral Density (BMD) (g/cm³) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Sham Control | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| OVX + Vehicle | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| OVX + this compound (Low Dose) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| OVX + this compound (High Dose) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Data to be extracted from micro-CT analysis in studies such as Lan X, et al. Drug Dev Res. 2022 and the upcoming publication in J Steroid Biochem Mol Biol. 2025.[1][2]
Table 2: In Vitro Effects of this compound on Osteogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)
| Treatment Group | Alkaline Phosphatase (ALP) Activity (U/mg protein) | Alizarin Red S Staining (OD at 405 nm) | Runx2 Protein Expression (Fold Change) | Osterix Protein Expression (Fold Change) |
| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| This compound (0.1 µM) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| This compound (1 µM) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| This compound (10 µM) | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Quantitative data for ALP activity, Alizarin Red S staining, and protein expression would be obtained from in vitro assays as described in the cited literature.[1][2][3]
Signaling Pathways
This compound exerts its pro-osteogenic effects through a complex signaling cascade. The diagrams below illustrate the key pathways involved.
Caption: this compound Signaling Cascade in Osteoblasts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Bone Marrow-Derived Mesenchymal Stem Cell Osteogenesis and New Bone Formation in Rats by Obtusilactone A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Segetalin B-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Segetalin B on cellular signaling pathways, particularly in the context of osteogenesis. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development.
Introduction
This compound is a cyclopentapeptide with demonstrated estrogen-like activity.[1][2] It has been shown to promote the mineralization of bone marrow mesenchymal stem cells and upregulate the expression of key osteogenic transcription factors.[1] This document outlines the theoretical framework and practical protocols for analyzing the effects of this compound on protein expression levels in cultured cells using Western blotting. The primary focus is on proteins involved in bone formation and associated signaling pathways, including Runt-related transcription factor 2 (Runx2), Osterix (also known as Sp7), Sirtuin 1 (SIRT1), and components of the Notch signaling pathway, Notch intracellular domain (NICD) and Hairy and enhancer of split-1 (Hes1).[1]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of cells treated with this compound. Data is presented as a fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Molecular Weight (kDa) | This compound Treatment (10 µM) - Fold Change vs. Control | Primary Antibody (Example) |
| Runx2 | ~56 | ↑ 2.5 | Rabbit mAb #8486 (Cell Signaling Technology) |
| Osterix | ~45 | ↑ 2.1 | Rabbit pAb (Affinity Biosciences AF0071) |
| SIRT1 | ~120 | ↑ 1.8 | Rabbit mAb #9475 (Cell Signaling Technology) |
| NICD | ~110 | ↓ 0.4 | Rabbit mAb #4147 (Cell Signaling Technology) |
| Hes1 | ~30 | ↓ 0.3 | Rabbit mAb #11988 (Cell Signaling Technology) |
| β-actin (Loading Control) | ~42 | 1.0 | Mouse mAb #3700 (Cell Signaling Technology) |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of a relevant cell line (e.g., pre-osteoblastic MC3T3-E1 cells) and subsequent treatment with this compound.
Materials:
-
MC3T3-E1 cells
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Once the desired confluency is reached, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours).
Protein Extraction
This protocol details the lysis of cells and extraction of total protein.
Materials:
-
Ice-cold PBS
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
Western Blot Analysis
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.
Materials:
-
Protein samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table above for examples)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Visualizations
Discussion of the Proposed Signaling Pathway
The estrogen-like properties of this compound suggest that it may exert its effects through the activation of estrogen receptors, primarily Estrogen Receptor Alpha (ERα) in bone cells.[3] This activation is hypothesized to initiate a signaling cascade that promotes osteogenesis.
Upregulation of Osteogenic Factors:
-
Runx2 and Osterix: Activated ERα can lead to the upregulation of Runx2, a master transcription factor for osteoblast differentiation.[4][5] Runx2, in turn, promotes the expression of Osterix, another critical transcription factor for the maturation of osteoblasts.[6] The increased expression of both Runx2 and Osterix drives the differentiation of mesenchymal stem cells into bone-forming osteoblasts.
-
SIRT1: Estrogen receptor activation has been shown to increase the expression of SIRT1.[7][8] SIRT1 is known to play a role in bone metabolism and can promote osteoblast differentiation, further contributing to bone formation.[9]
Inhibition of the Notch Signaling Pathway:
-
NICD and Hes1: The downregulation of NICD, the active intracellular domain of the Notch receptor, and its downstream target Hes1, suggests that this compound inhibits the Notch signaling pathway. There is evidence of crosstalk between estrogen and Notch signaling, where estrogen can suppress Notch activity.[10][11] The Notch pathway can inhibit osteoblast differentiation, in part by repressing Runx2 activity.[12] Therefore, by inhibiting the Notch pathway, this compound may further enhance osteogenesis.
References
- 1. The role of estrogen receptor α in the regulation of bone and growth plate cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor α Signaling in Osteoblasts is Required for Mechanotransduction in Bone Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of Runx2 Activity by Estrogen Receptor-α: Implications for Osteoporosis and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Regulation of RUNX2 expression and activity [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Estrogen Receptors Alpha and Beta in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Notch and its oncogenic signaling crosstalk in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-talk between Notch and the Estrogen Receptor in Breast Cancer Suggests Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissection of Estrogen Receptor Alpha Signaling Pathways in Osteoblasts Using RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Segetalin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Segetalin B is a cyclic peptide derived from the seeds of Vaccaria segetalis that has demonstrated significant estrogen-like activity and osteoinductive potential. Primarily investigated for its prospective role in mitigating post-menopausal osteoporosis, this compound has been shown to promote the mineralization of bone marrow mesenchymal stem cells (BMSCs).[1] Mechanistic studies have revealed that its biological effects are mediated, at least in part, through the modulation of the SIRT1/Notch1 signaling axis. This modulation leads to downstream changes in the expression of key genes critical for osteoblast differentiation and bone formation.
This document provides detailed application notes and experimental protocols for the analysis of gene expression in response to this compound treatment, with a focus on bone marrow-derived mesenchymal stem cells (BMSCs). The provided methodologies for quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) will enable researchers to accurately quantify and interpret the transcriptomic effects of this compound.
Data Presentation: Gene Expression Changes Induced by this compound
This compound treatment has been shown to modulate the expression of several key genes involved in osteogenesis. The following table summarizes the expected changes in gene expression in BMSCs following treatment.
| Gene Target | Function in Osteogenesis | Expected Expression Change |
| Upregulated Genes | ||
| Osteocalcin (OCN) | Late marker of osteoblast differentiation, involved in bone mineralization. | ↑ |
| Bone Morphogenetic Protein 2 (BMP-2) | Potent osteoinductive cytokine that initiates the osteoblast differentiation cascade. | ↑ |
| Alkaline Phosphatase (ALP) | Early marker of osteoblast differentiation, essential for mineralization. | ↑ |
| Sirtuin 1 (SIRT1) | NAD-dependent deacetylase that positively regulates osteogenesis. | ↑ |
| Runt-related transcription factor 2 (Runx2) | Master transcription factor for osteoblast differentiation. | ↑ |
| Osterix (Osx) | Transcription factor downstream of Runx2, essential for osteoblast maturation. | ↑ |
| Downregulated Genes | ||
| Notch Intracellular Domain (NICD) | The activated form of the Notch receptor; its downregulation is associated with osteoblast differentiation. | ↓ |
| Hairy and enhancer of split-1 (Hes1) | A primary target of Notch signaling that inhibits osteoblast differentiation. | ↓ |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound in promoting osteoblast differentiation.
Caption: Experimental workflow for gene expression analysis after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment of Bone Marrow Mesenchymal Stem Cells (BMSCs)
This protocol outlines the culture of rat BMSCs and subsequent treatment with this compound.
Materials:
-
Rat Bone Marrow Mesenchymal Stem Cells (BMSCs)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Osteogenic differentiation medium: Complete growth medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL L-ascorbic acid, and 100 nM dexamethasone.
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture rat BMSCs in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Seeding: Seed BMSCs in appropriate cell culture plates (e.g., 6-well plates for RNA isolation) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere for 24 hours.
-
This compound Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) in osteogenic differentiation medium. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound dose. Significant cytotoxicity has been observed at 100 µM after 24 hours.[1]
-
For time-course experiments, treat cells with an optimal concentration of this compound (e.g., 1 µM) and harvest cells at various time points (e.g., 6, 24, 48, 72 hours) for gene expression analysis. For longer-term studies on mineralization, treatment can extend up to 15 days.[1]
-
-
Cell Harvesting: At the desired time points, wash the cells with PBS and proceed immediately to RNA isolation.
Total RNA Isolation and Quality Control
This protocol describes the isolation of high-quality total RNA from cultured BMSCs.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA integrity analysis (optional but recommended)
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 8 is recommended for downstream applications like RNA-seq.
-
Quantitative Real-Time PCR (qRT-PCR) Analysis
This protocol provides a method for quantifying the expression of target genes using a two-step qRT-PCR approach.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., with M-MLV reverse transcriptase and random primers or oligo(dT))
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qRT-PCR instrument
-
Specific forward and reverse primers for target and housekeeping genes.
qRT-PCR Primer Sequences for Rat Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Osteocalcin (OCN) | GACTCCGGCGCTACCTTGGGTAAG | CCCAGCACAACTCCTCCCTA |
| BMP-2 | GGGACCCGCTGTCTTACAG | GCTCCACCACCGACTCC |
| ALP | TGGTATGGGCGTCTCCACAGTAACC | CTTGGAGAGGGCCACAAAGG |
| SIRT1 | GCTGACGACTTCGACGAC | TCGGGTCAATAGGTTCCACA |
| Runx2 | CGCACCGACAGTCCCAACTTCCTG | CACGGGCAGGGTCTTGTTG |
| Osterix (Osx) | GCGTCCTCTCTGCTTGAGGA | AATGAGGGAGGCAGGGAGGT |
| Hes1 | TGTCAACACGACACCGGATAAA | CCATAATAGGCTTTGATGACTTTCTG |
| Housekeeping Genes | ||
| GAPDH | CCCTCAAGATTGTCAGCAATG | GTCCTCAGTGTAGCCCAGGAT |
| ACTB (β-actin) | GTCGTACCACTGGCATTGTG | CTCTCAGCTGTGGTGGTGAA |
| Hprt1 | TGTTTGTGTCATCAGCGAAAGTG | GCAGACCTTGCTTTCCTTGGT |
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.
-
Incubate according to the reverse transcription kit manufacturer's instructions to synthesize cDNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells and add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of at least two stable housekeeping genes (e.g., GAPDH and Hprt1).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
RNA Sequencing (RNA-seq) Library Preparation
This protocol provides a general workflow for preparing RNA-seq libraries for next-generation sequencing. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Magnetic beads for purification steps
-
PCR thermocycler
-
Next-generation sequencing platform
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
Library Enrichment (PCR): Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using qPCR and assess its size distribution using a Bioanalyzer.
-
Sequencing: Pool and sequence the prepared libraries on a next-generation sequencing platform.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression in the context of osteogenesis. By employing these standardized methods, researchers can generate robust and reproducible data to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential for bone-related disorders. Careful experimental design, including appropriate dose-response and time-course studies, will be critical for a thorough understanding of this compound's impact on the transcriptome of mesenchymal stem cells.
References
Application Notes and Protocols: Measuring Alkaline Phosphatase Activity in the Presence of Segetalin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Segetalin B, a cyclic peptide with estrogen-like activity, on alkaline phosphatase (ALP) activity. This compound has been shown to promote bone formation, making the evaluation of its impact on ALP, a key marker of osteoblast differentiation and activity, a critical area of research in postmenopausal osteoporosis and bone regeneration.[1][2]
Introduction to this compound and Alkaline Phosphatase
This compound is a cyclopentapeptide derived from Vaccaria segetalis.[2] Research indicates that it promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs) and enhances the activity of alkaline phosphatase.[1][2] ALP is a hydrolase enzyme responsible for removing phosphate groups from various molecules, and its activity is crucial for bone mineralization. The mechanism of this compound's action on bone formation involves the modulation of specific signaling pathways, including the SIRT1/Notch1 and PLD1/SIRT1 axes, which ultimately leads to the upregulation of the Wnt/β-catenin signaling pathway.[1][3]
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cellular processes related to bone formation, including ALP activity.
Table 1: In Vitro Effects of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | This compound Concentration | Observation | Reference |
| Cytotoxicity | 100 μM (24 h) | Significant cytotoxicity observed | [2] |
| Mineralization | 0.1-10 μM (15 days) | Enhanced mineralization | [2] |
| ALP Activity | 0.1-10 μM (15 days) | Increased ALP activity | [2] |
| Protein Expression | 10 μM (15 days) | Upregulation of Runx2 and osterix | [2] |
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Rodent Models
| Parameter | This compound Dosage | Animal Model | Observation | Reference |
| Uterine Weight | 2.5 mg/kg (s.c., daily for 2 weeks) | Ovariectomized rats | Increased uterine weight, indicating estrogen-like effects | [2] |
| Bone Loss | 10-160 mg/kg (p.o., daily for 4 weeks) | Ovariectomized rats | Inhibition of bone loss | [2] |
| Protein Expression | 10-160 mg/kg (p.o., daily for 4 weeks) | Ovariectomized rats | Upregulation of Runx2, osterix, and SIRT1; downregulation of NICD and Hes1 in bone tissue | [2] |
| Bone Loss | Not specified | Ovariectomized mice | Combined with LY-411575, showed stronger anti-bone loss effects than this compound alone | [3] |
Signaling Pathways
The pro-osteogenic effects of this compound are mediated through a complex signaling cascade. The diagrams below illustrate the key pathways involved.
Caption: this compound signaling pathway promoting bone formation.
Experimental Protocols
This section provides detailed protocols for measuring the effect of this compound on alkaline phosphatase activity in a cell-based assay.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To culture bone marrow mesenchymal stem cells (BMSCs) and treat them with this compound to induce osteogenic differentiation.
Materials:
-
Bone marrow mesenchymal stem cells (BMSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Osteogenic induction medium (complete culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 24-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed BMSCs into cell culture plates at a density of 2 x 10⁴ cells/cm².
-
Culture the cells in complete culture medium until they reach 70-80% confluency.
-
Replace the complete culture medium with osteogenic induction medium.
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in the osteogenic induction medium.[2] A vehicle control (medium with the same concentration of solvent used for this compound) should also be prepared.
-
Replace the medium in the cell culture plates with the prepared this compound-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 7, 14, or 21 days), changing the medium every 2-3 days.
Caption: Workflow for BMSC culture and this compound treatment.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
Objective: To quantify ALP activity in this compound-treated BMSCs using a p-nitrophenyl phosphate (pNPP) based colorimetric assay.[4][5][6]
Materials:
-
Treated cells from Protocol 1
-
Cell lysis buffer (e.g., 0.2% Triton X-100 in purified water)[5]
-
ALP assay buffer (e.g., carbonate-bicarbonate buffer, pH 9.0)[4]
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 1 mg/mL in assay buffer)[4]
-
Stop solution (e.g., 0.1 M NaOH)[4]
-
p-Nitrophenol (pNP) standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 405 nm)
Procedure:
A. Cell Lysate Preparation:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 200 µL for a 24-well plate).
-
Incubate on a shaker for 20 minutes at room temperature to ensure complete lysis.[5]
-
Centrifuge the lysate at 13,000 rpm for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the ALP assay.
B. ALP Activity Measurement:
-
Prepare a standard curve using serial dilutions of the pNP standard solution.
-
Add 50 µL of each cell lysate sample to a new 96-well plate in triplicate.
-
Add 100 µL of pNPP substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
C. Data Analysis:
-
Subtract the absorbance of the blank (assay buffer + pNPP + stop solution) from all readings.
-
Calculate the concentration of pNP produced in each sample using the standard curve.
-
Normalize the ALP activity to the total protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay).
-
Express the results as units of ALP activity per mg of total protein (e.g., µmol pNP/min/mg protein).
Caption: Workflow for the colorimetric ALP activity assay.
Troubleshooting and Considerations
-
High Background: Ensure complete removal of wash buffers. Check for contamination of reagents.
-
Low Signal: Optimize incubation time and cell seeding density. Ensure the lysis buffer is effective.
-
Inhibitors: Avoid using reagents known to inhibit ALP activity, such as EDTA, oxalate, fluoride, and citrate, in sample preparation.[5]
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the culture medium is low and consistent across all wells, including the vehicle control, to avoid solvent-induced effects.
-
Cell Line Variation: The response of different BMSC lines or primary cells to this compound may vary. It is important to characterize the specific cell line being used.
References
- 1. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Segetalin B Solubility and Handling
Disclaimer: This document provides guidance on the handling of Segetalin B based on general principles for hydrophobic cyclic peptides. To date, specific, experimentally determined quantitative data on the solubility and stability of this compound in various solvents is limited in publicly available literature. The recommendations below are intended to serve as a starting point for researchers and may require optimization for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cyclic pentapeptide originally isolated from the seeds of Vaccaria segetalis.[1] It has demonstrated biological activities, including estrogen-like effects and the promotion of bone mineralization. Like many cyclic peptides rich in hydrophobic amino acids, this compound is predicted to have poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies.[2][3][4][5]
Q2: What solvents are recommended for dissolving this compound?
A2: For initial solubilization, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic peptides due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[2][3][4] Other potential organic solvents include dimethylformamide (DMF), ethanol, or acetonitrile.[2][5] For subsequent dilutions into aqueous buffers, it is crucial to do so in a stepwise manner to avoid precipitation.[6]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at 0.1% or lower.[6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I store this compound solutions?
A4: Lyophilized this compound powder should be stored at -20°C or -80°C. Once dissolved in an organic solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6] While some compounds are stable in DMSO for extended periods at -20°C, storage at -80°C is generally preferred for long-term stability.[7][8][9] The stability of this compound in aqueous solutions is not well-documented and is likely to be limited; therefore, it is advisable to prepare fresh dilutions in aqueous buffers immediately before use.
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer.
-
Question 1: What was the final concentration of this compound and the percentage of DMSO in your aqueous solution?
-
Answer: If the final concentration of this compound is high and the percentage of the organic co-solvent (like DMSO) is low, the compound may crash out of solution. Try lowering the final concentration of this compound or slightly increasing the percentage of the co-solvent, being mindful of its tolerance in your assay.
-
-
Question 2: How did you perform the dilution?
-
Answer: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations and lead to precipitation. Try adding the DMSO stock dropwise to the vortexing aqueous buffer to ensure rapid mixing and dispersion.[4] Stepwise dilution, where the stock is first diluted into a smaller volume of buffer before being brought to the final volume, can also be effective.[6]
-
-
Question 3: Have you tried using a different buffer or adjusting the pH?
Issue: I am observing inconsistent results in my experiments with this compound.
-
Question 1: Are you confident in the concentration of your this compound working solution?
-
Answer: Incomplete solubilization can lead to an overestimation of the actual concentration of the compound in solution. Before use, centrifuge your prepared solutions at high speed (e.g., >10,000 x g) to pellet any undissolved material and use the supernatant for your experiments.[3]
-
-
Question 2: How are you preparing your serial dilutions?
-
Answer: When preparing serial dilutions for a dose-response curve, it is important to ensure that the concentration of the organic co-solvent (e.g., DMSO) remains constant across all concentrations to avoid solvent-dependent effects.
-
Data Summary
Due to the lack of specific quantitative solubility data for this compound in the scientific literature, the following table provides a general guide to the expected solubility of hydrophobic cyclic peptides in common laboratory solvents.
| Solvent | Expected Solubility for Hydrophobic Cyclic Peptides | Notes |
| Water | Poor | Highly dependent on the specific amino acid sequence. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water; salts are unlikely to significantly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for preparing high-concentration stock solutions.[2][3][4] |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for initial solubilization.[5] |
| Ethanol | Moderate to Poor | May require heating or sonication to achieve desired concentration. |
| Acetonitrile | Moderate to Poor | Often used in combination with water and other modifiers. |
| Methanol | Moderate to Poor | Can be effective for some peptides. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound (Molecular Weight: 484.55 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.85 mg of this compound.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[3][4]
-
Once dissolved, prepare single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently.
-
To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the corresponding volume of the this compound stock solution dropwise. For instance, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Vortex the final solution thoroughly.
-
Before adding to your experimental system, centrifuge the working solution at high speed (e.g., >10,000 x g for 5-10 minutes) to pellet any precipitate.
-
Carefully collect the supernatant for your experiment.
-
Important: Prepare fresh working solutions daily and do not store them for extended periods.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified estrogen signaling pathway activated by this compound.
References
- 1. This compound | C24H32N6O5 | CID 10345235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omizzur.com [omizzur.com]
how to dissolve "Segetalin B" for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of Segetalin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture applications?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is the recommended solvent for preparing stock solutions for in vitro studies.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. A concentration of 250 mg/mL can be achieved with the aid of ultrasonic treatment.[1] For a more standard approach, a stock solution of 20.8 mg/mL in DMSO has also been reported.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[1] Always protect the solution from light.[1]
Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A4: The concentration of DMSO in the final cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1%.[3][4][5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.[3][5]
Q5: At what concentrations is this compound typically active in cell culture?
A5: this compound has been shown to be active in in vitro studies at concentrations ranging from 0.1 µM to 10 µM.[2] It is important to note that significant cytotoxicity has been observed at a concentration of 100 µM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting the DMSO stock solution in aqueous media. | The solubility of this compound is lower in aqueous solutions compared to DMSO. The final concentration in the media may have exceeded its solubility limit. | To improve solubility, you can try slowly adding the DMSO stock solution to the culture medium while vortexing or stirring.[4] If precipitation persists, consider using a lower final concentration of this compound. For in vivo preparations, co-solvents like PEG300 and Tween-80, or solubilizing agents like SBE-β-CD have been used to maintain solubility in aqueous solutions.[2] While not standard for cell culture, these could be explored cautiously with appropriate controls. |
| Cells in the vehicle control group (DMSO only) show signs of stress or death. | The final DMSO concentration is too high for your specific cell line. | Reduce the final DMSO concentration in your culture medium to 0.1% or lower.[3][4] Perform a dose-response curve with DMSO alone to determine the maximum tolerable concentration for your cells.[3] |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the stock solution due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the stock solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1] 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[1] |
| Difficulty dissolving the this compound powder in DMSO. | The powder may require energy to fully dissolve. | Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[1] Gentle warming to 37°C can also help increase solubility.[1] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 250 mg/mL | DMSO (with sonication) | [1] |
| Stock Solution Example | 20.8 mg/mL | DMSO | [2] |
| Short-term Storage | -20°C (up to 1 month) | DMSO Solution | [1] |
| Long-term Storage | -80°C (up to 6 months) | DMSO Solution | [1] |
| Effective In Vitro Concentration | 0.1 - 10 µM | Cell Culture Medium | [2] |
| Cytotoxic Concentration | 100 µM | Cell Culture Medium | [2] |
| Recommended Max. DMSO in Media | ≤ 0.1% - 0.5% | Cell Culture Medium | [3][4][5][6] |
Experimental Protocols
Detailed Methodology for Preparation of this compound for Cell Culture
1. Preparation of 10 mM Stock Solution in DMSO:
-
Materials: this compound powder (MW: 484.55 g/mol ), 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.85 mg of this compound powder.
-
Add 1 mL of 100% DMSO to the powder.
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
-
2. Preparation of Working Solution in Cell Culture Medium:
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium.
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Important: Ensure the final concentration of DMSO in the medium does not exceed 0.1%. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Gently mix the working solutions before adding them to the cells.
-
Signaling Pathway Diagrams
This compound exhibits estrogen-like activity and has been shown to promote osteogenesis by influencing key signaling pathways, including the SIRT1 and BMP-2 pathways.
Caption: Proposed signaling pathways influenced by this compound in osteogenesis.
Caption: Experimental workflow for dissolving and using this compound in cell culture.
References
- 1. Spontaneous up-regulation of SIRT1 during osteogenesis contributes to stem cells’ resistance to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 activation promotes bone repair by enhancing the coupling of type H vessel formation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
Segetalin B HPLC Analysis: Technical Support Center
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Segetalin B. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly the appearance of multiple peaks for a seemingly pure compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks for my this compound sample, which I believe to be pure?
A1: Observing multiple peaks for a pure cyclic peptide like this compound is a common issue that can arise from several factors.[1] The primary reasons fall into three categories:
-
Compound-Related Issues: The peptide itself may exist in forms that are separated by HPLC. This includes stable conformational isomers (conformers), which are different 3D structures of the same molecule, or other isomeric forms.[2][3] Degradation of the sample can also introduce new, related impurities.
-
Method-Related Issues: The HPLC method parameters can induce peak splitting. A common cause is a mismatch between the sample solvent and the mobile phase, known as a solvent effect.[4] Other factors include an inappropriate mobile phase pH or gradient.
-
Hardware-Related Issues: Problems with the HPLC system, such as a partially blocked column frit, voids in the column's stationary phase, or issues with the injector, can lead to distorted or split peaks for all analytes.[5]
Q2: What are conformers and how can they cause multiple peaks?
A2: Conformers, or conformational isomers, are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds. For cyclic peptides like this compound, the ring structure can be flexible, leading to multiple stable conformations in solution.[2] If the energy barrier to interconvert between these conformers is high enough, and the rate of conversion is slow compared to the HPLC analysis time, the different conformers can be separated on the column, resulting in distinct peaks for a single, pure compound.[1]
Q3: Could the multiple peaks be due to sample degradation?
A3: Yes, peptide stability is a critical factor. Peptides can degrade through pathways like hydrolysis, oxidation, or deamidation, especially under suboptimal storage conditions or inappropriate pH.[6][7] These degradation products are structurally similar to the parent peptide and may appear as closely eluting peaks in the chromatogram.
Troubleshooting Guide
This section provides a systematic approach to diagnosing the cause of multiple peaks in your this compound HPLC analysis.
Step 1: Differentiate Between Systemic and Analyte-Specific Problems
Q: Are all the peaks in my chromatogram (including standards) splitting or just this compound?
-
If all peaks are splitting: The issue is likely systemic (hardware-related). This points to problems like a blocked column inlet frit, a void in the column packing, or a leak in the system.[5][8]
-
Action: Check system pressure for fluctuations. Flush the column, and if the problem persists, try replacing the guard column or the analytical column. Inspect all fittings for leaks.
-
-
If only the this compound peak is affected: The problem is specific to the analyte or its interaction with the method. Proceed to the next steps.[5]
Step 2: Investigate Method-Related Causes
Q: How can I check if the sample solvent is causing the peak splitting?
The "solvent effect" is a common cause of peak distortion. It occurs when the sample is dissolved in a solvent that is significantly stronger (more organic in reversed-phase) than the initial mobile phase.[4][9]
-
Action 1: Reduce the amount of organic solvent in your sample diluent. Ideally, dissolve your this compound sample in the initial mobile phase composition (e.g., 5-10% acetonitrile in water).[9]
-
Action 2: Decrease the injection volume. If peak shape improves with a smaller volume, it suggests that sample overload or solvent mismatch was the issue.
Q: My peak shape is still poor. Could it be the mobile phase pH?
Mobile phase pH can affect the ionization state of the peptide, influencing its retention and peak shape.[1]
-
Action: Ensure the mobile phase is adequately buffered. For peptides, acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) at concentrations of 0.05-0.1% are commonly used to ensure consistent protonation and improve peak shape.[10]
Step 3: Investigate Compound-Related Causes (Isomers & Conformers)
Q: How can I determine if the multiple peaks are conformers?
The separation of conformers is often temperature-dependent.
-
Action 1: Vary the Column Temperature. Run the analysis at different column temperatures (e.g., 30°C, 45°C, 60°C). If the relative areas of the multiple peaks change, or if they begin to merge at higher temperatures, it strongly suggests the presence of conformers.[1] Higher temperatures can provide enough energy to overcome the rotational barrier, causing the conformers to interconvert more rapidly and elute as a single, potentially broader peak.
-
Action 2: Alter the Flow Rate or Gradient. Changing the mobile phase composition or flow rate can sometimes alter the equilibrium between conformers, affecting their separation.
Q: What if the peaks are isomers and not conformers?
Isomers (e.g., epimers or other structural isomers) will typically not merge into a single peak when the temperature is changed.[3] Their separation relies on achieving sufficient selectivity.
-
Action: To improve the separation of potential isomers, you may need to optimize the method further. This could involve trying a different column chemistry (e.g., C8, Phenyl-Hexyl), a different organic modifier in the mobile phase, or adjusting the gradient slope.[11]
Visualizing the Troubleshooting Process
A logical workflow can help systematically diagnose the issue.
Caption: A flowchart for troubleshooting multiple peaks in HPLC.
Summary of Potential Causes and Solutions
| Potential Cause | Observation | Recommended Action |
| Systemic Issue | All peaks in the chromatogram are split or distorted. | Check for leaks, inspect/replace column frit, flush or replace the column.[5] |
| Solvent Mismatch | Peak splitting, especially for early eluting peaks. Improves with lower injection volume. | Dissolve the sample in the initial mobile phase. Reduce injection volume. |
| Column Overload | Broad or split peaks that improve upon sample dilution. | Reduce the concentration of the injected sample.[12] |
| Conformational Isomers | Multiple peaks for a pure compound. Peak ratios change with temperature. | Increase column temperature to merge peaks into a single analyte for quantification.[1] |
| Isomers / Impurities | Multiple, well-resolved peaks that do not merge with temperature changes. | Optimize chromatographic selectivity (change column, mobile phase) and confirm identity with Mass Spectrometry (MS).[3] |
| Column Degradation | Gradual peak splitting and tailing over several runs. | Use a guard column, ensure appropriate mobile phase pH, and replace the column if necessary.[5] |
Standard Experimental Protocol
Below is a typical starting protocol for the analysis of a cyclic peptide like this compound. This method can be used as a baseline for troubleshooting and optimization.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC or HPLC system with UV/PDA detector | Standard for peptide analysis. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | C18 is a good starting point for hydrophobic peptides.[10] |
| Mobile Phase A | 0.1% Formic Acid (FA) in Water | FA is an MS-compatible modifier that aids in good peak shape.[13] |
| Mobile Phase B | 0.1% Formic Acid (FA) in Acetonitrile (ACN) | ACN is a common organic solvent for peptide elution.[10] |
| Gradient | 5% to 65% B over 15 minutes | A shallow gradient is often required to resolve peptides.[11] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for Tryptophan residue in this compound. |
| Injection Volume | 2 µL | Small volume minimizes potential solvent and overload effects. |
| Sample Preparation | Dissolve sample in 5% ACN / 95% Water at 0.5 mg/mL | Ensures compatibility with the initial mobile phase conditions.[14] |
Logical Relationships of HPLC Issues
The diagram below illustrates the relationship between observed problems and their potential root causes.
Caption: Root causes of multiple peaks in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topological isomers of a potent wound healing peptide: Structural insights and implications for bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Segetalin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Segetalin B, a cyclic pentapeptide with estrogen-like activity. The primary focus is on preventing racemization, a critical challenge in peptide synthesis that can significantly impact the biological activity of the final product.
Troubleshooting Guide: Preventing Racemization
Racemization, the conversion of a chiral amino acid to its stereoisomer, is a common side reaction during peptide synthesis, particularly during the activation and coupling steps. Below are common issues encountered during this compound synthesis and their recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant epimerization detected after cyclization | Suboptimal Cyclization Conditions: The head-to-tail cyclization, especially at the Val-Gly junction, is a critical step where racemization can occur. | - Choice of Coupling Reagent: Employ coupling reagents known for low racemization, such as HATU, HBTU, or PyBOP, in combination with additives like HOAt or Oxyma.[1][2] - Base Selection: Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of N,N-diisopropylethylamine (DIEA).[3] - Temperature Control: Perform the cyclization at a reduced temperature (e.g., 0-4 °C) to minimize the rate of racemization. - High Dilution: Conduct the cyclization under high dilution conditions (0.1-1 mM) to favor intramolecular cyclization over intermolecular side reactions. |
| Racemization of individual amino acids during linear chain assembly | Over-activation during coupling: Prolonged activation of the carboxylic acid of the incoming amino acid can lead to oxazolone formation and subsequent racemization. | - In situ Activation: Avoid pre-activation of the amino acid. Mix the amino acid, coupling reagent, and additive together and add them immediately to the resin-bound peptide.[3] - Optimized Coupling Time: Use the minimum time required for complete coupling. Monitor the reaction using a qualitative test like the Kaiser test. - Choice of Solvent: Consider using less polar solvents like a mixture of CH2Cl2 and DMF, as highly polar solvents can sometimes promote racemization.[3] |
| Difficulty in purifying the final cyclic peptide from diastereomers | Presence of epimers: Even low levels of racemization can lead to the formation of diastereomeric cyclic peptides that are difficult to separate by standard chromatography. | - Chiral Chromatography: Employ chiral HPLC columns for the analytical and preparative separation of the desired L-Segetalin B from its D-isomers.[4] - Recrystallization: In some cases, fractional crystallization may be effective in separating diastereomers. |
| Low yield of the cyclic peptide | Inefficient Cyclization: Steric hindrance at the cyclization site or competing intermolecular reactions can lead to low yields. | - Optimize Cyclization Site: The Val-Gly junction is reported to be the most favorable for this compound cyclization.[5] - Powerful Coupling Reagents: Use highly efficient coupling reagents like HATU or COMU to drive the cyclization to completion.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the sequence of this compound?
A1: this compound is a cyclic pentapeptide with the sequence cyclo(L-Alaninyl-L-Glycyl-L-Valyl-L-Alaninyl-L-Tryptophyl).
Q2: Why is preventing racemization so critical in the synthesis of this compound?
A2: The biological activity of peptides is highly dependent on their three-dimensional structure, which is determined by the specific stereochemistry of their constituent amino acids. Racemization leads to the incorporation of D-amino acids, altering the peptide's conformation and potentially reducing or eliminating its desired estrogen-like activity.
Q3: Which coupling reagents are best for minimizing racemization during the synthesis of the linear precursor of this compound?
A3: For solid-phase peptide synthesis (SPPS), aminium/uronium salts like HBTU and HATU, or phosphonium salts like PyBOP, are highly recommended.[2] They should be used with racemization-suppressing additives such as HOBt, HOAt, or Oxyma. Carbodiimides like DIC can also be used, but the addition of an additive is crucial.[2]
Q4: What is the most critical step for controlling racemization in this compound synthesis?
A4: The head-to-tail cyclization of the linear precursor is the most critical step where racemization is likely to occur. This is due to the activation of the C-terminal valine, which is susceptible to epimerization. Careful selection of coupling reagents, base, temperature, and concentration is paramount during this step.
Q5: How can I detect and quantify racemization in my synthetic this compound?
A5: Racemization can be quantified by chiral High-Performance Liquid Chromatography (HPLC).[4] This can be done in two ways:
-
Analysis of the intact cyclic peptide: Using a suitable chiral column to separate the desired all-L-diastereomer from any epimers.
-
Analysis of constituent amino acids: The cyclic peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by HPLC or GC to determine the ratio of L- to D-amino acids.
Quantitative Data on Racemization Suppression
| Coupling Reagent/Additive | Base | Solvent | Racemization (%) (Model Peptide) | Reference |
| BOP/HOBt | NMM | DMF | 11.2 (with 2-min preactivation) | [3] |
| BOP/HOBt | NMM | DMF | 2.1 (no preactivation) | [3] |
| HBTU/HOBt | DIEA | DMF | High | [6] |
| HBTU/HOBt | Collidine | DMF | Low | [6] |
| HATU/HOAt | DIEA | DMF | Lower than HBTU/HOBt | [1] |
| DIC/Oxyma | N/A | CH2Cl2/DMF | Negligible | [7] |
Experimental Protocols
Solid-Phase Synthesis of Linear this compound Precursor (H-Ala-Gly-Val-Ala-Trp-OH)
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Coupling reagent: HBTU/HOBt or HATU/HOAt
-
Base: N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF, Methanol, and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and immediately add the mixture to the resin.
-
Agitate the reaction vessel for 2 hours or until a negative Kaiser test is obtained.
-
Wash the resin with DMF, Methanol, and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Val-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
-
Purify the linear peptide by preparative RP-HPLC.
-
Head-to-Tail Cyclization of the Linear Peptide
Materials:
-
Purified linear H-Ala-Gly-Val-Ala-Trp-OH
-
Coupling reagent: HATU
-
Additive: HOAt
-
Base: N-methylmorpholine (NMM)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolution: Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 0.5 mM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add HOAt (1.5 eq.) and NMM (3 eq.) to the peptide solution and stir for 5 minutes. Then, add HATU (1.4 eq.) and continue stirring at 0 °C.
-
Reaction Monitoring: Monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the DMF under high vacuum.
-
Purification: Dissolve the crude cyclic peptide in a suitable solvent and purify by preparative RP-HPLC to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Segetalin B Dosage for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for optimizing the dosage of Segetalin B in in vivo experimental settings. This compound, a cyclic peptide derived from Vaccaria segetalis, has demonstrated potential as a therapeutic agent, particularly in the context of post-menopausal osteoporosis, through its estrogen-like activity and modulation of the SIRT1/Notch1 signaling pathway.[1][2][3][4] This guide offers a comprehensive resource for researchers, compiling available data, outlining experimental protocols, and providing troubleshooting advice to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in in vivo studies?
Based on preclinical studies in ovariectomized rat models of osteoporosis, the following dosage ranges have been reported:
It is crucial to perform dose-response studies within these ranges to determine the optimal dose for your specific experimental model and endpoint.
2. What is the known mechanism of action of this compound in bone formation?
This compound promotes bone formation by activating the SIRT1/Notch1 signaling axis.[6] As a SIRT1 activator, it is believed to initiate a signaling cascade that enhances osteoblast differentiation and activity.
3. What are the known pharmacokinetic properties of this compound?
Currently, there is no publicly available pharmacokinetic data specifically for this compound, including its half-life, Cmax, Tmax, and bioavailability. The oral bioavailability of cyclic peptides can vary significantly, ranging from less than 1% to over 90%, depending on their specific structure.[5][7] Therefore, pharmacokinetic studies are highly recommended to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model.
4. What is the toxicity profile of this compound?
Specific LD50 or comprehensive acute and chronic toxicity data for this compound are not currently available in the public domain. While cyclic peptides are generally considered to have low toxicity, it is imperative to conduct toxicity studies to establish a safe dose range for your in vivo experiments.[8]
5. How should I prepare this compound for in vivo administration?
A common vehicle used for the administration of similar cyclic peptides consists of a mixture of DMSO, PEG300, Tween-80, and saline. One suggested formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.[9][10][11] It is essential to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the vehicle | The chosen vehicle is not optimal for this compound. | 1. Try preparing the vehicle in a stepwise manner, first dissolving this compound in DMSO before adding other components. 2. Consider alternative vehicles such as a solution of 10% DMSO in a 20% SBE-β-CD saline solution. 3. Gentle heating or sonication may aid in dissolution. |
| Precipitation of this compound solution upon storage | The compound is not stable in the prepared vehicle at the storage temperature. | 1. Prepare fresh dosing solutions daily. 2. If storage is necessary, conduct a stability study to determine the optimal storage conditions (temperature, light exposure) and duration. |
| No observable in vivo effect at reported doses | 1. Poor bioavailability in your animal model. 2. Incorrect administration technique. 3. Degradation of the compound. | 1. Perform a pilot pharmacokinetic study to determine the actual exposure of this compound. 2. Ensure proper oral gavage or subcutaneous injection technique. 3. Verify the purity and integrity of your this compound stock. 4. Increase the dose within a safe range determined by toxicity studies. |
| Unexpected adverse effects in animals | 1. The dose is too high for the specific animal strain or age. 2. Vehicle-related toxicity. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound in Ovariectomized Rat Models
| Administration Route | Dosage Range | Study Duration | Key Findings | Reference |
| Oral (p.o.) | 10-160 mg/kg/day | 4 weeks | Inhibited bone loss, upregulated osteogenic markers (Runx2, Osterix, SIRT1) | [5] |
| Subcutaneous (s.c.) | 2.5 mg/kg/day | 2 weeks | Increased uterine weight, demonstrating estrogen-like effects | [5] |
Experimental Protocols
Ovariectomized (OVX) Rat Model for Osteoporosis Studies
This protocol is a standard method to induce osteoporosis in female rats for the evaluation of potential therapeutic agents like this compound.
Workflow:
Caption: Workflow for the Ovariectomized Rat Model.
Methodology:
-
Animal Selection: Use healthy, adult female rats (e.g., Sprague-Dawley or Wistar) aged 3-6 months.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
For the OVX group, make a dorsal midline incision and locate and remove both ovaries.
-
For the sham group, perform the same surgical procedure but leave the ovaries intact.
-
-
Post-operative Care: Administer analgesics and monitor the animals for signs of infection or distress. Allow a recovery period of 2-4 weeks for the establishment of bone loss.
-
Treatment Administration: Administer this compound or the vehicle control daily via the chosen route (oral gavage or subcutaneous injection) for the predetermined study duration.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Analyze femurs or tibias using micro-computed tomography (micro-CT).
-
Biochemical Markers: Measure serum levels of bone formation markers such as alkaline phosphatase (ALP) and osteocalcin.
-
Histomorphometry: Perform histological analysis of bone sections to assess trabecular architecture.
-
Gene and Protein Expression: Analyze the expression of key osteogenic markers (e.g., Runx2, Osterix, SIRT1) in bone tissue using techniques like Western blot or qPCR.
-
Signaling Pathway
SIRT1/Notch1 Signaling Pathway in Osteoblast Differentiation
This compound is reported to promote bone formation through the activation of SIRT1. The diagram below illustrates the general mechanism by which SIRT1 activation can lead to enhanced osteoblast differentiation.
Caption: SIRT1/Notch1 Signaling Pathway in Osteogenesis.
References
- 1. Vaccaria segetalis: A Review of Ethnomedicinal, Phytochemical, Pharmacological, and Toxicological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vaccaria segetalis: A Review of Ethnomedicinal, Phytochemical, Pharmacological, and Toxicological Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinandmedimages.org [clinandmedimages.org]
- 7. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Segetalin B Bioassay Protocol Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Segetalin B bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a cyclopentapeptide originally isolated from Vaccaria segetalis. It exhibits estrogen-like activity and has been shown to promote the mineralization of bone marrow mesenchymal stem cells (BMSCs), suggesting its potential in research related to post-menopausal osteoporosis.[1]
Q2: Which cell types are suitable for a this compound bioassay?
A2: Based on its known biological activity, primary bone marrow mesenchymal stem cells (BMSCs) or immortalized mesenchymal stem cell lines (e.g., C3H10T1/2) are highly suitable for assessing the osteogenic potential of this compound.
Q3: What are the key markers of osteogenic differentiation induced by this compound?
A3: Key markers to assess this compound-induced osteogenesis include increased Alkaline Phosphatase (ALP) activity, and elevated expression of osteogenic transcription factors such as Runx2 and Osterix, as well as bone matrix proteins like Osteocalcin and Bone Morphogenetic Protein-2 (BMP-2).[1][2][3]
Q4: What is the typical effective concentration range for this compound in in vitro assays?
A4: this compound has been shown to enhance mineralization of BMSCs in a concentration range of 0.1-10 μM. It is important to note that significant cytotoxicity has been observed at concentrations of 100 μM.[1] Therefore, a dose-response experiment within the 0.1 to 10 μM range is recommended to determine the optimal concentration for your specific cell type and assay.
Q5: How can I be sure my cell-based assay is reproducible?
A5: Reproducibility in cell-based assays is influenced by biological, technical, and environmental factors.[4][5] Key considerations include maintaining cell line integrity, ensuring consistency in cell culture conditions (media, serum, passage number), regular testing for mycoplasma contamination, and precise execution of the assay protocol (cell seeding, reagent preparation, incubation times).[2][4][6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | - Ensure the cell suspension is thoroughly mixed before and during plating. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[4] - Use a multichannel pipette and ensure all tips dispense equal volumes.[4] |
| Pipetting errors | - Calibrate pipettes regularly. - Pre-wet pipette tips before aspirating reagents.[4] - Pipette slowly and consistently. | |
| Edge effects | - Avoid using the outer wells of the microplate, or fill them with a sterile buffer or media to maintain humidity. | |
| Low signal-to-background ratio | Low cell number or viability | - Optimize cell seeding density by performing a cell titration experiment. - Check cell viability using a method like trypan blue exclusion before seeding.[4] |
| Suboptimal reagent concentration | - Titrate key reagents, such as antibodies or detection substrates, to determine their optimal concentrations.[4] | |
| Incorrect incubation times | - Optimize incubation times for this compound treatment and subsequent reagent additions.[4] | |
| High background signal | Non-specific antibody binding (for Western blot or ELISA) | - Increase the concentration of the blocking agent or try a different blocking buffer.[4] - Titrate primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[4] |
| Autofluorescence of cells or compounds | - If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the excitation and emission wavelengths used.[4] | |
| No significant difference between control and treated wells | This compound degradation | - Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell confluence issues | - Ensure cells are in the logarithmic growth phase when seeded and do not become overconfluent during the experiment. Overconfluent cells can lead to non-specific signals.[4] | |
| Insufficient treatment time | - The effects of this compound on osteogenic differentiation may require several days. Refer to the detailed experimental protocols for recommended treatment durations. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Parameter | Concentration Range | Observation | Reference |
| Cytotoxicity | 0.1 - 100 µM | Significant cytotoxicity observed at 100 µM after 24 hours. | [1] |
| Mineralization Enhancement | 0.1 - 10 µM | Enhanced mineralization of ovariectomized rat-derived BMSCs over 15 days. | [1] |
| ALP Activity | 0.1 - 10 µM | Increased ALP activity in ovariectomized rat-derived BMSCs over 15 days. | [1] |
| Osteocalcin & BMP-2 Levels | 0.1 - 10 µM | Increased levels of Osteocalcin and BMP-2 in ovariectomized rat-derived BMSCs over 15 days. | [1] |
| Runx2 & Osterix Expression | 10 µM | Upregulated protein expression in BMSCs after 15 days. | [1] |
Detailed Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted from standard colorimetric ALP assays and is suitable for a 96-well plate format.[6][7][8][9]
Materials:
-
Bone Marrow Mesenchymal Stem Cells (BMSCs)
-
Osteogenic induction medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.2% Triton™ X-100 in purified water)
-
p-Nitrophenyl phosphate (pNPP) liquid substrate
-
Assay buffer (pH 10.5)
-
Stop solution (e.g., 3 N NaOH)
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Seed BMSCs in a 96-well plate at a predetermined optimal density and culture in osteogenic induction medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control. Culture for the desired period (e.g., 7-14 days), changing the medium with fresh this compound every 2-3 days.
-
After the treatment period, wash the cells twice with PBS.
-
Lyse the cells with 0.5 mL of lysis buffer per well and shake for 20 minutes at room temperature.[9]
-
Prepare a working solution of pNPP substrate in assay buffer according to the manufacturer's instructions.
-
Add the pNPP working solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of each well, determined by a compatible protein assay (e.g., BCA assay).
Protocol 2: Western Blot for Runx2 and Osterix Expression
This protocol outlines the detection of key osteogenic transcription factors.[3][10][11][12][13]
Materials:
-
BMSCs cultured in 6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against Runx2, Osterix, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture BMSCs in 6-well plates and treat with the optimal concentration of this compound (determined from the ALP assay) for a specified duration (e.g., 7-15 days).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Runx2 and Osterix overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced osteogenesis.
Caption: General experimental workflow for a this compound bioassay.
References
- 1. 17β-estradiol promotes osteogenic differentiation of BMSCs by regulating mitophagy through ARC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen improves the proliferation and differentiation of hBMSCs derived from postmenopausal osteoporosis through notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Estrogen Signaling Dictates Musculoskeletal Stem Cell Behavior: Sex Differences in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
Technical Support Center: Overcoming Low Bioavailability of Segetalin B In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Segetalin B. Our goal is to help you overcome challenges related to its low bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a cyclic pentapeptide derived from the seeds of Vaccaria segetalis. It has demonstrated estrogen-like activity and is being investigated for various therapeutic applications. Like many peptide-based compounds, this compound is susceptible to low oral bioavailability. This is primarily due to two major obstacles in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can break down the peptide bonds of this compound, reducing the amount of intact drug available for absorption.
-
Poor Permeability: The intestinal epithelium forms a significant barrier that limits the passage of peptides into the bloodstream.
While this compound is described as "orally active," indicating some level of absorption after oral administration, achieving consistent and optimal therapeutic concentrations can be challenging.
Q2: What is a typical oral bioavailability for cyclic peptides similar to this compound?
Q3: What are the primary strategies to improve the in vivo bioavailability of this compound?
There are three main approaches to enhancing the oral bioavailability of this compound:
-
Formulation Strategies: This involves protecting this compound from the harsh environment of the GI tract and enhancing its absorption.
-
Structural Modification: Altering the chemical structure of this compound can improve its stability and permeability.
-
Co-administration with Enhancers: Using other compounds to modify the GI environment or cellular uptake can increase this compound absorption.
These strategies are discussed in detail in the troubleshooting guides below.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | 1. Optimize the vehicle for oral gavage: For poorly soluble peptides like this compound, a simple aqueous solution may not be sufficient. Consider using a vehicle that enhances solubility and stability. A recommended formulation for in vivo experiments involves a mixture of DMSO, PEG300, Tween-80, and saline. 2. Protect from acidic degradation: The low pH of the stomach can degrade this compound. Consider using an enteric-coated capsule or a formulation that includes a buffer to neutralize stomach acid. |
| Enzymatic Degradation | 1. Co-administer protease inhibitors: Including protease inhibitors in your formulation can reduce the degradation of this compound in the GI tract. 2. Use a mucoadhesive formulation: Mucoadhesive polymers can increase the residence time of the formulation in the small intestine, allowing more time for absorption before degradation. |
| Poor Intestinal Permeation | 1. Incorporate permeation enhancers: These are compounds that temporarily and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of this compound. Examples include medium-chain fatty acids like sodium caprate.[4] 2. Utilize lipid-based delivery systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound and facilitate its transport across the intestinal membrane.[5] |
| Issues with Oral Gavage Technique | 1. Ensure proper gavage technique: Improper oral gavage can lead to administration into the lungs or incomplete dosing. Review and refine your technique to ensure the full dose reaches the stomach. 2. Verify the administered volume: Calculate the appropriate dosing volume based on the rat's body weight (typically 10-20 ml/kg). |
| Analytical Method Sensitivity | 1. Optimize your LC-MS/MS method: Ensure your analytical method is sensitive enough to detect low concentrations of this compound in plasma. This may involve optimizing sample preparation to remove interfering substances and concentrating the analyte. 2. Check for peptide loss during sample preparation: Peptides can adhere to plasticware or be lost during extraction steps. Use low-binding tubes and validate your sample preparation protocol for recovery. |
Problem 2: High variability in plasma concentrations between experimental animals.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Differences in Food Intake | 1. Standardize fasting times: Food in the GI tract can significantly affect the absorption of orally administered drugs. Ensure all animals are fasted for a consistent period before dosing. 2. Control access to water: While water should generally be available, ensure consistent access across all animals as it can affect gastric emptying. |
| Inconsistent Formulation | 1. Ensure homogenous formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. For multi-component formulations, ensure all components are fully dissolved or suspended. |
| Biological Variation | 1. Use a sufficient number of animals: Biological variability is inherent in in vivo studies. Increasing the number of animals per group can help to obtain more statistically robust data. 2. Consider the health status of the animals: Ensure all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism and absorption. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for orally administered cyclic peptides in rats from published literature, which can serve as a benchmark for your experiments with this compound.
| Cyclic Peptide | Dose (mg/kg, p.o.) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Novel Thrombin Inhibitor | Not Specified | 18 | Not Reported | Not Reported | [3] |
| N-methylated Hexapeptide | 10 | 28 | 360 ± 110 | 4.7 ± 2.3 | [1][2] |
Note: This data is for analogous compounds and may not be directly representative of this compound's pharmacokinetic profile.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats
This protocol is adapted from a standard method for preparing a vehicle for poorly soluble compounds for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Prepare the vehicle: In a sterile tube, combine the following in the specified order, vortexing after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Prepare the final formulation: Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 10 mg/kg dose for a 250g rat in a 10 ml/kg volume (2.5 mg/mL), you would add 125 µL of a 20 mg/mL stock solution to 875 µL of the vehicle.
-
Add saline: Add saline to reach the final volume and vortex thoroughly. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. The final DMSO concentration should be kept low (ideally below 5%).
-
Administer immediately: It is recommended to prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Rat restraint device (optional)
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic)
-
Syringe containing the this compound formulation
Procedure:
-
Determine the correct needle length: Measure the gavage needle from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach.
-
Restrain the rat: Gently but firmly restrain the rat to immobilize its head and body.
-
Insert the gavage needle: Gently insert the needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.
-
Administer the formulation: Once the needle is in the stomach, slowly administer the this compound formulation.
-
Withdraw the needle: Gently withdraw the needle along the same path it was inserted.
-
Monitor the animal: Observe the rat for a few minutes after the procedure to ensure there are no signs of distress.
Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis
Materials:
-
Rat plasma collected in tubes containing an anticoagulant (e.g., EDTA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Microcentrifuge
-
Low-binding microcentrifuge tubes
-
Solid-phase extraction (SPE) cartridges (e.g., C18) (optional)
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a low-binding microcentrifuge tube, add 300 µL of cold ACN containing 0.1% TFA or FA.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new low-binding tube, being careful not to disturb the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove salts and other polar impurities.
-
Elute the this compound with a higher concentration of organic solvent.
-
Evaporate the eluate and reconstitute as in step 3.
-
Signaling Pathways and Experimental Workflows
This compound and Estrogen Receptor Signaling
This compound exerts its biological effects, at least in part, through its estrogen-like activity. This suggests an interaction with estrogen receptors (ERs), which can trigger a cascade of downstream signaling events. Understanding this pathway is crucial for interpreting the results of your in vivo experiments.
References
- 1. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds [escholarship.org]
- 3. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"Segetalin B" interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from Segetalin B in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a cyclic pentapeptide originally isolated from the seeds of Vaccaria segetalis.[1][2] Its primary reported biological activity is estrogen-like, promoting the mineralization of bone marrow mesenchymal stem cells and showing potential for research in post-menopausal osteoporosis.[1]
Q2: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?
Currently, there is no direct scientific literature classifying this compound as a Pan-Assay Interference Compound (PAIN). PAINS are compounds that show activity in numerous assays through non-specific mechanisms.[3][4] However, like any small molecule, particularly cyclic peptides, it has the potential to interfere with biochemical assays under certain conditions.
Q3: What are the common mechanisms by which a compound like this compound might interfere with a biochemical assay?
While specific data for this compound is unavailable, general mechanisms of assay interference for small molecules and peptides include:
-
Aggregation: The compound may form colloidal aggregates at higher concentrations, which can then sequester and non-specifically inhibit enzymes.[5][6] This is a common artifact in high-throughput screening.[5]
-
Chemical Reactivity: The compound may react directly with assay components, such as proteins or detection reagents.[7]
-
Interference with Detection Method: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to false signals.
-
Non-specific Binding: The compound may bind to surfaces of the assay plate or to other proteins in the assay in a non-specific manner.
Q4: What are the initial signs that this compound might be interfering with my assay?
Potential indicators of assay interference include:
-
Steep dose-response curves: Aggregating inhibitors often exhibit unusually steep Hill slopes.[6]
-
Irreproducible results: High variability between replicate wells or experiments.
-
Activity in unrelated assays: If this compound shows activity across multiple, unrelated biochemical assays.
-
Sensitivity to assay conditions: The observed activity changes significantly with minor alterations in buffer composition, protein concentration, or incubation time.
Troubleshooting Guides
If you suspect this compound is causing interference in your biochemical assay, follow these troubleshooting steps.
Problem 1: Suspected False-Positive Inhibition by this compound
Potential Cause: Compound aggregation is a frequent cause of non-specific inhibition.[5][6]
Troubleshooting Workflow:
Figure 1: A workflow for troubleshooting suspected false-positive inhibition.
Detailed Methodologies:
1. Detergent-Based Assay to Detect Aggregation
This assay determines if the inhibitory activity of this compound is attenuated by the presence of a non-ionic detergent, which is characteristic of aggregation-based inhibition.[8][9][10]
-
Principle: Non-ionic detergents like Triton X-100 can disrupt the formation of colloidal aggregates, thus reducing non-specific inhibition.[5][6]
-
Protocol:
-
Prepare two sets of assay buffers: one with and one without a non-ionic detergent. A common choice is 0.01% (v/v) Triton X-100.[5]
-
Run the biochemical assay with a concentration range of this compound in both buffers.
-
Include appropriate controls (vehicle only) for both buffer conditions.
-
Compare the dose-response curves obtained in the presence and absence of the detergent.
-
-
Data Interpretation:
| Observation | Interpretation |
| IC50 of this compound significantly increases in the presence of detergent. | Strong evidence for aggregation-based interference.[5] |
| IC50 of this compound is unchanged by the presence of detergent. | Interference is less likely to be due to aggregation. |
Table 1: Interpretation of detergent-based assay results.
2. Dynamic Light Scattering (DLS) to Confirm Aggregation
DLS is a biophysical technique that can directly detect the presence of aggregates in a solution by measuring particle size.[5][11]
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. The size of the particles is then calculated from these fluctuations.[12]
-
Protocol:
-
Prepare solutions of this compound at concentrations where inhibition was observed in the biochemical assay, using the same buffer.
-
Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other large contaminants.[13]
-
Measure the particle size distribution using a DLS instrument.
-
As a control, measure the buffer alone.
-
-
Data Interpretation:
| DLS Result | Interpretation |
| Detection of particles with a hydrodynamic radius significantly larger than a small molecule. | Confirms the formation of this compound aggregates. |
| No significant particle formation detected. | Aggregation at the tested concentration is unlikely. |
Table 2: Interpretation of Dynamic Light Scattering (DLS) results.
Problem 2: this compound Interferes with a Kinase Signaling Pathway Assay
Potential Cause: this compound may be non-specifically inhibiting the kinase or interfering with the assay's detection method (e.g., ATP-based luminescence).
Troubleshooting and Signaling Pathway Considerations:
A common kinase signaling pathway that can be subject to interference is the MAPK/ERK pathway.
Figure 2: Simplified diagram of the MAPK/ERK signaling pathway.
Troubleshooting Steps:
-
Run a Counter-Screen: If the primary assay measures ATP consumption (e.g., Kinase-Glo®), run a counter-screen with just the detection reagents and this compound to see if it directly inhibits the luciferase enzyme.
-
Use an Orthogonal Assay: Confirm the inhibition of the target kinase using an assay with a different detection method, such as a fluorescence resonance energy transfer (FRET)-based assay or a Western blot for a downstream phosphorylated substrate.
-
Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregators may show a dependency.
By following these troubleshooting guides and understanding the potential for assay interference, researchers can more confidently interpret their data when working with this compound and other novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic peptides from higher plants. 34. Segetalins G and H, structures and estrogen-like activity of cyclic pentapeptides from Vaccaria segetalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Quality Control and Experimental Guidance for Synthetic Segetalin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Segetalin B.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary biological activity?
This compound is a cyclic pentapeptide originally isolated from Vaccaria segetalis. It is known to possess estrogen-like activity and has shown significant potential in promoting bone formation, making it a promising candidate for research in post-menopausal osteoporosis.[1] In vitro, it promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs) and increases the levels of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin, and bone morphogenetic protein-2 (BMP-2).[1]
2. What is the mechanism of action for this compound?
This compound's pro-osteogenic effects are mediated through the SIRT1/Notch1 signaling axis.[2] It upregulates the activity of Sirtuin 1 (SIRT1), which in turn downregulates the Notch1 signaling pathway by decreasing the levels of the Notch intracellular domain (NICD) and its downstream target, Hes1.[2] Concurrently, this compound treatment leads to the upregulation of critical osteoblast transcription factors, Runx2 and Osterix.[1][2]
3. What are the recommended storage conditions for synthetic this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions at -80°C are typically stable for up to 6 months.[3]
4. How should I dissolve synthetic this compound?
The solubility of cyclic peptides like this compound can be challenging. A common approach is to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration while gently vortexing. For in vivo studies, a stock solution in DMSO can be further diluted with co-solvents like PEG300 and Tween-80 in saline.[3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause cytotoxicity.
Quality Control of Synthetic this compound
Ensuring the quality of synthetic this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control parameters and the analytical methods used for their assessment.
| Quality Control Parameter | Analytical Method(s) | Acceptance Criteria | Reference |
| Identity | UPLC-MS | The measured molecular weight should correspond to the theoretical mass of this compound. | [3] |
| Purity | RP-HPLC/UPLC | Purity should typically be ≥95% for most research applications. | [3][4] |
| Peptide Content | Amino Acid Analysis or Nitrogen Content | To be determined and reported. This is crucial for accurate concentration calculations. | [5] |
| Water Content | Karl Fischer Titration or GC | Typically <10%. High water content will affect the accuracy of peptide quantification. | [3] |
| Counterion Content (e.g., TFA) | Ion Chromatography or HPLC | To be determined and reported. Residual TFA from purification can be cytotoxic. | [5] |
| Residual Solvents | Gas Chromatography (GC) | Should be within scientifically acceptable limits for pharmaceutical safety. | [3] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with synthetic this compound.
Issue 1: Poor Solubility or Precipitation of this compound
-
Question: My synthetic this compound is not dissolving properly or is precipitating out of solution. What should I do?
-
Answer:
-
Check the Solvent: Ensure you are using an appropriate solvent. For hydrophobic cyclic peptides, dissolving in a small amount of 100% DMSO first is recommended before diluting with your aqueous buffer.
-
Sonication: Use a bath sonicator to aid in the dissolution of the peptide.[1]
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one unit away from the pI can improve solubility.
-
Disaggregation Treatment: For persistent aggregation, the lyophilized powder can be pre-treated with a strong disaggregating solvent mixture like 1:1 trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) before dissolution in the final solvent system.[1]
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Question: I am not observing the expected pro-osteogenic effects of this compound in my cell-based assays. What could be the reason?
-
Answer:
-
Peptide Quality: Verify the purity and integrity of your synthetic this compound using HPLC and mass spectrometry. Impurities or degradation can significantly impact biological activity.
-
Accurate Quantification: Ensure you have accurately determined the peptide concentration, taking into account the peptide content and water content from the certificate of analysis.
-
Cell Health and Passage Number: Use healthy, low-passage bone marrow mesenchymal stem cells (BMSCs) for your experiments. High passage numbers can lead to reduced differentiation potential.
-
Experimental Conditions: this compound has been shown to enhance mineralization over a period of 15 days at concentrations between 0.1-10 μM.[1] Ensure your experimental duration and concentration range are appropriate.
-
Cytotoxicity: At high concentrations (e.g., 100 μM), this compound can exhibit cytotoxicity.[1] Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type.
-
Issue 3: Difficulty in Reproducing Results
-
Question: I am getting variable results between experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, this compound preparation and storage, incubation times, and assay procedures, are consistent across all experiments.
-
Aliquot the Peptide: Upon reconstitution, aliquot the this compound stock solution and store it at -80°C. This will prevent degradation from multiple freeze-thaw cycles.[3]
-
Use a Positive Control: Include a known osteogenic agent (e.g., BMP-2) as a positive control to ensure your experimental system is responding appropriately.
-
Monitor Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, pH, and CO2 levels, as these can influence cell differentiation.
-
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo effects of this compound.
Table 1: In Vitro Effects of this compound on Ovariectomized Rat-Derived BMSCs
| Parameter | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | 100 μM | 24 hours | Significant cytotoxicity | [1] |
| Mineralization | 0.1-10 μM | 15 days | Enhanced mineralization | [1] |
| ALP Activity | 0.1-10 μM | 15 days | Increased ALP activity | [1] |
| Osteocalcin & BMP-2 Levels | 0.1-10 μM | 15 days | Increased levels | [1] |
| Runx2 & Osterix Expression | 10 μM | 15 days | Upregulated protein expression | [1] |
Table 2: In Vivo Effects of this compound in Ovariectomized Rats
| Dosage | Administration Route | Duration | Observed Effect | Reference |
| 2.5 mg/kg | Subcutaneous (s.c.), daily | 2 weeks | Increased uterine weight, showing estrogen-like effects | [1] |
| 10-160 mg/kg | Oral (p.o.), daily | 4 weeks | Inhibited bone loss; Upregulated Runx2, Osterix, & SIRT1; Downregulated NICD & Hes1 | [1] |
Detailed Methodologies
1. Protocol for In Vitro Osteogenic Differentiation of BMSCs with this compound
This protocol outlines the steps for inducing osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) using this compound and assessing the effects through alkaline phosphatase (ALP) activity and mineralization assays.
-
Cell Culture:
-
Isolate BMSCs from the bone marrow of ovariectomized rats and culture them in a suitable medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin).
-
Plate the BMSCs in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, replace the culture medium with osteogenic induction medium supplemented with different concentrations of this compound (e.g., 0.1, 1, and 10 μM). Include a vehicle control (DMSO) and a positive control (e.g., BMP-2).
-
Culture the cells for 15 days, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Staining and Activity Assay:
-
After the treatment period, wash the cells with PBS.
-
For staining, fix the cells and use a commercial ALP staining kit according to the manufacturer's instructions.
-
For the activity assay, lyse the cells and measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol at 405 nm.[6]
-
-
Alizarin Red S Staining for Mineralization:
-
After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
Wash away the excess dye with deionized water and visualize the calcium deposits under a microscope.
-
For quantification, the stained mineral can be extracted with 10% acetic acid, followed by neutralization with 10% ammonium hydroxide, and the absorbance can be read at 405 nm.[7][8]
-
2. Western Blot Analysis of Signaling Proteins
-
After treatment with this compound for the desired time, lyse the BMSCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against SIRT1, NICD, Hes1, Runx2, Osterix, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro analysis of this compound's osteogenic effects.
This compound Signaling Pathway in Osteoblasts
Caption: this compound promotes osteogenesis via the SIRT1/Notch1 signaling axis.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drmillett.com [drmillett.com]
- 7. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting inconsistent results with "Segetalin B"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with Segetalin B.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a cyclic pentapeptide originally isolated from the seeds of Vaccaria segetalis. It is known for its estrogen-like activity and is under investigation for its potential therapeutic effects, particularly in post-menopausal osteoporosis.[1]
-
What is the mechanism of action of this compound? this compound promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs). It increases the levels of osteocalcin, bone morphogenetic protein-2 (BMP-2), and alkaline phosphatase (ALP) activity.[1] The compound upregulates the expression of key osteogenic transcription factors Runx2 and osterix. Furthermore, it activates Sirtuin 1 (SIRT1) while downregulating the expressions of Notch-intracellular domain (NICD) and Hes1 in bone tissue.[1]
Handling and Storage
-
How should I store this compound? For long-term storage, this compound should be kept as a solid (lyophilized powder) at -20°C for up to several years, in a dry and dark environment.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2]
-
What are the recommendations for storing this compound solutions? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for up to six months.[1] It is generally recommended to prepare working solutions fresh on the day of use.[1]
-
My this compound solution appears cloudy. What should I do? Cloudiness or precipitation upon dissolution can indicate aggregation, a common issue with peptides.[3] To aid dissolution, gentle warming or sonication can be used.[1] Ensure the appropriate solvent is being used as recommended by the supplier. If the problem persists, the peptide may have degraded or formed irreversible aggregates.
Troubleshooting Guides
Inconsistent Bioactivity in Cell-Based Assays
-
Q1: I am observing high variability in the mineralization of bone marrow stromal cells (BMSCs) treated with this compound. What are the potential causes?
Several factors can contribute to variability in BMSC assays:
-
Cellular Heterogeneity: BMSC cultures are inherently heterogeneous, containing subpopulations with different differentiation potentials.[4] The passage number of the cells can also significantly impact their characteristics.
-
Donor Variability: BMSCs isolated from different donors can exhibit significant variations in their proliferative and differentiation capacities.[5][6]
-
Culture Conditions: Minor variations in media composition, serum batches, seeding density, and incubation times can lead to inconsistent results.
-
Anticoagulant Choice: The anticoagulant used during bone marrow aspiration (e.g., heparin or EDTA) can affect the yield and characteristics of the isolated BMSCs.[2][7]
-
-
Q2: My results for this compound-induced osteoblast differentiation are not consistent with published data. What should I check?
-
Peptide Purity and Integrity: The purity of your this compound can greatly affect its bioactivity. Impurities from the synthesis process, such as truncated or modified peptides, can interfere with the assay.[8][9] It is advisable to use highly purified this compound (e.g., >99% purity as offered by some vendors) and to verify its integrity if possible.[1]
-
Peptide Concentration: Inaccurate determination of the peptide concentration can lead to erroneous results. Ensure that the peptide is fully dissolved and that the concentration is accurately measured.
-
Assay Endpoint Measurement: Ensure that the methods for measuring osteoblast differentiation markers (e.g., ALP activity, osteocalcin levels) are validated and consistently applied.
-
-
Q3: this compound is showing cytotoxicity in my cell cultures at concentrations reported to be non-toxic. Why might this be happening?
This compound has been reported to show significant cytotoxicity at a concentration of 100 μM in a 24-hour treatment.[1] If you observe toxicity at lower concentrations, consider the following:
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels for your cells.
-
Extended Incubation Times: Longer exposure to the compound may lead to cytotoxic effects not observed in shorter-term assays.
-
Issues with Compound Stability and Solubility
-
Q4: I am concerned about the stability of this compound in my experimental setup. How can I minimize degradation?
Peptides, in general, are susceptible to degradation. To minimize this:
-
Aliquoting: As mentioned, aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]
-
Fresh Preparations: Prepare working dilutions fresh from the stock solution for each experiment.
-
pH of Solution: Be mindful of the pH of your buffers, as it can affect peptide stability.
-
-
Q5: I am having trouble dissolving this compound. What can I do?
-
Follow Supplier Guidelines: Always refer to the dissolution instructions provided by the supplier. For in vivo experiments, a common method involves preparing a stock solution in DMSO and then sequentially adding co-solvents like PEG300 and Tween-80.[1]
-
Gentle Assistance: As noted, gentle heating and/or sonication can aid in dissolving the peptide.[1]
-
Data Presentation
Table 1: In Vitro Effects of this compound on Bone Marrow Stromal Cells (BMSCs)
| Parameter | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | 100 μM | 24 hours | Significant cytotoxicity | [1] |
| Mineralization | 0.1 - 10 μM | 15 days | Enhanced mineralization | [1] |
| ALP Activity | 0.1 - 10 μM | 15 days | Increased activity | [1] |
| Osteocalcin Levels | 0.1 - 10 μM | 15 days | Increased levels | [1] |
| BMP-2 Levels | 0.1 - 10 μM | 15 days | Increased levels | [1] |
| Runx2 Expression | 10 μM | 15 days | Upregulated protein expression | [1] |
| Osterix Expression | 10 μM | 15 days | Upregulated protein expression | [1] |
Table 2: In Vivo Effects of this compound in Ovariectomized Rats
| Parameter | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Uterine Weight | 2.5 mg/kg/day | Subcutaneous (s.c.) | 2 weeks | Increased uterine weight | [1] |
| Bone Loss | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Inhibited bone loss | [1] |
| Runx2 Expression | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Upregulated expression in bone tissue | [1] |
| Osterix Expression | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Upregulated expression in bone tissue | [1] |
| SIRT1 Expression | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Upregulated expression in bone tissue | [1] |
| NICD Expression | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Downregulated expression in bone tissue | [1] |
| Hes1 Expression | 10 - 160 mg/kg/day | Oral (p.o.) | 4 weeks | Downregulated expression in bone tissue | [1] |
Experimental Protocols
1. BMSC Mineralization Assay
-
Cell Seeding: Plate rat-derived bone marrow mesenchymal stem cells (BMSCs) in a suitable culture plate at a density that allows for long-term culture and nodule formation.
-
Osteogenic Induction: Culture the cells in an osteogenic induction medium.
-
This compound Treatment: Add this compound to the culture medium at final concentrations ranging from 0.1 to 10 μM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: Replace the medium with freshly prepared medium containing this compound or vehicle every 2-3 days.
-
Mineralization Staining: After 15 days of culture, fix the cells and stain for calcium deposits using Alizarin Red S staining.
-
Quantification: Elute the stain and quantify the amount of mineralization by measuring the absorbance at a suitable wavelength.
2. SIRT1 Activity Assay (Fluorometric)
This protocol is a general guide for a fluorometric SIRT1 activity assay.
-
Reagents:
-
Purified recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate peptide
-
NAD+
-
SIRT1 assay buffer
-
Developer solution
-
This compound stock solution
-
-
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a positive control (a known SIRT1 activator) and a vehicle control.
-
Initiate the reaction by adding the purified SIRT1 enzyme.
-
Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the SIRT1 activity relative to the vehicle control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in osteogenesis.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Human bone marrow stromal cells: the impact of anticoagulants on stem cell properties [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Mesenchymal Stromal Cells Yield from Bone Marrow Aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting mesenchymal stromal cells yield from bone marrow aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human bone marrow stromal cells: the impact of anticoagulants on stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HSCCC Parameters for Segetalin B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Speed Counter-Current Chromatography (HSCCC) parameters for the purification of Segetalin B.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for this compound purification using HSCCC?
A1: A well-documented and effective two-phase solvent system for the preparative separation of this compound is composed of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5.[1] This system has been shown to yield high-purity this compound.
Q2: What kind of purity and yield can I expect with the recommended solvent system?
A2: Using the petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:5, v/v/v/v) system, researchers have successfully obtained this compound with a purity of 98.1% from a crude extract. In one study, 38.0 mg of this compound was purified from 190 mg of crude extract.[1]
Q3: What is the chemical nature of this compound and how does it influence purification?
A3: this compound is a cyclic pentapeptide with the molecular formula C24H32N6O5.[1][2] Its cyclic structure provides greater stability compared to linear peptides, which is advantageous during the purification process.[3][4] Understanding its peptide nature is crucial for predicting its solubility and interactions with the solvent system.
Q4: How should I prepare my sample for injection into the HSCCC instrument?
A4: The sample should be dissolved in a suitable solvent, ideally a mixture of the upper and lower phases of your chosen solvent system to ensure compatibility and prevent precipitation upon injection.
Troubleshooting Guides
This section addresses specific issues that may arise during the HSCCC purification of this compound.
Issue 1: Poor Phase Separation or Emulsion Formation
Q: My petroleum ether-ethyl acetate-methanol-water solvent system is not separating well or is forming an emulsion. What should I do?
A: Poor phase separation can significantly hinder HSCCC performance. Here are some common causes and solutions:
-
Incomplete Equilibration: Ensure the solvent mixture is thoroughly shaken in a separatory funnel and allowed to stand until two clear layers are formed before use.
-
Impure Solvents: Use high-purity HPLC-grade solvents to avoid contaminants that can act as surfactants and promote emulsion formation.
-
Sample Overload: Injecting too much crude extract can introduce components that stabilize emulsions. Try reducing the sample load.
-
Temperature Fluctuations: Maintain a constant temperature throughout the process, as temperature changes can affect solvent miscibility.
Troubleshooting Workflow for Poor Phase Separation
Caption: A step-by-step workflow for troubleshooting poor phase separation.
Issue 2: Low Stationary Phase Retention
Q: I am losing the stationary phase during my HSCCC run. How can I improve its retention?
A: Stationary phase retention is critical for achieving good separation. Low retention leads to poor peak resolution.
-
Optimize Revolution Speed: The revolution speed of the centrifuge has a direct impact on the retention of the stationary phase. Increasing the revolution speed generally improves retention, but excessive speed can lead to high pressure and potential leaks. It is a critical parameter to optimize for your specific instrument.
-
Adjust Flow Rate: A high mobile phase flow rate can strip the stationary phase from the column. Try reducing the flow rate to improve retention. Finding the right balance between run time and retention is key.
-
Check for Leaks: Any leaks in the system can cause a loss of the stationary phase. Thoroughly inspect all connections and seals.
-
Solvent System Properties: The viscosity and interfacial tension of the solvent system phases can affect retention. While the recommended system is a good starting point, minor adjustments to the ratios might be necessary to improve retention on your specific instrument.
Table 1: Influence of Operating Parameters on Stationary Phase Retention
| Parameter | Effect on Stationary Phase Retention | Recommended Action for Improvement |
| Revolution Speed | Increases with higher speed | Gradually increase speed |
| Flow Rate | Decreases with higher flow rate | Gradually decrease flow rate |
| Temperature | Can affect solvent properties | Maintain a stable temperature |
Issue 3: Poor Peak Resolution
Q: The peaks for this compound and impurities are overlapping. How can I improve the resolution?
A: Achieving baseline separation is the goal of any chromatographic method. If you are experiencing poor resolution, consider the following:
-
Optimize Flow Rate: As with stationary phase retention, the flow rate is a critical parameter. A lower flow rate generally provides better resolution but increases the run time.
-
Adjust Revolution Speed: A higher revolution speed can lead to better mixing and improved peak resolution.
-
Modify the Solvent System: If optimizing flow rate and revolution speed is insufficient, slight modifications to the solvent system ratio can alter the partition coefficients (K values) of your compounds and improve separation. The goal is to achieve a suitable K value, typically between 0.5 and 2.0, for the target compound.
-
Sample Preparation: Ensure your crude extract is properly pre-treated to remove any interfering substances that might co-elute with this compound. An initial clean-up step on silica gel has been used prior to HSCCC.[1]
Logical Relationship for Improving Peak Resolution
Caption: A diagram illustrating the interconnected factors for improving peak resolution.
Experimental Protocols
Protocol 1: Preparation of the Two-Phase Solvent System and Sample Solution
-
Solvent System Preparation:
-
Combine petroleum ether, ethyl acetate, methanol, and water in a volumetric ratio of 0.5:3.5:1:5 in a separatory funnel.
-
Shake the mixture vigorously for 5 minutes to ensure thorough mixing and equilibration.
-
Allow the mixture to stand at a constant temperature until two distinct, clear phases are formed.
-
Separate the upper and lower phases into two separate containers.
-
-
Sample Solution Preparation:
-
Weigh an appropriate amount of the crude extract of Vaccaria segetalis.
-
Dissolve the extract in a small volume of a 1:1 mixture of the previously separated upper and lower phases.
-
Protocol 2: HSCCC Operation and Purification
-
Column Filling: Fill the entire HSCCC column with the stationary phase (typically the upper phase for this solvent system).
-
Mobile Phase Pumping: Pump the mobile phase (the lower phase) into the column at a specific flow rate while the column is rotating at a set revolution speed.
-
Equilibration: Continue pumping the mobile phase until the hydrodynamic equilibrium is established, which is indicated by the emergence of the mobile phase from the outlet.
-
Sample Injection: Inject the prepared sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase and collect the eluent in fractions using a fraction collector.
-
Monitoring: Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm for peptides).
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
Table 2: Summary of HSCCC Parameters for this compound Purification
| Parameter | Recommended Value/Range | Reference |
| Solvent System | Petroleum ether-ethyl acetate-methanol-water (0.5:3.5:1:5, v/v/v/v) | [1] |
| Stationary Phase | Upper phase | Inferred |
| Mobile Phase | Lower phase | Inferred |
| Revolution Speed | To be optimized (e.g., 800-1000 rpm) | General HSCCC Practice |
| Flow Rate | To be optimized (e.g., 1.0-3.0 mL/min) | General HSCCC Practice |
| Detection Wavelength | 214 nm or 280 nm | Peptide Detection |
Stability Considerations for this compound
Q: Is this compound stable during the purification process? What about storage?
A: As a cyclic peptide, this compound is generally more stable than its linear counterparts, particularly against enzymatic degradation.[4] However, pH and temperature can still affect its stability.
-
pH Stability: Peptides can be susceptible to degradation at extreme pH values.[3] It is advisable to work with buffers in the pH range of 5-7 during and after purification if the solvent system is to be removed.
-
Temperature Stability: For long-term storage, it is recommended to store purified this compound in a lyophilized form at -20°C or -80°C. If in solution, it should be stored in frozen aliquots to avoid repeated freeze-thaw cycles.[5]
By following these guidelines and troubleshooting steps, researchers can effectively optimize HSCCC parameters for the successful purification of this compound.
References
- 1. This compound | C24H32N6O5 | CID 10345235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Segetalin B Cell Viability Assay: Technical Support Center
Welcome to the technical support center for Segetalin B-related cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary known biological activity?
A: this compound is a cyclic peptide (cyclopentapeptide) originally isolated from the plant Vaccaria segetalis. Its most well-documented biological effect is its estrogen-like activity.[1][2] It has been shown to promote the mineralization of bone marrow mesenchymal stem cells and is being investigated for its potential in treating post-menopausal osteoporosis by influencing the SIRT1 signaling pathway.[2]
Q2: Does this compound have cytotoxic effects?
A: this compound has demonstrated significant cytotoxicity at high concentrations, specifically at 100 μM in a 24-hour treatment.[2] While its primary described role is not cytotoxic, related segetalin compounds have shown moderate inhibitory effects on the growth of various cancer cell lines.[1] Therefore, its cytotoxic potential may be cell-line and concentration-dependent.
Troubleshooting Common Issues
Q3: I am observing high background noise or absorbance in my negative control wells. What could be the cause?
A: High background in viability assays, especially when testing natural products, can stem from several sources.
-
Possible Cause 1: Reagent Interaction. Natural products like this compound can directly interact with assay reagents. For instance, compounds can reduce tetrazolium salts (MTT, MTS, XTT) or resazurin non-enzymatically, leading to a false-positive signal for cell viability.
-
Recommended Solution: Run a "compound-only" control plate that includes the complete assay medium and this compound at all test concentrations but contains no cells. Incubate for the same duration as your experimental plates and subtract the absorbance/fluorescence values of these wells from your experimental values.
-
Possible Cause 2: Media Component Interference. Common media components, such as yeast extract or peptone, and certain buffers like Tris-HCl can promote the hydrolysis of assay reagents (e.g., FDA) in the absence of live cells.[3]
-
Recommended Solution: If possible, consider replacing the media with a simpler buffered saline solution (like PBS) during the final incubation with the assay reagent. Always include a "media-only" blank to assess background levels.
Q4: My results show an unexpected increase in cell viability at certain concentrations of this compound. Is this a real effect?
A: While this compound has shown proliferative effects in specific cell types like bone marrow stem cells, an unexpected increase in viability in other cell lines could be an artifact.[2]
-
Possible Cause 1: Assay Interference. As mentioned in Q3, the compound might be directly reacting with the assay dye, leading to a stronger signal that is misinterpreted as higher viability.
-
Recommended Solution: The primary solution is to run proper controls (compound-only and vehicle-only) to quantify and correct for this interference. It is also highly recommended to validate findings using an orthogonal assay that relies on a different detection principle (e.g., an ATP-based assay if you are currently using a metabolic dye).
-
Possible Cause 2: Hormonal Effects. Given this compound's known estrogen-like activity, it could be promoting proliferation in hormone-responsive cell lines (e.g., certain breast cancer cell lines).[1]
-
Recommended Solution: Review the literature for the hormonal responsiveness of your chosen cell line. Consider using charcoal-stripped serum in your culture medium to eliminate confounding effects from hormones present in standard fetal bovine serum.
Q5: I am seeing a precipitate form in the culture wells after adding this compound. How can I resolve this?
A: Precipitation can affect cell health and interfere with optical readings from the assay.
-
Possible Cause: Poor Solubility. this compound, like many cyclic peptides, may have limited solubility in aqueous culture media, especially at higher concentrations. The recommended solvent is often DMSO.
-
Recommended Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).[4] When preparing the stock solution, gentle heating or sonication can aid dissolution.[2] Prepare dilutions in culture medium immediately before adding them to the cells and mix gently.
Q6: The IC50 value I calculated is highly variable between experiments. How can I improve reproducibility?
A: IC50 variability is a common issue in cell-based assays.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of error.
-
Recommended Solution: Ensure you have a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. Consider seeding cells and allowing them to adhere for 24 hours before adding the compound.
-
Possible Cause 2: Fluctuating Experimental Conditions. Variations in temperature, humidity, and CO2 levels can affect cell growth and drug sensitivity.[5]
-
Recommended Solution: Maintain strict control over incubator conditions. Standardize all incubation times, including compound treatment and assay reagent incubation.
-
Possible Cause 3: Cell Health and Passage Number. Cells at very high or low confluency, or at a high passage number, can respond differently to treatment.
-
Recommended Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.
Data Summary
The following table summarizes known quantitative data for this compound and a related compound, Segetalin E, to provide a reference for expected concentration ranges.
| Compound | Cell Line | Assay Type | Result | Reference |
| This compound | Ovariectomized rat-derived BMSCs | Not specified | Significant cytotoxicity observed at 100 μM | [2] |
| Segetalin E | Lymphocytic leukemia (P-388) | MTT | IC50: 40 µg/mL (~49.2 µM) | [1] |
| Segetalin E | Dalton's lymphoma ascites (DLA) | MTT | IC50: 3.71 µM | [1] |
| Segetalin E | Ehrlich's ascites carcinoma (EAC) | MTT | IC50: 9.11 µM | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "vehicle-only" (medium with the same final concentration of DMSO) and "no-treatment" controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to dissolve the crystals completely.
-
Data Acquisition: Read the absorbance on a microplate reader at 570 nm.
Critical Notes:
-
The formazan crystals are insoluble in aqueous solution, so the solubilization step is essential.[6]
-
MTT itself can be toxic to cells, so the incubation time should be standardized.[6]
-
Perform all steps involving MTT in low light, as the reagent is light-sensitive.[6]
Protocol 2: Alternative Assay - ATP-Based Luminescence Assay
To avoid issues of spectral interference common with natural products, consider using an ATP-based assay (e.g., CellTiter-Glo®). These assays measure ATP, which is a marker of metabolically active cells.[7] The protocol is typically a simple "add-mix-measure" procedure that results in a luminescent signal proportional to the amount of ATP present. This method is generally more sensitive than tetrazolium assays.[6]
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Cell Viability Assays
This diagram outlines a logical approach to diagnosing common problems encountered during cell viability experiments.
Caption: A flowchart for troubleshooting cell viability assay results.
Standard MTT Assay Experimental Workflow
This diagram illustrates the key steps involved in performing a standard MTT cell viability assay.
Caption: Step-by-step workflow for the MTT cell viability assay.
Hypothetical Intrinsic Apoptosis Signaling Pathway
Should this compound prove to be cytotoxic, a common mechanism for natural products is the induction of apoptosis. This diagram shows a potential intrinsic (mitochondrial) apoptosis pathway that could be investigated.
Caption: A potential intrinsic apoptosis pathway induced by this compound.
References
- 1. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Validation & Comparative
Segetalin B Exhibits Superior Estrogenic Activity Compared to Segetalin A
Comparative Analysis of Estrogenic Activity
Due to the limited availability of specific comparative quantitative data, a detailed side-by-side numerical comparison of IC50 or EC50 values cannot be provided. However, the available literature consistently qualifies Segetalin B as the more active of the two.
| Feature | Segetalin A | This compound | Reference |
| Relative Estrogenic Activity | Less Active | More Active | [1][2] |
| Primary In Vivo Evidence | Increased uterine weight in ovariectomized rats | Greater increase in uterine weight in ovariectomized rats compared to Segetalin A | [2] |
Experimental Methodologies
The estrogenic activity of Segetalin A and B has been primarily evaluated using the uterotrophic bioassay in rodents. This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic potential of substances.
Uterotrophic Bioassay in Ovariectomized Rats
This assay measures the increase in uterine weight (uterotrophic response) following the administration of a test compound. Ovariectomized rats are used to eliminate the influence of endogenous estrogens.
Experimental Workflow:
Caption: Workflow of the Uterotrophic Bioassay.
Estrogenic Signaling Pathway
The estrogenic effects of compounds like Segetalin A and B are presumed to be mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a signaling cascade that leads to changes in gene expression.
Generalized Estrogen Receptor Signaling Pathway:
References
A Comparative Analysis of Segetalin B and Other Phytoestrogens for the Treatment of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
The growing interest in phytoestrogens as a potential alternative or adjunct therapy for postmenopausal osteoporosis has led to the investigation of numerous plant-derived compounds. This guide provides a comparative overview of a novel cyclopentapeptide, Segetalin B, alongside well-established phytoestrogens—genistein, daidzein, and coumestrol—in the context of their efficacy and mechanisms of action in mitigating osteoporosis.
Introduction to this compound and Other Phytoestrogens
This compound is a cyclopentapeptide isolated from the seeds of Vaccaria segetalis. It has demonstrated significant estrogen-like activity and is being explored for its potential in treating post-menopausal osteoporosis.[1][2] Unlike isoflavones and coumestans, this compound's peptide structure places it in a distinct chemical class of phytoestrogens.
Genistein and daidzein are isoflavones predominantly found in soy products. Their structural similarity to estradiol allows them to interact with estrogen receptors (ERs), thereby influencing bone metabolism.[3] Coumestrol, a coumestan found in various legumes, is another potent phytoestrogen known for its bone-protective effects.
This guide synthesizes experimental data to offer a comparative perspective on the performance of these compounds in preclinical models of osteoporosis.
Comparative Efficacy and Mechanism of Action
While direct comparative studies between this compound and other phytoestrogens are limited, a parallel analysis of their reported effects on bone metabolism provides valuable insights.
Table 1: Comparative Effects of Phytoestrogens on Osteogenic Markers and Bone Mineral Density (BMD)
| Parameter | This compound | Genistein | Daidzein | Coumestrol |
| Effect on Osteoblast Differentiation | Promotes mineralization of bone marrow mesenchymal stem cells (BMSCs)[2] | Induces differentiation and maturation of BMSCs[3] | Promotes osteogenesis[4] | Enhances osteoblastic differentiation of BMSCs |
| Alkaline Phosphatase (ALP) Activity | Increased[2] | Increased | Increased[5] | Increased |
| Runx2 and Osterix Expression | Upregulated[2] | Upregulated[3] | Not consistently reported | Not consistently reported |
| Bone Mineral Density (BMD) in OVX models | Inhibits bone loss[2] | Prevents bone loss | Alleviates osteoporosis | Reduces bone loss |
| Effect on Bone Resorption Markers | Downregulates NICD and Hes1[2] | Decreases urinary pyridinoline and deoxypyridinoline | Decreases bone resorption markers | Reduces urinary calcium, pyridinoline, and deoxypyridinoline excretion |
Signaling Pathways in Osteoporosis Modulation
The mechanisms through which these phytoestrogens exert their anti-osteoporotic effects involve the modulation of key signaling pathways that regulate bone remodeling.
This compound Signaling Pathway
This compound has been shown to promote bone formation by activating the Phospholipase D1 (PLD1)/SIRT1 signaling pathway. This activation leads to the inhibition of γ-secretase-mediated Notch1 overactivation, a pathway known to suppress osteogenesis. The downstream effect is an upregulation of the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[1]
Genistein and Daidzein Signaling Pathway
Genistein and daidzein primarily exert their effects through estrogen receptors (ERs), with a higher affinity for ERβ.[3] Binding to ERs initiates a cascade of events that can either mimic or modulate the effects of endogenous estrogen. This includes the regulation of the RANKL/RANK/OPG signaling pathway, which is a critical determinant of osteoclast differentiation and activity. By decreasing the RANKL/OPG ratio, these isoflavones shift the balance from bone resorption to bone formation. They also influence other pathways such as the MAPK and NF-κB signaling cascades.[3]
References
- 1. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protective activity of genistein against bone and cartilage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of daidzein on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabolic effect of daidzein on cortical bone in tissue culture: comparison with genistein effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Segetalin B and Genistein in Promoting Bone Formation
An Objective Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents to combat bone loss and associated diseases such as osteoporosis, phytoestrogens and other natural compounds have garnered significant attention. Among these, the isoflavone genistein and the cyclic peptide Segetalin B have emerged as promising candidates for their roles in promoting bone formation. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies are limited, this analysis synthesizes findings from independent research to objectively evaluate their performance in osteoblast differentiation and mineralization. We present quantitative data, detailed experimental protocols, and a visualization of the distinct signaling pathways each compound modulates.
Quantitative Efficacy in Bone Formation
The following table summarizes the quantitative effects of this compound and genistein on key markers of bone formation, as reported in preclinical studies. It is important to note that these results are from separate studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Parameter | This compound | Genistein |
| Cell Type | Ovariectomized (OVX) rat-derived Bone Marrow Mesenchymal Stem Cells (BMSCs) | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs), primary rat calvarial osteoblasts |
| Effective Concentration for Osteogenesis | 0.1-10 μM[1] | 10⁻⁸–10⁻⁵ M (maximal response at 10⁻⁶ M for proliferation and ALP activity)[2] |
| Alkaline Phosphatase (ALP) Activity | Dose-dependently increased activity.[1][3] | Dose- and time-dependently increased activity.[2][4][5] |
| Mineralization | Enhanced mineralization of BMSCs.[1][3] | Promoted osteoblast mineralization.[6] |
| Osteogenic Gene Expression | Upregulated Runx2 and Osterix.[1][3] | Upregulated RUNX2, osteocalcin, and BMP2.[2][4][5] |
| Key Protein Expression | Increased levels of Osteocalcin and BMP-2.[1][3] | Increased levels of ERα, ALP, RUNX2, and osteocalcin.[5] |
Signaling Pathways in Osteogenesis
This compound and genistein exert their pro-osteogenic effects through distinct molecular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound Signaling Pathway
This compound has been shown to promote bone formation by modulating the SIRT1/Notch1 and PLD1/SIRT1 signaling pathways.[3][7] It enhances the activity of SIRT1, which in turn inhibits the Notch1 signaling pathway, a known regulator of osteoblast differentiation.[3] Furthermore, this compound can activate PLD1, leading to increased SIRT1 activity and subsequent suppression of Notch1 overactivation, ultimately promoting bone formation via the Wnt/β-catenin pathway.[7]
This compound signaling cascade in osteoblasts.
Genistein Signaling Pathway
Genistein's osteogenic effects are largely mediated through its interaction with estrogen receptors (ER), with a higher affinity for ERβ.[8] This interaction triggers a cascade of downstream signaling events, including the activation of the p38 MAPK/RUNX2, NO/cGMP, and BMP2/SMAD5/RUNX2 pathways.[2][8][9] The activation of these pathways converges on the upregulation of key osteogenic transcription factors like RUNX2, leading to enhanced osteoblast differentiation and maturation.[6][9]
Genistein signaling cascade in osteoblasts.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies from the cited studies are provided below.
In Vitro Osteogenic Differentiation and Mineralization Assay (this compound)
This protocol outlines the general steps for assessing the osteogenic potential of this compound on bone marrow mesenchymal stem cells (BMSCs) derived from ovariectomized (OVX) rats.
Experimental workflow for this compound.
1. Cell Culture and Osteogenic Induction:
-
Bone marrow mesenchymal stem cells (BMSCs) are isolated from the femurs and tibias of ovariectomized rats.
-
Cells are cultured in a standard growth medium until confluent.
-
For osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium, typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.
2. Treatment:
-
Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10 μM) in the osteogenic induction medium.[1]
-
The medium is changed every 2-3 days with fresh medium and this compound.
3. Alkaline Phosphatase (ALP) Activity Assay:
-
After a specified culture period (e.g., 7-14 days), cells are lysed.
-
ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate, with the absorbance read at 405 nm.
4. Alizarin Red S Staining for Mineralization:
-
After approximately 15-21 days of culture, cells are fixed with 4% paraformaldehyde.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.
-
The stained nodules can be quantified by dissolving the stain and measuring the absorbance.
5. Gene and Protein Expression Analysis:
-
Total RNA is extracted from the cells and reverse-transcribed to cDNA for quantitative real-time PCR (qRT-PCR) analysis of osteogenic marker genes such as Runx2 and Osterix.
-
Cell lysates are collected for Western blot analysis to determine the protein levels of osteocalcin and BMP-2.
In Vitro Osteogenic Differentiation Assay (Genistein)
This protocol describes the general methodology for evaluating the effects of genistein on the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs).
Experimental workflow for genistein.
1. Cell Culture and Treatment:
-
Human bone marrow mesenchymal stem cells (hBMSCs) are cultured in an osteogenic differentiation medium.
-
Cells are treated with genistein at concentrations ranging from 10⁻⁸ to 10⁻⁵ M for up to 16 days.[2]
2. Cell Proliferation Assay:
-
Cell proliferation is measured using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay at various time points.[2]
3. Alkaline Phosphatase (ALP) Activity:
-
Cellular ALP activity is assessed to determine the extent of osteoblastic differentiation.[2]
4. Gene Expression Profiling:
-
A human osteogenesis gene array is utilized to analyze the expression of a wide range of genes involved in bone formation.[2]
-
Quantitative real-time RT-PCR and Western blot analyses are performed to confirm the expression of key genes and proteins in the identified signaling pathways, such as BMP2, SMAD5, and RUNX2.[2]
Conclusion
Both this compound and genistein demonstrate significant potential in promoting bone formation through the stimulation of osteoblast differentiation and mineralization. While genistein's effects are well-documented and primarily mediated through estrogen receptor signaling, this compound presents a novel mechanism involving the SIRT1/Notch1 and PLD1/SIRT1 pathways. The lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic advantages of each compound. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers aiming to advance the development of new therapeutics for bone-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genistein Promotion of Osteogenic Differentiation through BMP2/SMAD5/RUNX2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein contributes to cell cycle progression and regulates oxidative stress in primary culture of osteoblasts along with osteoclasts attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The protective activity of genistein against bone and cartilage diseases [frontiersin.org]
- 7. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions and action mechanisms of flavonoids genistein and icariin in regulating bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective activity of genistein against bone and cartilage diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Segetalin B" Estrogen-like Effects In Vivo: A Comparative Guide
For researchers and drug development professionals exploring novel compounds with estrogenic activity, Segetalin B, a cyclic peptide isolated from the seeds of Vaccaria segetalis, presents a compelling candidate.[1] This guide provides a comparative analysis of the in vivo estrogen-like effects of this compound against the well-characterized phytoestrogen, genistein, and the endogenous estrogen, 17β-estradiol. The data is presented to facilitate an objective evaluation of this compound's potential.
Comparative Analysis of Uterotrophic Effects
The uterotrophic bioassay in ovariectomized (OVX) rodents is the gold standard for assessing in vivo estrogenic activity.[2][3][4] This assay measures the increase in uterine weight, a sensitive marker for estrogen receptor activation.[3][5]
Quantitative Data Summary
The following table summarizes the available quantitative data from uterotrophic assays performed in rats. It is important to note that comprehensive dose-response data for this compound is limited in publicly available literature.
| Compound | Species/Strain | Dose | Administration Route | Uterine Weight (mg) | Percent Increase vs. Control | Reference |
| Vehicle Control | Sprague-Dawley Rat | N/A | Subcutaneous (s.c.) | ~20-30 (estimated baseline) | 0% | General Literature |
| This compound | Ovariectomized Rat | 2.5 mg/kg/day | Subcutaneous (s.c.) | 75.6 ± 8.87 | Data not available | [6] |
| Genistein | Sprague-Dawley Rat | 375 µg/g in diet | Oral | Statistically significant increase | Data not available | [7] |
| Genistein | Sprague-Dawley Rat | 750 µg/g in diet | Oral | Statistically significant increase | Data not available | [7] |
| 17β-estradiol | Ovariectomized Rat | 0.3 µmol/day/kg | N/A | Statistically significant increase | ~100% (positive control) | [8] |
| 17β-estradiol | Sprague-Dawley Rat | 1.0 µg/g in diet | Oral | Statistically significant increase | Data not available | [7] |
Note: The uterine weight for the vehicle control is an estimated baseline from typical uterotrophic assay results. A direct comparison of the percentage increase for this compound is not possible without the corresponding vehicle control data from the same study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the OECD 440 guideline for the uterotrophic bioassay.[9]
Ovariectomized Rat Uterotrophic Assay
This protocol is a standard method for evaluating the estrogenic activity of a test compound.
1. Animal Model:
-
Species: Female Sprague-Dawley rats.
-
Age: Young adult, typically 8-10 weeks old.
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A post-operative recovery period of at least 14 days is required to allow for the regression of the uterus to a minimal, stable baseline weight.[10]
2. Housing and Husbandry:
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle.
-
Standard laboratory chow and water are provided ad libitum. To avoid confounding estrogenic effects from the diet, a soy- and alfalfa-free diet is often used.
3. Experimental Groups:
-
Group 1: Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., corn oil, sesame oil).
-
Group 2: Positive Control: Administered a known estrogen, such as 17β-estradiol or ethinyl estradiol, to confirm the sensitivity of the assay.
-
Group 3-n: Test Compound Groups: Administered various doses of the test compound (e.g., this compound, Genistein). A minimum of two dose levels are typically used.[9]
4. Administration of Test Substances:
-
Route: Subcutaneous (s.c.) injection or oral gavage.
-
Frequency: Daily for three consecutive days.[9]
-
Dosage: Calculated based on the body weight of individual animals.
5. Endpoint Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.[9]
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The luminal fluid is then blotted, and the uterus is weighed again (blotted weight).
-
A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[9]
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of an agonist like this compound is hypothesized to initiate a conformational change in the receptor, leading to dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on target genes, thereby modulating gene transcription.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow for Uterotrophic Assay
The following diagram illustrates the key steps involved in the in vivo validation of this compound's estrogen-like effects using the uterotrophic assay.
References
- 1. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Curated Database of Rodent Uterotrophic Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dietary genistein exerts estrogenic effects upon the uterus, mammary gland and the hypothalamic/pituitary axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. epa.gov [epa.gov]
Segetalin B and Selective Estrogen Receptor Modulators (SERMs): A Comparative Guide for Drug Development Professionals
An In-depth Analysis of a Phytoestrogen and a Class of Synthetic Compounds in the Context of Estrogen Receptor Modulation
In the landscape of therapies targeting estrogen signaling, both naturally derived compounds and synthetic molecules present unique opportunities and challenges. This guide provides a detailed comparison of Segetalin B, a cyclic pentapeptide with estrogen-like activity, and Selective Estrogen Receptor Modulators (SERMs), a well-established class of drugs known for their tissue-specific estrogenic and anti-estrogenic effects. This comparison is intended for researchers, scientists, and drug development professionals to navigate the nuances of these compounds and inform future research and development.
Introduction to this compound and SERMs
This compound is a cyclic pentapeptide isolated from the seeds of Vaccaria segetalis. It has demonstrated estrogen-like activity, particularly in promoting bone formation, making it a compound of interest for conditions like post-menopausal osteoporosis. Its mechanism of action is understood to involve the upregulation of key osteogenic transcription factors and signaling molecules.
Selective Estrogen Receptor Modulators (SERMs) are a class of synthetic compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity. This dual action allows them to elicit beneficial estrogenic effects in certain tissues, such as bone, while blocking potentially harmful effects in others, like the breast and uterus. Well-known SERMs include tamoxifen and raloxifene, which are used in the treatment and prevention of breast cancer and osteoporosis.
Comparative Analysis: this compound vs. SERMs
A direct head-to-head comparison of this compound with SERMs is limited by the current body of research. While this compound's "estrogen-like" properties are noted, comprehensive studies detailing its tissue-specific effects, a hallmark of SERMs, are not yet available. However, a comparative analysis based on their known mechanisms and biological effects can be constructed.
Mechanism of Action
The differential mechanisms of this compound and SERMs at the molecular level are central to their comparison.
Diagram: Simplified Signaling Pathway of SERMs
Caption: SERM signaling pathway illustrating tissue-specific gene regulation.
This compound: The precise interaction of this compound with estrogen receptors remains to be fully elucidated. However, its downstream effects in bone tissue are characterized by the upregulation of osteogenic transcription factors Runx2 and osterix, and the protein SIRT1. It also appears to downregulate the Notch signaling pathway by decreasing the expression of NICD and Hes1, which are known inhibitors of osteoblast differentiation.
SERMs: The mechanism of SERMs is well-defined and hinges on their ability to induce distinct conformational changes in ERα and ERβ upon binding. This altered receptor conformation dictates the recruitment of either co-activator or co-repressor proteins in a tissue-specific manner. For instance, in bone tissue, a SERM-ER complex might preferentially recruit co-activators, leading to the transcription of genes that promote bone maintenance (agonist effect). Conversely, in breast tissue, the same complex could recruit co-repressors, inhibiting the transcription of genes involved in cell proliferation (antagonist effect).
Biological Effects: A Tissue-by-Tissue Comparison
The following table summarizes the known and expected effects of this compound and SERMs on key estrogen-responsive tissues.
| Target Tissue | This compound | SERMs (e.g., Raloxifene) | Supporting Experimental Data |
| Bone | Agonist Effect: Promotes mineralization and increases the activity of alkaline phosphatase (ALP), and levels of osteocalcin and BMP-2 in bone marrow mesenchymal stem cells. Inhibits bone loss in ovariectomized rats. | Agonist Effect: Maintain bone density and reduce the risk of fractures, particularly of the spine, in postmenopausal women. | This compound: In vitro studies with ovariectomized rat-derived BMSCs showed enhanced mineralization with this compound (0.1-10 μM). In vivo studies in ovariectomized rats showed inhibition of bone loss with oral administration of this compound (10-160 mg/kg). SERMs: Clinical trials have demonstrated that raloxifene increases bone mineral density and reduces the risk of vertebral fractures in postmenopausal women. |
| Uterus | Agonist Effect: Increases uterine weight in ovariectomized rats, indicating an estrogen-like effect. | Antagonist/Weak Agonist Effect: Raloxifene generally has an antagonist or weak agonist effect on the uterus, not stimulating endometrial proliferation. Tamoxifen, another SERM, has a partial agonist effect and can increase the risk of endometrial cancer. | This compound: Subcutaneous injection of this compound (2.5 mg/kg) for two weeks increased uterine weight in ovariectomized rats. SERMs: Clinical studies have shown that raloxifene does not increase the risk of endometrial cancer. In contrast, tamoxifen's uterine effects are a known clinical consideration. |
| Breast | Data Not Available: The effect of this compound on breast tissue, particularly on breast cancer cells, has not been reported in the reviewed literature. | Antagonist Effect: Block the effects of estrogen in breast tissue, thereby reducing the risk of estrogen receptor-positive breast cancer. | SERMs: Large-scale clinical trials have established the efficacy of tamoxifen and raloxifene in reducing the risk of invasive breast cancer in high-risk women. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments relevant to the study of this compound and SERMs.
In Vitro Osteoblast Differentiation Assay
This assay is used to assess the osteogenic potential of a compound.
Diagram: Workflow for In Vitro Osteoblast Differentiation Assay
Segetalin B: A Preclinical Contender in Osteoporosis Treatment Compared to Standard Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging therapeutic candidate Segetalin B against established osteoporosis drugs—alendronate, denosumab, and teriparatide. This report synthesizes available preclinical and clinical data to objectively evaluate their respective mechanisms of action and efficacy, highlighting the current standing of this compound in the landscape of osteoporosis treatment.
Executive Summary
This compound, a cyclic peptide, has demonstrated promising osteogenic activity in preclinical studies, positioning it as a potential future therapeutic for osteoporosis. Its mechanism, centered on promoting bone formation through estrogen-like activity and modulation of specific signaling pathways, contrasts with the predominantly anti-resorptive actions of widely-used bisphosphonates like alendronate and the RANKL inhibitor denosumab. Teriparatide, an anabolic agent, offers a closer clinical parallel to this compound's bone-building approach.
While direct comparative efficacy trials are not yet available, this guide consolidates existing data to offer a preliminary assessment. It is crucial to note that the data for this compound is derived from in vitro and in vivo animal models, whereas the data for standard drugs is from extensive clinical trials in humans. This distinction is vital for a nuanced understanding of their current comparative potential.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the most common osteoporosis drugs lies in their approach to bone remodeling.
This compound: A Promoter of Bone Formation
Preclinical evidence suggests that this compound exerts its effects through a multi-faceted mechanism that stimulates osteoblast activity. It is reported to possess estrogen-like properties and promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs).[1] Key signaling pathways implicated in its action include:
-
PLD1/SIRT1 Signaling: this compound is thought to directly activate Phospholipase D1 (PLD1), which in turn enhances the activity of Sirtuin 1 (SIRT1). This cascade suppresses the overactivation of Notch1 signaling, a pathway that can inhibit bone formation, and promotes osteogenesis through the Wnt/β-catenin pathway.[1]
-
Estrogen Receptor (ER)-Dependent Transcription: this compound appears to indirectly modulate estrogen signaling pathways, activating ER-dependent transcription without directly binding to the estrogen receptor alpha (ERα).
// Nodes SegetalinB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLD1 [label="PLD1\n(Phospholipase D1)", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1\n(Sirtuin 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gamma_secretase [label="γ-secretase", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Notch1 [label="Notch1 Signaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Wnt_beta_catenin [label="Wnt/β-catenin\nSignaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoneFormation [label="Bone Formation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SegetalinB -> PLD1 [label="activates"]; PLD1 -> SIRT1 [label="enhances activity"]; SIRT1 -> gamma_secretase [label="inhibits", arrowhead=tee]; gamma_secretase -> Notch1 [label="activates"]; Notch1 -> Wnt_beta_catenin [label="inhibits", arrowhead=tee]; Wnt_beta_catenin -> BoneFormation [label="promotes"]; }
Caption: this compound signaling pathway promoting bone formation.
Standard Osteoporosis Drugs: Masters of Anti-Resorption and Anabolism
-
Alendronate (Bisphosphonate): Alendronate is a nitrogen-containing bisphosphonate that selectively adheres to bone mineral surfaces and is taken up by osteoclasts, the cells responsible for bone resorption.[2][3][4][5][6] Inside the osteoclast, it inhibits farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, which disrupts osteoclast function and leads to their apoptosis.[2][3][4][5][6]
-
Denosumab (RANKL Inhibitor): Denosumab is a human monoclonal antibody that targets and inhibits the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[7][8][9][10][11] By preventing RANKL from binding to its receptor (RANK) on osteoclasts and their precursors, denosumab inhibits osteoclast formation, function, and survival, thereby reducing bone resorption.[7][8][9][10][11]
-
Teriparatide (Anabolic Agent): Teriparatide is a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH).[12][13][14] Intermittent administration of teriparatide stimulates osteoblast activity to a greater extent than osteoclast activity, leading to a net increase in bone formation. It acts by binding to the PTH1 receptor on osteoblasts, which activates downstream signaling pathways like the PKA and PKC pathways.[12][13][14]
Caption: Mechanisms of action for standard osteoporosis drugs.
Comparative Efficacy: Preclinical Promise vs. Clinical Validation
A direct head-to-head comparison of this compound with standard osteoporosis drugs is not yet possible due to the early stage of this compound's development. The following tables summarize the available efficacy data, drawing a clear distinction between the preclinical findings for this compound and the clinical trial results for the established therapies.
Table 1: Efficacy in Animal Models of Osteoporosis
| Drug/Compound | Animal Model | Key Findings on Bone Microarchitecture | Bone Turnover Marker Changes |
| This compound | Ovariectomized (OVX) Mice/Rats | Showed promise in mitigating bone loss. Combined with LY-411575, it demonstrated stronger anti-bone loss effects.[1] | In vitro: Increased Alkaline Phosphatase (ALP) activity and levels of Osteocalcin and BMP-2 in BMSCs.[1] |
| Alendronate | Ovariectomized (OVX) Rats | Increased bone volume fraction (BV/TV) in the tibia. | - |
| Denosumab | - | - | - |
| Teriparatide | Ovariectomized (OVX) Rats | - | - |
Table 2: Clinical Efficacy in Postmenopausal Osteoporosis (Human Trials)
| Drug | Study Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Fracture Risk Reduction |
| Alendronate | 2-3 years | - | - | Reduces incidence of vertebral fractures. |
| Denosumab | 3 years | - | - | Reduces the risk of vertebral, non-vertebral, and hip fractures. |
| Teriparatide | 18-24 months | 10.7% increase | - | Reduces the risk of vertebral and non-vertebral fractures. |
BMD: Bone Mineral Density. The data for standard drugs are derived from various clinical trials and represent approximate values to illustrate their established efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound and the general design of clinical trials for standard osteoporosis drugs.
This compound: Preclinical Experimental Protocols
In Vivo Ovariectomized (OVX) Rodent Model
// Nodes Animal_Selection [label="Animal Selection\n(e.g., Sprague-Dawley rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovariectomy [label="Ovariectomy (OVX) or\nSham Operation", fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Post-operative Recovery\n(e.g., 2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Administration\n(e.g., this compound oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(e.g., micro-CT, serum markers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Selection -> Ovariectomy; Ovariectomy -> Recovery; Recovery -> Treatment; Treatment -> Data_Collection; Data_Collection -> Analysis; }
Caption: General workflow for in vivo OVX rodent studies.
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice are commonly used. Ovariectomy is performed to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[5][10][11][14] A sham-operated group serves as the control.
-
Treatment: Following a recovery period, animals are treated with this compound, typically via oral gavage, at varying doses. A vehicle control group receives the administration vehicle only.
-
Efficacy Evaluation:
-
Micro-Computed Tomography (micro-CT): At the end of the treatment period, femurs and/or tibiae are harvested for micro-CT analysis to assess bone microarchitecture parameters such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[13][15][16][17][18]
-
Biochemical Markers: Blood samples are collected to measure serum levels of bone turnover markers, including alkaline phosphatase (ALP) for bone formation and C-terminal telopeptide of type I collagen (CTX) for bone resorption.[19][20][21][22][23][24][25]
-
In Vitro Osteogenic Differentiation Assay
-
Cell Culture: Bone marrow-derived mesenchymal stem cells (BMSCs) are isolated from rats or mice and cultured in osteogenic induction medium.
-
Treatment: The cultured BMSCs are treated with various concentrations of this compound.
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: After a set period, cells are stained for ALP, an early marker of osteoblast differentiation. ALP activity is also quantified using a colorimetric assay.[6][8][9][12][19][21]
-
Alizarin Red S Staining: To assess mineralization, an indicator of later-stage osteoblast differentiation, cells are stained with Alizarin Red S, which detects calcium deposits.[2][3][4][7][8] The stain can be extracted and quantified spectrophotometrically.
-
Standard Drugs: Clinical Trial Design
The efficacy of alendronate, denosumab, and teriparatide has been established through numerous large-scale, randomized, double-blind, placebo-controlled clinical trials.
-
Study Population: Typically postmenopausal women with osteoporosis, defined by low bone mineral density (BMD) T-scores.
-
Intervention: Participants are randomized to receive the investigational drug or a placebo. All participants usually receive calcium and vitamin D supplementation.
-
Primary Endpoints:
-
Change in BMD at the lumbar spine and total hip from baseline, measured by dual-energy X-ray absorptiometry (DXA).
-
Incidence of new vertebral and non-vertebral fractures.
-
-
Secondary Endpoints: Changes in bone turnover markers in serum and urine.
-
Duration: Trials typically run for 2 to 3 years or longer to adequately assess fracture risk reduction.
Conclusion and Future Directions
This compound presents a compelling preclinical profile as a potential anabolic agent for the treatment of osteoporosis. Its mechanism of action, focused on stimulating bone formation, offers a valuable alternative and potential synergistic partner to existing anti-resorptive therapies. However, its translation to clinical practice is contingent on several critical steps.
Future research should focus on:
-
Quantitative Preclinical Efficacy: Obtaining robust, quantitative data on the effects of this compound on bone mineral density and microarchitecture in animal models is essential for a more direct comparison with standard drugs.
-
Pharmacokinetics and Safety: Thorough investigation of the pharmacokinetic profile and long-term safety of this compound is necessary before human trials can be considered.
-
Head-to-Head Preclinical Studies: Direct comparative studies of this compound with standard osteoporosis drugs in animal models would provide invaluable data on jejich relative efficacy.
For drug development professionals, this compound represents an early-stage but promising candidate. Its unique mechanism of action warrants further investigation and could potentially address unmet needs in the management of severe osteoporosis. Continued research will be crucial to determine if the preclinical promise of this compound can be translated into a clinically effective therapy for patients worldwide.
References
- 1. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. ixcellsbiotech.com [ixcellsbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drmillett.com [drmillett.com]
- 10. Rat Model for Osteoporosis - Enamine [enamine.net]
- 11. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cortical Bone Morphological and Trabecular Bone Microarchitectural Changes in the Mandible and Femoral Neck of Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cortical Bone Morphological and Trabecular Bone Microarchitectural Changes in the Mandible and Femoral Neck of Ovariectomized Rats | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. The effects of simvastatin on the bone microstructure and mechanics of ovariectomized mice: a micro-CT and micro-finite element analysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biolabo.fr [biolabo.fr]
- 20. [Quantitative study of alkaline phosphatase and osteocalcin in the process of new bone] [pubmed.ncbi.nlm.nih.gov]
- 21. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemical markers of bone turnover in Paget's disease. - Post - Orthobullets [orthobullets.com]
- 25. Bone turnover markers are differentially affected by pre-analytical handling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Segetalin B Signaling Pathways in Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways activated by Segetalin B, a cyclopentapeptide with known estrogen-like activity, and its potential alternatives in the context of promoting osteogenic differentiation. The information presented is intended to support research and development efforts in the field of post-menopausal osteoporosis and related bone disorders.
Introduction
This compound, isolated from the seeds of Vaccaria segetalis, has emerged as a promising natural compound for promoting bone formation. Its mechanism of action involves the stimulation of osteoblast differentiation from bone marrow mesenchymal stem cells (BMSCs). This guide compares the signaling cascade of this compound with other members of the segetalin family and two other phytoestrogenic compounds, Icaritin and Genistein, which are also investigated for their anti-osteoporotic effects.
Comparative Signaling Pathways
This compound primarily exerts its pro-osteogenic effects through the activation of SIRT1 and the subsequent modulation of the Notch signaling pathway. This action leads to the upregulation of key transcription factors essential for bone formation. In comparison, other segetalins exhibit varied biological activities, while Icaritin and Genistein influence osteogenesis through different, albeit sometimes overlapping, signaling cascades.
This compound Signaling Pathway
This compound initiates a signaling cascade that enhances osteoblast differentiation. A key mechanism involves the activation of Phospholipase D1 (PLD1), which in turn increases the activity of Sirtuin 1 (SIRT1). SIRT1, a deacetylase, then suppresses the overactivation of the Notch1 signaling pathway by inhibiting γ-secretase, an enzyme essential for Notch1 activation. The downregulation of Notch1 signaling leads to decreased expression of its downstream targets, Hes1 and the Notch intracellular domain (NICD). This cascade ultimately results in the increased expression of crucial osteogenic transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (also known as Sp7), which drive the expression of bone matrix proteins like osteocalcin and bone morphogenetic protein 2 (BMP-2), and increase alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation.[1]
Caption: this compound Signaling Pathway in Osteogenesis.
Comparative Analysis with Other Segetalins
The segetalin family of cyclic peptides displays a range of biological activities, with estrogenic effects being a prominent feature for some members. This variation in activity is attributed to differences in their amino acid sequences.
| Segetalin | Peptide Sequence | Reported Biological Activity |
| This compound | Cyclo(-Gly-Val-Ala-Trp-Ala-) | High Estrogenic Activity , Contractile Activity |
| Segetalin A | Cyclo(-Gly-Val-Pro-Val-Trp-Ala-) | Estrogenic Activity |
| Segetalin C | Cyclo(-Gly-Val-Pro-Val-Tyr-Ala-) | No noticeable estrogenic activity |
| Segetalin D | Cyclo(-Gly-Val-Pro-Ile-Tyr-Ala-) | No noticeable estrogenic activity |
| Segetalin G | Cyclo(-Gly-Val-Lys-Tyr-Ala-) | Estrogenic Activity |
| Segetalin H | Cyclo(-Gly-Tyr-Arg-Phe-Ser-) | Estrogenic Activity |
Comparative Analysis with Alternative Compounds
Icaritin
Icaritin, a flavonoid derived from the herb Epimedium, is another natural compound investigated for its anti-osteoporotic properties. Icaritin promotes osteogenic differentiation through multiple signaling pathways, including the Wnt/β-catenin and BMP signaling pathways. It has been shown to upregulate the expression of Runx2 and Osterix.[2][3] One of its mechanisms involves targeting Estrogen Receptor 1 (ESR1) to inhibit the miR-503/RANK pathway, which in turn suppresses osteoclast differentiation and reduces bone loss.[4]
Caption: Icaritin Signaling Pathways in Bone Remodeling.
Genistein
Genistein, a soy-derived isoflavone, exerts its effects on bone metabolism through various pathways, including the estrogen receptor (ER), MAPK, and NF-κB signaling pathways.[5][6] It has been shown to promote osteoblast differentiation by upregulating the expression of Runx2.[7][8] The activation of the BMP2/SMAD5/RUNX2 pathway is a key mechanism for Genistein's osteogenic effects.[8][9]
Caption: Genistein Signaling Pathways in Osteogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, Icaritin, and Genistein on key markers of osteogenic differentiation. Data is compiled from various in vitro and in vivo studies. Direct comparison should be made with caution due to variations in experimental models and conditions.
Table 1: In Vitro Effects on Osteogenic Marker Expression
| Compound | Model System | Concentration | Target Gene/Protein | Fold Change (vs. Control) | Reference |
| This compound | Ovariectomized rat BMSCs | 10 µM | Runx2 | Upregulated (specific fold change not reported) | [1] |
| Ovariectomized rat BMSCs | 10 µM | Osterix | Upregulated (specific fold change not reported) | [1] | |
| Icaritin | Human MSCs | 1 µM | Runx2 mRNA | ~2.1-fold increase | [3] |
| Human MSCs | 1 µM | Osterix mRNA | ~2.0-fold increase | [3] | |
| Mouse MSCs | 1 µM | Runx2 mRNA | ~4.4-fold increase | [2] | |
| Genistein | Human BMSCs | 1 µM | Runx2 mRNA | Upregulated | [8][9] |
| Human BMSCs | 20 µM | Runx2 mRNA | Significantly reduced | [10] | |
| Primary mouse bone marrow cells | 200 nM | Osterix mRNA | Increased | [7] |
Note: The conflicting data for Genistein's effect on Runx2 expression may be due to differences in cell types, concentrations, and experimental conditions.
Table 2: In Vivo Effects on Bone Parameters
| Compound | Animal Model | Dosage | Parameter | Outcome | Reference |
| This compound | Ovariectomized rats | 10-160 mg/kg (p.o.) | Bone Loss | Inhibited | [1] |
| Ovariectomized rats | 10-160 mg/kg (p.o.) | Runx2, Osterix | Upregulated | [1] | |
| Icaritin | Ovariectomized mice | Not specified | Bone Loss | Attenuated | [11] |
| Genistein | Male mice with alcohol-induced bone loss | Not specified | Bone Loss | Not prevented | [7] |
Experimental Protocols
Western Blot for Runx2 and Osterix
This protocol is a general guideline for the detection of Runx2 and Osterix protein expression in mesenchymal stem cells.
1. Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Runx2 (e.g., 1:1000 dilution) and Osterix (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[12]
7. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
8. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
10. Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Caption: Western Blot Experimental Workflow.
Alizarin Red S Staining for Mineralization
This protocol is used to visualize calcium deposits in cultured osteoblasts, a key indicator of successful osteogenic differentiation.
1. Cell Culture and Differentiation:
-
Plate bone marrow mesenchymal stem cells in a multi-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by replacing the growth medium with an osteogenic induction medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Culture for 14-21 days, changing the medium every 2-3 days.
2. Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
3. Staining:
-
Aspirate the fixative and wash the cells twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell monolayer.
-
Incubate at room temperature for 5-20 minutes, monitoring the staining progress under a microscope.
4. Washing:
-
Aspirate the Alizarin Red S solution.
-
Wash the cells four to five times with deionized water to remove excess stain.
5. Visualization:
-
Add PBS to the wells to prevent drying.
-
Visualize the red-orange mineralized nodules under a microscope.
6. Quantification (Optional):
-
To quantify the staining, destain the cells using 10% cetylpyridinium chloride.
-
Measure the absorbance of the extracted stain at a wavelength of 562 nm.
Caption: Alizarin Red S Staining Workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting bone formation by activating the SIRT1/Notch1 signaling pathway. Its mechanism of action, centered on the upregulation of the master osteogenic transcription factors Runx2 and Osterix, provides a clear rationale for its anti-osteoporotic effects. Comparative analysis with other segetalins highlights the structure-activity relationship within this peptide family. Furthermore, when compared to other phytoestrogenic compounds like Icaritin and Genistein, this compound presents a distinct signaling profile. While all three compounds converge on promoting osteoblast differentiation, they utilize different upstream signaling cascades. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this compound and to design future studies for the development of novel treatments for post-menopausal osteoporosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Semisynthetic Molecule Icaritin Stimulates Osteogenic Differentiation and Inhibits Adipogenesis of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icaritin, an Exogenous Phytomolecule, Enhances Osteogenesis but Not Angiogenesis—An In Vitro Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icaritin inhibits osteoclast differentiation and reduces bone loss by targeting ESR1 to inhibit miR503/RANK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The protective activity of genistein against bone and cartilage diseases [frontiersin.org]
- 6. The protective activity of genistein against bone and cartilage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein supplementation increases bone turnover but does not prevent alcohol-induced bone loss in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein Promotion of Osteogenic Differentiation through BMP2/SMAD5/RUNX2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein promotion of osteogenic differentiation through BMP2/SMAD5/RUNX2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein induces adipogenic differentiation in human bone marrow mesenchymal stem cells and suppresses their osteogenic potential by upregulating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icaritin ameliorates RANKL-mediated osteoclastogenesis and ovariectomy-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
Validating SIRT1's Role in the Mechanism of Segetalin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Segetalin B's performance in activating Sirtuin 1 (SIRT1) and its downstream effects, supported by experimental data. We will delve into the experimental validation of SIRT1's role in the osteogenic (bone-forming) properties of this compound and compare its mechanism with other SIRT1 activators.
This compound: A Natural Cyclopentapeptide with Osteogenic Potential
This compound is a cyclic peptide compound derived from the seeds of Vaccaria segetalis.[1] It has demonstrated estrogen-like activity and has garnered attention for its potential in promoting bone formation, particularly in the context of post-menopausal osteoporosis.[1][2] A key aspect of its mechanism of action involves the activation of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular processes like aging, metabolism, and inflammation.[1][2]
Unraveling the this compound-SIRT1 Signaling Axis
Recent studies have elucidated a signaling pathway through which this compound exerts its pro-osteogenic effects by modulating SIRT1 activity. The proposed mechanism involves the activation of Phospholipase D1 (PLD1), which subsequently enhances SIRT1 activity.[2] Activated SIRT1 then downregulates the Notch signaling pathway, a known regulator of cell fate and differentiation, by inhibiting γ-secretase-mediated Notch1 overactivation.[1][2] This cascade ultimately promotes the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts, leading to bone formation.[1][2]
Experimental Validation of the SIRT1-Dependent Mechanism
The pivotal role of SIRT1 in the action of this compound has been validated through a series of in vitro and in vivo experiments. A key strategy involves the use of specific inhibitors to block steps in the proposed pathway and observe the resulting effects.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effects of this compound and specific inhibitors on markers of osteogenesis and the SIRT1/Notch1 signaling pathway.
| Treatment Group | Key Outcome Measure | Observed Effect | Reference |
| This compound | SIRT1 Activity in BMSCs | Increased | [1][2] |
| Mineralization of BMSCs | Increased | [1] | |
| Runx2 and Osterix Expression (Osteogenic markers) | Increased | [1] | |
| NICD and Hes1 Expression (Notch1 signaling) | Decreased | [1] | |
| PLD1 Phosphorylation | Increased | [2] | |
| This compound + EX527 (SIRT1 inhibitor) | Mineralization of BMSCs | Effect of this compound reversed | [1] |
| Runx2 and Osterix Expression | Effect of this compound reversed | [1] | |
| NICD and Hes1 Expression | Effect of this compound reversed | [1] | |
| γ-secretase activity | Restored | [2] | |
| This compound + VU0359595 (PLD1 inhibitor) | Osteogenic differentiation | Effect of this compound reversed | [2] |
| SIRT1 Activity | Effect of this compound reversed | [2] |
Comparison with Other SIRT1 Activators
While this compound demonstrates a clear link to SIRT1 activation for its osteogenic effects, it is important to compare its mechanism to other known SIRT1 activators.
| Compound | Proposed Mechanism of SIRT1 Activation | Primary Therapeutic Area of Research |
| This compound | Indirect activation via PLD1 signaling.[2] | Post-menopausal osteoporosis.[1] |
| Resveratrol | Allosteric activation, though the direct mechanism has been debated.[3] May also increase NAD+ levels. | Age-related diseases, metabolic disorders. |
| SRT1720 (Synthetic) | Allosteric activation by binding to an N-terminal activation domain of SIRT1. | Type 2 diabetes, inflammatory diseases. |
| Nicotinamide Mononucleotide (NMN) | Increases intracellular NAD+ levels, a required cofactor for SIRT1 activity. | General anti-aging and metabolic health. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. Below are summaries of the key experimental protocols used to validate the role of SIRT1 in the this compound mechanism.
In Vitro Bone Marrow Mesenchymal Stem Cell (BMSC) Culture and Differentiation
-
Cell Isolation and Culture: BMSCs are isolated from the bone marrow of ovariectomized rats or mice and cultured in a standard growth medium.
-
Osteogenic Induction: To induce differentiation into osteoblasts, the growth medium is supplemented with an osteogenic cocktail typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treatment: Cells are treated with varying concentrations of this compound, with or without the presence of inhibitors such as EX527 (SIRT1 inhibitor) or VU0359595 (PLD1 inhibitor).
-
Analysis of Mineralization: After a set period (e.g., 14-21 days), mineralization, a key indicator of osteoblast function, is assessed by Alizarin Red S staining, which stains calcium deposits.
-
Gene and Protein Expression Analysis: The expression levels of key osteogenic markers (e.g., Runx2, Osterix, Alkaline Phosphatase) and signaling pathway components (e.g., SIRT1, NICD, Hes1) are quantified using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.
-
SIRT1 Activity Assay: The enzymatic activity of SIRT1 in cell lysates is measured using commercially available kits that typically involve a fluorogenic acetylated peptide substrate.
In Vivo Ovariectomized (OVX) Animal Model
-
Animal Model: Ovariectomy is performed on female rodents (rats or mice) to mimic the estrogen-deficient state of post-menopause, which leads to bone loss.
-
Treatment: Animals are treated with this compound (e.g., via oral gavage or injection) with or without co-administration of SIRT1 inhibitors like EX527.
-
Bone Microarchitecture Analysis: After the treatment period, bone microarchitecture in specific bones (e.g., femur, tibia) is analyzed using micro-computed tomography (µCT) to assess parameters like bone mineral density (BMD), bone volume fraction (BV/TV), and trabecular number (Tb.N).
-
Histological Analysis: Bone sections are prepared and stained (e.g., with Hematoxylin and Eosin) to visualize bone morphology and cellular composition.
-
Biochemical Assays: Blood and urine samples can be collected to measure biochemical markers of bone turnover.
-
Tissue-specific Protein Expression: Protein expression levels of SIRT1, Notch1 signaling components, and osteogenic markers are analyzed in bone tissue extracts using Western blotting or immunohistochemistry.
Conclusion
The available evidence strongly supports a critical role for SIRT1 in the pro-osteogenic mechanism of this compound. The validation through the use of specific inhibitors like EX527 provides a robust confirmation of this pathway. This compound's unique upstream activation of SIRT1 via PLD1 distinguishes it from other known SIRT1 activators. This detailed understanding of its mechanism of action is vital for its further development as a potential therapeutic agent for conditions like post-menopausal osteoporosis. Further research could focus on the direct binding interaction between this compound and PLD1 and explore the broader physiological effects of this novel signaling cascade.
References
- 1. SIRT1/Notch1 signal axis involves in the promoting effect of this compound on bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Segetalin B Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of Segetalin B, a cyclic peptide isolated from Vaccaria segetalis, across various cell lines. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent. This compound has demonstrated a range of activities, including estrogen-like effects, cytotoxicity, and the ability to promote mineralization in bone marrow mesenchymal stem cells.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the cytotoxic and biological effects of this compound and related compounds in different cell lines.
| Compound | Cell Line | Effect | IC50 / Concentration | Citation |
| This compound | Ovariectomized rat-derived BMSCs | Cytotoxicity | Significant at 100 μM (24h) | [1] |
| This compound | Ovariectomized rat-derived BMSCs | Enhanced Mineralization | 0.1-10 μM (15 days) | [1] |
| This compound | Ovariectomized rat-derived BMSCs | Increased ALP activity | 0.1-10 μM (15 days) | [1] |
| This compound | Ovariectomized rat-derived BMSCs | Increased Osteocalcin levels | 0.1-10 μM (15 days) | [1] |
| This compound | Ovariectomized rat-derived BMSCs | Increased BMP-2 levels | 0.1-10 μM (15 days) | [1] |
| This compound | Ovariectomized rat-derived BMSCs | Upregulated Runx2 & Osterix | 10 μM (15 days) | [1] |
| Dianthin E | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50: 2.37 µg/mL | [2] |
| Phthalimide Analogue | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50: 29.25 µg/mL | [2] |
| Phthalimide Analogue | HeLa (Cervical Cancer) | Cytotoxicity | IC50: 65.01 µg/mL | [2] |
| Phthalimide Analogue | L929 (Normal Fibroblast) | Cytotoxicity | IC50: 203.25 µg/mL | [2] |
| Cherimolacyclopeptide A | KB (Oral Squamous Carcinoma) | Cytotoxicity | IC50: 0.6 µM | [2] |
| Cherimolacyclopeptide B | KB (Oral Squamous Carcinoma) | Cytotoxicity | IC50: 45 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7, A549, MDA-MB-231) and normal cell lines (e.g., L929) are commonly used.[2]
-
Culture Medium: Cells are typically cultured in RPMI 1640 or DMEM medium supplemented with 10% (v/v) fetal bovine serum.[3]
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[3][4]
-
Sub-culturing: Cells should be sub-cultured when they reach approximately 75-80% confluence.[5]
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5.0 x 10^3 cells per well in 100 µL of culture medium.[3]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).[3][4] The compounds are typically dissolved in DMSO, with the final DMSO concentration kept below 0.1% (v/v).[3]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (4 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Centrifuge the plate, discard the supernatant, and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
3. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of this compound on signaling pathways like the MAPK/ERK pathway.[5][7][8][9]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a standard assay.
-
SDS-PAGE: Separate 20 to 50 µg of total protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.[5][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for anti-cancer drugs.[7][10]
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Standard workflow for evaluating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Study of the Cytotoxicity of Incomptines A and B against Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seselin ameliorates inflammation via targeting Jak2 to suppress the proinflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: Segetalin B and Bisphosphonates in the Context of Bone Health
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents for bone disorders, particularly those characterized by excessive bone loss like osteoporosis, a diverse array of compounds with distinct mechanisms of action are under investigation and in clinical use. This guide provides a detailed comparison of Segetalin B, a natural cyclic peptide with anabolic effects on bone, and bisphosphonates, a class of synthetic drugs that are the cornerstone of anti-resorptive therapy.
While both compound classes ultimately contribute to improved bone health, their fundamental approaches are vastly different. This compound primarily stimulates bone formation, whereas bisphosphonates potently inhibit bone resorption. This guide will delve into their mechanisms of action, present available data, detail relevant experimental protocols for assessing bone resorption, and visualize the key cellular and molecular pathways involved.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and bisphosphonates lies in their cellular targets and the signaling cascades they modulate.
This compound: A Promoter of Bone Formation
This compound, a cyclopentapeptide isolated from Vaccaria segetalis, exhibits estrogen-like activity and promotes bone formation by targeting bone marrow mesenchymal stem cells (BMSCs) and osteoblasts.[1] Its mechanism is centered around the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.
Recent studies have elucidated that this compound's anabolic effects are mediated through the SIRT1/Notch1 signaling axis.[2] By activating SIRT1, this compound can inhibit the Notch signaling pathway, which in turn promotes the differentiation of BMSCs into osteoblasts, the cells responsible for synthesizing new bone matrix.[2] Another identified pathway involves the activation of Phospholipase D1 (PLD1), which enhances SIRT1 activity and subsequently suppresses Notch1 signaling, leading to an upregulation of the Wnt/β-catenin pathway, a critical signaling cascade for osteogenesis.
Bisphosphonates: Potent Inhibitors of Bone Resorption
Bisphosphonates are a class of drugs that are structurally similar to pyrophosphate and have a high affinity for hydroxyapatite, the mineral component of bone. This property allows them to accumulate at sites of active bone remodeling. Their primary cellular targets are osteoclasts, the cells responsible for breaking down bone tissue.
Bisphosphonates are broadly categorized into two classes based on their chemical structure and mechanism of action:
-
Non-Nitrogen-Containing Bisphosphonates: These earlier-generation drugs (e.g., etidronate, clodronate) are metabolized by osteoclasts into cytotoxic ATP analogs. These analogs interfere with mitochondrial function, leading to osteoclast apoptosis.
-
Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class (e.g., alendronate, risedronate, zoledronic acid) specifically inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. Inhibition of FPPS prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac. These GTPases are crucial for osteoclast function, including cytoskeletal organization, ruffled border formation, and survival. Disruption of these processes ultimately leads to osteoclast inactivation and apoptosis.
Comparative Overview
| Feature | This compound | Bisphosphonates |
| Primary Effect | Promotes bone formation (Anabolic) | Inhibits bone resorption (Anti-resorptive) |
| Cellular Target | Osteoblasts, Mesenchymal Stem Cells | Osteoclasts |
| Mechanism of Action | Activates SIRT1, leading to inhibition of Notch signaling and upregulation of Wnt/β-catenin pathway.[2] | N-BPs: Inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting osteoclast function and inducing apoptosis. Non-N-BPs: Metabolized to cytotoxic ATP analogs, inducing osteoclast apoptosis. |
| Effect on Bone Remodeling | Shifts the balance towards bone formation. | Suppresses bone turnover by reducing osteoclast activity. |
| Administration | Orally active.[1] | Oral and intravenous formulations available. |
Signaling Pathways
The distinct mechanisms of this compound and nitrogen-containing bisphosphonates are best understood by visualizing their respective signaling pathways.
Caption: this compound signaling pathway promoting bone formation.
Caption: N-Bisphosphonate pathway inhibiting osteoclast function.
Experimental Protocols for Bone Resorption Assays
To assess the anti-resorptive potential of compounds like bisphosphonates, several in vitro assays are routinely employed. While direct comparative data for this compound in these assays is not currently available, understanding these protocols is crucial for any future investigations.
Osteoclast Formation Assay (TRAP Staining)
This assay quantifies the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
-
Principle: Mature osteoclasts express high levels of Tartrate-Resistant Acid Phosphatase (TRAP). This enzyme can be histochemically stained, allowing for the identification and quantification of osteoclasts.
-
Methodology:
-
Cell Seeding: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are seeded in a multi-well plate.
-
Differentiation: Cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation. Test compounds (e.g., bisphosphonates) are added at various concentrations.
-
Culture Period: Cells are cultured for 5-7 days, with media changes as required.
-
Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde.
-
TRAP Staining: The cells are stained using a TRAP staining kit, which typically contains a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric agent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.
-
Quantification: TRAP-positive, multinucleated (≥3 nuclei) cells are counted under a microscope. A reduction in the number of these cells in the presence of a test compound indicates inhibition of osteoclastogenesis.
-
Pit Formation Assay
This functional assay measures the ability of mature osteoclasts to resorb a bone-like substrate.
-
Principle: Active osteoclasts excavate pits on the surface of bone or a synthetic mineralized substrate. The area of these resorption pits is proportional to the resorptive activity of the osteoclasts.
-
Methodology:
-
Substrate Preparation: Osteoclasts are seeded onto a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
Cell Culture: Cells are cultured with M-CSF and RANKL, along with the test compounds, for an extended period (e.g., 7-14 days) to allow for resorption.
-
Cell Removal: At the end of the culture period, the cells are removed from the substrate, typically using sonication or a cell scraper.
-
Staining and Visualization: The resorption pits are stained (e.g., with Toluidine Blue or von Kossa stain) and visualized by light or scanning electron microscopy.
-
Quantification: The total area of the resorption pits is quantified using image analysis software (e.g., ImageJ). A decrease in the resorbed area indicates an inhibitory effect of the test compound on osteoclast function.
-
Caption: Workflow of key in vitro bone resorption assays.
Conclusion
This compound and bisphosphonates represent two distinct and potentially complementary strategies for managing bone health. This compound's anabolic activity, driven by the stimulation of osteoblast differentiation, positions it as a promising agent for bone formation. In contrast, bisphosphonates are powerful anti-resorptive agents that effectively shut down osteoclast activity, thereby preserving bone mass.
For researchers in drug development, the choice between pursuing an anabolic versus an anti-resorptive agent depends on the specific therapeutic goal. The experimental protocols detailed herein provide a framework for evaluating the efficacy of anti-resorptive compounds. Future research could explore the potential synergistic effects of combining a bone-forming agent like this compound with an anti-resorptive agent like a bisphosphonate to both build new bone and prevent its breakdown, offering a more comprehensive approach to treating severe bone loss.
References
A Comparative Analysis of Segetalin B and Other Cyclic Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclic peptide Segetalin B with other notable cyclic peptides. The analysis is supported by experimental data on their biological activities, including estrogen-like, cytotoxic, and vasorelaxant effects. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and stability. This compound, a cyclopentapeptide isolated from the seeds of Vaccaria segetalis, has garnered attention for its estrogen-like properties.[1][2] This guide delves into a comparative study of this compound and other segetalins, as well as other structurally and functionally diverse cyclic peptides, to highlight their therapeutic potential and underlying mechanisms of action.
Comparative Biological Activities of Cyclic Peptides
The biological activities of this compound and a selection of other cyclic peptides are summarized in the tables below. These peptides have been evaluated for their estrogen-like, cytotoxic, and vasorelaxant properties.
Estrogen-like Activity
The estrogen-like effects of segetalins are typically assessed using the ovariectomized (OVX) rat model, where an increase in uterine weight indicates estrogenic activity. While qualitative estrogenic activity has been reported for this compound, specific quantitative data such as the effective dose (ED50) remains to be fully elucidated in publicly available literature. This compound's estrogenic activity is reported to be higher than that of Segetalin A.[2] Segetalins G and H also exhibit estrogen-like activity.[2][3]
Table 1: Comparison of Estrogen-like Activity of Segetalins
| Cyclic Peptide | Source | Reported Estrogenic Activity |
| Segetalin A | Vaccaria segetalis | Estrogenic[2] |
| This compound | Vaccaria segetalis | Higher estrogenic activity than Segetalin A[2] |
| Segetalin C | Vaccaria segetalis | Not noticeable estrogenic activity[2] |
| Segetalin D | Vaccaria segetalis | Not noticeable estrogenic activity[2] |
| Segetalin G | Vaccaria segetalis | Estrogenic[2][3] |
| Segetalin H | Vaccaria segetalis | Estrogenic[2][3] |
Cytotoxic Activity
The cytotoxic potential of cyclic peptides is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. Segetalin E has demonstrated notable cytotoxic effects against various cancer cell lines.[2]
Table 2: Comparative Cytotoxicity of Various Cyclic Peptides
| Cyclic Peptide | Target Cell Line | IC50 / ED50 | Reference |
| Segetalin E | Lymphocytic leukemia (P-388) | ~49.2 µM | [2] |
| Segetalin E | Dalton's lymphoma ascites (DLA) | 3.71 µM | [2] |
| Segetalin E | Ehrlich's ascites carcinoma (EAC) | 9.11 µM | [2] |
| Phakellistatin 1 | Murine leukemia (P388) | 7.5 µg/mL | [4] |
| Phakellistatin 2 | Murine leukemia (P388) | 0.34 µg/mL | [4] |
| Phakellistatin 3 | Murine leukemia (P388) | 0.33 µg/mL | [4] |
| Phakellistatin 13 | Human hepatoma (BEL-7404) | < 0.01 µg/mL | [5] |
| Phakellistatin 14 | Murine leukemia (P388) | 5 µg/mL | [4] |
| Phakellistatin 15 | Murine leukemia (P388) | 8.5 µM | [6] |
| Phakellistatin 16 | Murine leukemia (P388) | 5.4 µM | [6] |
Vasorelaxant Activity
Certain segetalins have been shown to induce vasorelaxation, a property that could be beneficial in cardiovascular applications. Conversely, this compound has been reported to exhibit contractile activity.[2]
Table 3: Comparative Vasorelaxant and Contractile Activities of Segetalins
| Cyclic Peptide | Activity |
| This compound | Contractile activity[2] |
| Segetalin F | Relatively strong relaxant activity[2] |
| Segetalin G | Relatively strong relaxant activity[2] |
| Segetalin H | Relatively strong relaxant activity[2] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are provided below.
Estrogenic Activity Assay (Ovariectomized Rat Model)
The estrogen-like activity of cyclic peptides is commonly evaluated by observing their effect on the uterine weight of ovariectomized (OVX) rats. This model provides a sensitive system for detecting estrogenic compounds in the absence of endogenous estrogens.
Protocol:
-
Animal Model: Sexually immature or adult female rats are used. The animals undergo ovariectomy to remove the primary source of endogenous estrogens.
-
Acclimatization and Treatment: Following a recovery period, the OVX rats are randomly assigned to different treatment groups: a vehicle control group, a positive control group (e.g., treated with 17β-estradiol), and one or more experimental groups treated with the test cyclic peptide at various doses. The compounds are typically administered daily for a period of 3 to 7 days via subcutaneous injection or oral gavage.
-
Endpoint Measurement: On the day after the final treatment, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).
-
Data Analysis: A significant increase in the uterine weight of the treated groups compared to the vehicle control group indicates estrogenic activity. The dose-response relationship can be used to calculate the ED50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods for determining the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cyclic peptide. A control group with no treatment and a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in cell viability compared to the control.
Vasorelaxant Activity Assay (Isolated Rat Aorta)
The vasorelaxant effects of cyclic peptides are investigated using isolated arterial rings, typically from the thoracic aorta of rats. This ex vivo method allows for the direct assessment of a compound's effect on vascular smooth muscle tone.
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in a cold, oxygenated physiological salt solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-4 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the rings are contracted with a vasoconstrictor agent such as norepinephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, the cyclic peptide is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Recording and Analysis: The relaxation of the aortic rings is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A dose-response curve is constructed, and the EC50 value (the concentration of the peptide that produces 50% of the maximal relaxation) is calculated.
Signaling Pathways and Logical Relationships
The biological activities of these cyclic peptides are mediated through various signaling pathways. The estrogen-like effects are primarily initiated by binding to estrogen receptors, while cytotoxic and vasorelaxant activities involve more complex and diverse cellular mechanisms.
This guide provides a foundational comparison of this compound and other cyclic peptides. Further research is warranted to elucidate the precise quantitative biological activities of this compound and to explore the full therapeutic potential of this interesting class of molecules.
References
- 1. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic peptides from higher plants. 34. Segetalins G and H, structures and estrogen-like activity of cyclic pentapeptides from Vaccaria segetalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure of the cytotoxic cycloheptapeptide phakellistatin 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phakellistatins: An Underwater Unsolved Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural Compounds for Bone Health: Segetalin B, Icariin, Genistein, and Curcumin
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to combat bone-related disorders such as osteoporosis has led to a growing interest in natural compounds. This guide provides a detailed, head-to-head comparison of four promising natural compounds: Segetalin B, Icariin, Genistein, and Curcumin. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to facilitate further research and development.
At a Glance: Comparative Efficacy of Natural Compounds on Bone Health
| Compound | Chemical Class | Primary Mechanism of Action | Key In Vitro Effects | Key In Vivo Effects |
| This compound | Cyclopentapeptide | Activates PLD1/SIRT1 signaling, inhibiting Notch1 and activating Wnt/β-catenin.[1] | Promotes mineralization and increases ALP activity, Osteocalcin, and BMP-2 levels in BMSCs.[2][3] | Inhibits bone loss in ovariectomized mice and upregulates Runx2 and Osterix expression.[1] |
| Icariin | Flavonoid | Modulates BMP-2/Smad, Wnt/β-catenin, MAPK, and cAMP/PKA/CREB signaling pathways. | Enhances ALP activity, mineralization, and expression of osteogenic markers (Runx2, OCN, Col I) in pre-osteoblastic and mesenchymal stem cells.[4][5][6][7] | Improves bone mineral density and promotes fracture healing in ovariectomized rats.[8][9][10][11][12] |
| Genistein | Isoflavone (Phytoestrogen) | Activates Wnt/β-catenin signaling and interacts with estrogen receptors. | Stimulates osteoblast proliferation and differentiation, increases ALP activity and mineralization.[13][14][15] | Increases bone mineral density and positively modulates bone turnover markers in postmenopausal women.[16][17][18][19][20] |
| Curcumin | Polyphenol | Influences BMP/Smad, Wnt/β-catenin, and PI3K/AKT signaling pathways. | Promotes osteoblast differentiation, ALP activity, and mineralization; upregulates Runx2 expression.[21][22][23] | Promotes fracture healing and bone regeneration in animal models.[24][25][26][27][28] |
In-Depth Analysis of Osteogenic Activity: In Vitro Data
The following table summarizes quantitative data from in vitro studies, highlighting the dose-dependent effects of each compound on key markers of osteogenesis. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
| Compound | Cell Line | Concentration Range | Key Findings |
| This compound | Ovariectomized rat BMSCs | 0.1 - 10 µM | Dose-dependently promoted mineralization and increased ALP activity, Osteocalcin, and BMP-2 levels. |
| Icariin | MC3T3-E1 | 0.1 - 10 µM | Increased ALP activity by up to 53.94% at 1 µM after 14 days.[5] |
| MC3T3-E1 | 10 - 40 ng/mL | Significantly increased ALP activity, with a peak at 20 ng/mL.[6] | |
| Genistein | Primary rat osteoblasts | 1 - 10 µM | Markedly induced cell growth (up to 193.23% of control at 10 µM) and increased calcified nodule formation.[13] |
| UMR 106 | 10⁻¹⁰ M | 8-prenylgenistein significantly increased ALP activity.[15] | |
| Curcumin | MC3T3-E1 | 10 - 50 µM | A synthetic analogue (RI75) at 50 µM showed enhanced mineralization compared to curcumin.[29][30] |
| MC3T3 | Low and High concentrations | Upregulated the expression of Runx2, Opn, and Col-1 under high glucose conditions.[22] |
Signaling Pathways in Osteogenesis
The osteogenic effects of these natural compounds are mediated through complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
Caption: Key signaling pathways modulated by this compound, Icariin, Genistein, and Curcumin to promote osteoblast differentiation.
Experimental Workflow for Assessing Osteogenic Potential
The following diagram illustrates a typical experimental workflow for evaluating the osteogenic potential of natural compounds in vitro.
Caption: A generalized experimental workflow for in vitro evaluation of osteogenic compounds.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
| Experiment | Protocol |
| Cell Culture and Osteogenic Differentiation | Pre-osteoblastic cells (e.g., MC3T3-E1) or mesenchymal stem cells (e.g., BMSCs) are cultured in appropriate growth medium. For osteogenic differentiation, the medium is supplemented with osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate, and dexamethasone) and the natural compound of interest at various concentrations. The medium is typically changed every 2-3 days. |
| Alkaline Phosphatase (ALP) Activity Assay | After treatment, cells are washed with PBS and lysed. The cell lysate is then incubated with a p-nitrophenyl phosphate (pNPP) substrate. The amount of p-nitrophenol produced, which is proportional to ALP activity, is measured colorimetrically at 405 nm. ALP activity is often normalized to the total protein content of the cell lysate. |
| Alizarin Red S (ARS) Staining for Mineralization | Cells are fixed with 4% paraformaldehyde and then stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes. After washing with distilled water to remove excess stain, the stained mineralized nodules can be visualized and imaged using a microscope. For quantification, the stain can be extracted with 10% acetic acid or cetylpyridinium chloride, and the absorbance is measured at approximately 405 nm. |
| Quantitative Real-Time PCR (qRT-PCR) | Total RNA is extracted from the treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Collagen type I alpha 1 (Col1a1). Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH). |
| Western Blot Analysis | Total protein is extracted from the cells and separated by SDS-PAGE. The separated proteins are then transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of signaling proteins like Smad, β-catenin, ERK) and osteogenic markers. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. |
Conclusion
This compound, Icariin, Genistein, and Curcumin all demonstrate significant potential for promoting bone health through various mechanisms of action. While Icariin and Genistein have been more extensively studied, the emerging data on this compound suggests a unique and potent mechanism centered on the PLD1/SIRT1/Notch1 axis. Curcumin also shows promise, particularly in the context of fracture healing.
This guide provides a foundational comparison to aid researchers in the selection and further investigation of these natural compounds for the development of novel therapeutics for osteoporosis and other bone-related diseases. The provided experimental frameworks can serve as a starting point for standardized, comparative studies to further elucidate the relative efficacy and mechanisms of these promising agents.
References
- 1. This compound promotes bone formation in ovariectomized mice by activating PLD1/SIRT1 signaling to inhibit γ-secretase-mediated Notch1 overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Icariin regulates the osteoblast differentiation and cell proliferation of MC3T3-E1 cells through microRNA-153 by targeting Runt-related transcription factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Osteogenic Enhancement Between Icariin and Bone Morphogenetic Protein 2: A Potential Osteogenic Compound for Bone Tissue Engineering [frontiersin.org]
- 8. The antiosteoporosis effect of icariin in ovariectomized rats: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antiosteoporotic activity of icariin in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Icariin ameliorates osteoporosis in ovariectomized rats by targeting Cullin 3/Nrf2/OH pathway for osteoclast inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]
- 15. Osteogenic activities of genistein derivatives were influenced by the presence of prenyl group at ring A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiosteoporotic Activity of Genistein Aglycone in Postmenopausal Women: Evidence from a Post-Hoc Analysis of a Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genistein may boost bone formation in older women [nutraingredients.com]
- 18. acpjournals.org [acpjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. scielo.br [scielo.br]
- 22. mdpi.com [mdpi.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. Curcumin Promotes Femoral Fracture Healing in a Rat Model by Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Curcumin Promotes Femoral Fracture Healing in a Rat Model by Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protective Effect of Curcumin on Bone Trauma in a Rat Model via Expansion of Myeloid Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Effect of curcumin and three analogues on pre-osteoblast cells’ viability, differentiation, and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Segetalin B: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the responsible management of Segetalin B waste. This document outlines the recommended procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals who handle this cyclopentapeptide.
This compound: Key Data for Handling and Disposal
A summary of the essential quantitative data for this compound is provided below. This information is critical for a comprehensive understanding of the compound's properties and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₃₂N₆O₅ |
| Molecular Weight | 484.56 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥98% for research grades |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C, away from moisture and light[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. The following protocol provides a step-by-step guide for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Waste Identification and Segregation
-
Treat all this compound waste as chemical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, plates) that has come into contact with the substance.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can lead to dangerous reactions.
Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is kept securely sealed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvents used (e.g., DMSO).
-
Clearly label the container with the full chemical name ("this compound") and the solvent system.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container.
-
Labeling and Storage
-
Label all waste containers clearly and accurately. The label should include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (refer to the Safety Data Sheet)
-
The date the waste was first added to the container
-
The laboratory or principal investigator's name
-
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Final Disposal Procedure
-
Consult your institution's Environmental Health and Safety (EHS) office. This is the most critical step. Your EHS department will provide specific guidance on the proper disposal procedures that comply with local, state, and federal regulations.
-
Arrange for waste pickup. Follow your institution's established procedures for requesting the pickup of chemical waste by the EHS office or a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Segetalin B
Essential Safety and Handling Guide for Segetalin B
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a cyclic peptide with known biological activity. The following procedures are based on general best practices for handling peptides in a laboratory setting and should be supplemented by a thorough, substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Given that this compound is an orally active cyclopentapeptide with estrogen-like activity and potential cytotoxic effects on cancer cells, a cautious approach to handling is warranted.[1][2] The following table summarizes the recommended PPE to minimize exposure and ensure operator safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. | Protects eyes from splashes of solutions containing this compound and from airborne powder if handling the lyophilized form.[3][4][5] |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable nitrile gloves. | Prevents skin contact with this compound.[3][4][5] Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination.[3][5] |
| Closed-toe Shoes | Sturdy, non-permeable shoes that fully cover the feet. | Protects feet from spills.[3][5] | |
| Respiratory | Dust Respirator/Fume Hood | A NIOSH-approved dust respirator or handling the solid form within a certified chemical fume hood.[4][5] | Minimizes inhalation of lyophilized this compound powder, which can be harmful.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Pre-Handling and Preparation
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment specific to the planned experiment.
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when working with the powdered form.[5]
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily available.
2. Handling Lyophilized this compound
-
Weighing: If weighing the lyophilized powder is necessary, perform this task within a chemical fume hood to prevent inhalation of airborne particles.[5]
-
Reconstitution: Reconstitute this compound by slowly adding the recommended solvent to the vial to avoid aerosolization. Gently swirl to dissolve; do not shake vigorously.[3]
3. Handling this compound Solutions
-
Manipulation: All manipulations of this compound solutions should be carried out in the designated area, wearing the appropriate PPE.
-
Avoid Contact: Take care to avoid direct contact with the solution. If contact occurs, immediately follow the first aid procedures outlined below.
4. Storage
-
Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][3]
-
Stock Solutions: Aliquot and store stock solutions at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
5. Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[4] Clean the spill area with an appropriate decontaminant.
-
Large Spills: For large spills, evacuate the area and follow institutional emergency procedures.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[4][5]
-
Eye Contact: If this compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: If ingested, rinse the mouth with water and seek medical attention.[4]
6. Waste Disposal
-
Containment: All waste contaminated with this compound, including used gloves, vials, and absorbent materials, must be collected in a designated, sealed, and clearly labeled waste container.[5]
-
Disposal: Dispose of this compound waste according to federal, state, and local environmental regulations.[4][5] Do not dispose of it down the drain.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
